Product packaging for 2-(Iodomethyl)oxetane(Cat. No.:CAS No. 121138-00-9)

2-(Iodomethyl)oxetane

Cat. No.: B571464
CAS No.: 121138-00-9
M. Wt: 198.003
InChI Key: JVPHNTROOBLPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Iodomethyl)oxetane is a high-value chemical building block that provides access to the strategically important oxetane motif in molecular design. Oxetanes are four-membered cyclic ethers recognized in medicinal chemistry for their unique properties, serving as polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups . This substitution can significantly improve a molecule's physicochemical profile, enhancing solubility and reducing lipophilicity while maintaining a similar spatial footprint . The iodine substituent of this reagent offers a reactive handle for further functionalization, making it a key intermediate for introducing the oxetane ring into more complex architectures via metal-catalyzed cross-couplings or nucleophilic substitutions. Research into oxetane-containing compounds is a rapidly advancing field, with applications spanning from the development of novel active pharmaceutical ingredients to the synthesis of energetic polymers and binders . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7IO B571464 2-(Iodomethyl)oxetane CAS No. 121138-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPHNTROOBLPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677806
Record name 2-(Iodomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121138-00-9
Record name 2-(Iodomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis and Characterization of 2-(Iodomethyl)oxetane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable scaffold in modern drug discovery.[1] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, offers medicinal chemists a powerful tool to address common challenges in lead optimization.[2][3] The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, rendering it an excellent hydrogen-bond acceptor and a Lewis base.[4][5] This feature, coupled with its metabolic stability, makes the oxetane motif an attractive bioisosteric replacement for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic clearance.[2][5][6]

This guide provides an in-depth technical overview of the synthesis and characterization of 2-(iodomethyl)oxetane, a key building block that enables the incorporation of the 2-substituted oxetane motif into drug candidates. The iodomethyl group serves as a versatile handle for further functionalization, making this compound particularly valuable for structure-activity relationship (SAR) studies.[7]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of 2-substituted oxetanes can be challenging due to the inherent ring strain of the four-membered ring.[8][9] However, several effective strategies have been developed. This section will detail a reliable method for the synthesis of this compound from its corresponding alcohol and discuss alternative approaches.

Primary Synthetic Route: Iodination of 2-(Hydroxymethyl)oxetane

A common and effective method for the preparation of this compound is the iodination of 2-(hydroxymethyl)oxetane. This transformation can be achieved using a variety of reagents, with the combination of triphenylphosphine, imidazole, and iodine being a well-documented and high-yielding approach.[10]

Reaction Mechanism:

The reaction proceeds through a mechanism analogous to the Appel reaction. Initially, triphenylphosphine reacts with iodine to form an iodophosphonium iodide species. Imidazole then deprotonates the alcohol of 2-(hydroxymethyl)oxetane, and the resulting alkoxide attacks the iodophosphonium species, forming an oxaphosphonium intermediate. Finally, a nucleophilic attack by the iodide ion on the carbon adjacent to the oxaphosphonium group results in the formation of this compound and triphenylphosphine oxide.

Iodination_Mechanism PPh3 Triphenylphosphine (PPh₃) PhosphoniumIodide Iodophosphonium Iodide PPh3->PhosphoniumIodide + I₂ I2 Iodine (I₂) OxetaneOH 2-(Hydroxymethyl)oxetane Alkoxide Oxetane Alkoxide OxetaneOH->Alkoxide + Imidazole Imidazole Imidazole ImidazoleHI Imidazolium Iodide Imidazole->ImidazoleHI + H⁺ Oxaphosphonium Oxaphosphonium Intermediate Alkoxide->Oxaphosphonium + Phosphonium Iodide IodoOxetane This compound Oxaphosphonium->IodoOxetane + I⁻ TPPO Triphenylphosphine Oxide Oxaphosphonium->TPPO

Caption: Iodination of 2-(Hydroxymethyl)oxetane Mechanism.

Experimental Protocol:

The following protocol is adapted from a literature procedure and provides a robust method for the synthesis of this compound.[10]

Materials:

  • 2-(Hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve triphenylphosphine (1.3 equivalents) and imidazole (2.6 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine (1.3 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve 2-(hydroxymethyl)oxetane (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of 2-(hydroxymethyl)oxetane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 6:1 v/v) as the eluent to obtain pure this compound.

Data Presentation:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2-(Hydroxymethyl)oxetaneC₄H₈O₂88.111.0
TriphenylphosphineC₁₈H₁₅P262.291.3
ImidazoleC₃H₄N₂68.082.6
IodineI₂253.811.3
This compoundC₄H₇IO198.00-
Alternative Synthetic Strategies

While the direct iodination of the corresponding alcohol is a primary method, other synthetic routes are also viable and may be advantageous depending on the starting material availability and desired scale.

  • Finkelstein Reaction: The Finkelstein reaction provides a classic method for the synthesis of alkyl iodides from other alkyl halides.[11][12][13][14] In this SN2 reaction, an alkyl chloride or bromide is treated with an excess of sodium iodide in a solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide.[11][12] This approach would involve the initial synthesis of 2-(chloromethyl)oxetane or 2-(bromomethyl)oxetane, which can be prepared from 2-(hydroxymethyl)oxetane using various chlorinating or brominating agents.[15]

Finkelstein_Reaction cluster_products Products OxetaneCl 2-(Chloromethyl)oxetane IodoOxetane This compound OxetaneCl->IodoOxetane NaI Sodium Iodide (NaI) Acetone Acetone (solvent) NaCl Sodium Chloride (NaCl) (precipitate)

Caption: Finkelstein Reaction for this compound Synthesis.

  • Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including iodides, with inversion of stereochemistry.[16][17][18][19] This reaction typically involves treating the alcohol with triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and a suitable nucleophile, in this case, an iodide source like zinc iodide or methyl iodide. While effective, a drawback of the Mitsunobu reaction is the formation of byproducts that can complicate purification.[17]

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The protons on the oxetane ring and the iodomethyl group will exhibit characteristic chemical shifts and coupling patterns. The methylene protons of the oxetane ring typically appear as multiplets in the region of 4.8-4.9 ppm.[20]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbon atoms of the oxetane ring and the iodomethyl group will have distinct chemical shifts.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the presence of characteristic functional groups. The C-O-C stretching vibration of the ether in the oxetane ring will be a prominent feature in the spectrum.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The molecular ion peak corresponding to the mass of this compound (198.00 g/mol ) should be observed.[21][22]

Physical Properties:

PropertyValue
Molecular Formula C₄H₇IO[21][22]
Molecular Weight 198.00 g/mol [21][22]
Appearance Pale-yellow to yellow-brown liquid
Storage Conditions 2-8°C, inert atmosphere, protected from light[7]

Stability and Handling Considerations

Oxetanes, despite their ring strain, are generally stable under neutral and basic conditions.[23] However, they are susceptible to ring-opening reactions in the presence of strong acids or Lewis acids.[4][24][25] Therefore, acidic conditions should be avoided during workup and purification. This compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[7]

Conclusion: A Versatile Building Block for Advancing Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists seeking to incorporate the beneficial properties of the oxetane motif into their drug candidates. The synthetic protocol detailed in this guide provides a reliable method for its preparation, and the characterization data serves as a benchmark for quality control. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.[2][6][26]

References

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Taylor & Francis Online. (n.d.). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
  • (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
  • ACS Publications. (2021). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Finkelstein reaction.
  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION.
  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • SATHEE. (n.d.). Finkelstein Reaction.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane.
  • Finetech Industry Limited. (n.d.). This compound.
  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Chem-Station Int. Ed. (2014). Mitsunobu Reaction.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.
  • ResearchGate. (2021). Synthesis of Oxetanes.
  • PubChem. (n.d.). 2-(Iodomethyl)oxirane.
  • ResearchGate. (n.d.). Oxetanes in Drug Discovery Campaigns | Request PDF.
  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes.
  • PubMed. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments.
  • PubMed Central. (n.d.). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols.
  • The Dong Group. (n.d.). Oxetane Presentation.pptx.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • (n.d.). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes.

Sources

physicochemical properties of 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-(Iodomethyl)oxetane

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention.[1][2][3][4][5][6] this compound (CAS: 121138-00-9) represents a particularly valuable bifunctional building block, combining the unique attributes of the strained oxetane ring with the versatile reactivity of a primary alkyl iodide.

The oxetane ring itself is prized for its ability to act as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][5][6] Its inclusion can enhance aqueous solubility, improve metabolic stability, and favorably influence the conformation of a molecule, all critical parameters in the design of effective therapeutics.[1][2][3][5][6][7] The addition of the iodomethyl group provides a reactive handle for chemists, enabling straightforward derivatization and the exploration of structure-activity relationships (SAR).[7]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core , detailed protocols for its synthesis and handling, an exploration of its chemical reactivity, and an overview of its applications in the pharmaceutical sciences.

Caption: Chemical Structure of this compound.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its appropriate handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 121138-00-9[8][9][10][11][12]
Molecular Formula C₄H₇IO[8][9][11]
Molecular Weight 198.00 g/mol [8][9][10][11]
Appearance Colorless to pale yellow liquid[10][11][13]
Boiling Point 187 °C[11]
Density 1.942 g/cm³[11]
Flash Point 67 °C[11]
Purity ≥97% (Typical)[8][10][12][14]
Discussion of Properties
  • Thermal Profile : With a boiling point of 187 °C, this compound is a relatively low-volatility liquid at standard temperature and pressure, simplifying its handling in a laboratory setting.[11] Its flash point of 67 °C indicates that while not highly flammable, appropriate precautions should be taken to avoid ignition sources.[11]

  • Density : The notable density of 1.942 g/cm³ is a direct consequence of the high atomic mass of the iodine atom within the molecular structure.[11] This is a key consideration for reaction stoichiometry calculations involving volume-based measurements.

  • Stability and Sensitivity : The compound is known to be light-sensitive. This photosensitivity is common for organoiodides, which can undergo homolytic cleavage of the C-I bond upon exposure to UV light to form radical species. Therefore, storage in amber or opaque containers is mandatory to ensure its integrity.

Part 2: Synthesis and Reactivity

Recommended Synthesis Protocol

A reliable and high-yielding synthesis of this compound proceeds from the commercially available 2-(Hydroxymethyl)oxetane via an Appel-type reaction.[9]

Synthesis_Workflow reagents Triphenylphosphine Iodine Imidazole in Dichloromethane conditions Cool to 0°C reagents->conditions Add start 2-(Hydroxymethyl)oxetane start->conditions Dissolve reaction Stir at 0°C (30 min) then 25°C (18h) conditions->reaction workup Aqueous Workup (Ice Water, DCM Extraction) reaction->workup Quench purification Silica Gel Chromatography (Hexane:EtOAc = 6:1) workup->purification product This compound (100% Yield) purification->product

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

  • Reagent Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.3 eq.) and imidazole (2.6 eq.) in anhydrous dichloromethane.

  • Iodination Reagent Formation : Cool the solution to 0 °C using an ice bath. Add iodine (1.3 eq.) portion-wise, maintaining the temperature. Stir for 30 minutes at 0 °C. The formation of the triphenylphosphine-iodine complex is the key step in activating the system.

  • Substrate Addition : Prepare a separate solution of 2-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture.

  • Reaction : Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature (25 °C) and stir for 18 hours.[9]

  • Workup : Quench the reaction by pouring the mixture into ice water. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Purification : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (6:1) eluent to yield pure this compound.[9]

Causality and Expertise : The use of triphenylphosphine and iodine constitutes the classic Appel reaction, a robust method for converting primary and secondary alcohols to the corresponding alkyl iodides. Imidazole acts as a base to neutralize the HI byproduct, preventing potential side reactions, such as the acid-catalyzed ring-opening of the oxetane. The 100% yield reported in the literature suggests a highly efficient and clean conversion.[9]

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the carbon-iodine bond and the strained oxetane ring.

Reactivity_Concepts cluster_0 Reactivity at C-I Bond cluster_1 Reactivity of Oxetane Ring SN2 Nucleophilic Substitution (SN2) (e.g., + Nu⁻) Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) RingOpening Lewis Acid-Catalyzed Ring Opening start This compound start->SN2 Good Leaving Group start->Coupling Versatile Handle start->RingOpening Ring Strain

Caption: Key Reactivity Pathways for this compound.

  • Carbon-Iodine Bond Reactivity : The C-I bond is the primary site of reactivity under standard conditions. Iodide is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the facile introduction of a wide variety of functional groups (amines, azides, thiols, etc.), making it an ideal scaffold for building molecular libraries. Furthermore, the C-I bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[7]

  • Oxetane Ring Reactivity : The oxetane ring possesses significant ring strain (~106 kJ/mol).[1] While generally stable to many reaction conditions (including those for Sₙ2 reactions at the side chain), it can undergo ring-opening reactions, typically in the presence of strong Lewis or Brønsted acids.[15][16] This reactivity can be strategically employed to generate 1,3-difunctionalized propane derivatives. The general stability of the ring under neutral and basic conditions is a key feature that allows for selective functionalization at the iodomethyl position.

Part 3: Spectroscopic and Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of this compound. The following table outlines the expected spectroscopic signatures.

TechniqueExpected Features
¹H NMR Complex multiplets are expected for the oxetane ring protons (~4.5-5.0 ppm for the CH proton, ~2.5-3.0 ppm for the CH₂ protons). The iodomethyl (CH₂I) protons would appear as a doublet further downfield (~3.2-3.5 ppm).
¹³C NMR The carbon attached to the iodine (CH₂I) is expected to have a signal at a low chemical shift (~5-15 ppm). The oxetane ring carbons would appear in the ether region of the spectrum (~60-80 ppm).
IR Spectroscopy Expect C-H stretching vibrations (~2850-3000 cm⁻¹), a characteristic C-O-C ether stretch (~1100-1200 cm⁻¹), and a C-I stretching vibration in the far-IR region (~500-600 cm⁻¹).[17]
Mass Spec. The molecular ion peak (M⁺) should be observable at m/z = 198. A prominent fragment corresponding to the loss of an iodine atom ([M-I]⁺) at m/z = 71 is expected.

Part 4: Applications in Drug Discovery and Development

The unique combination of properties makes this compound a "privileged" building block in medicinal chemistry.

  • Improving Physicochemical Properties : The primary application is to leverage the oxetane motif to enhance drug-like properties.[2] Replacing a lipophilic gem-dimethyl group with a polar oxetane can increase aqueous solubility and reduce metabolic liability without a significant steric penalty.[1][6] This is a critical strategy for converting a potent but poorly soluble lead compound into a viable drug candidate.

  • Scaffold for SAR Studies : The reliable reactivity of the iodomethyl group allows for the rapid synthesis of analogues.[7] A library of compounds can be generated by reacting this compound with various nucleophiles (e.g., amines, phenols) to probe the SAR of a target protein.

  • Conformational Constraint : The rigid, four-membered ring can act as a conformational lock, restricting the bond rotations of the side chain.[6] This can pre-organize a molecule into its bioactive conformation, leading to enhanced potency and selectivity.

  • Radiolabeling : The presence of iodine allows for the synthesis of radiolabeled tracers for use in imaging or drug metabolism and pharmacokinetic (DMPK) studies.[7] For example, substitution with ¹²³I or ¹²⁵I can enable SPECT imaging or in vitro binding assays.

Part 5: Handling, Storage, and Safety Protocols

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[11]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8][12][14]

Safe Handling Protocol:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[18]

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[18]

  • Dispensing : When transferring the liquid, use a syringe or pipette to minimize exposure. Avoid pouring.

  • Spill Management : In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

  • Storage : Store the compound in a tightly sealed, opaque or amber glass container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8 °C.[7][11] The container should be stored under an inert atmosphere (e.g., argon) to prevent degradation.

  • Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for halogenated organic compounds.[18]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool designed to solve complex challenges in drug discovery. Its physicochemical properties—a balance of stability and controlled reactivity—make it an exceptionally versatile building block. By providing a means to enhance solubility and metabolic stability while simultaneously offering a reactive handle for molecular diversification, this compound empowers medicinal chemists to optimize lead compounds and accelerate the development of new therapeutics. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher seeking to leverage its full potential.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164698, 2-(Iodomethyl)oxirane. [Link]
  • MySkinRecipes. (R)-2-(Iodomethyl)oxetane. [Link]
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
  • PubMed. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
  • ResearchGate. Oxetanes in Drug Discovery Campaigns | Request PDF. [Link]
  • ChemSynthesis. 4-(iodomethyl)-2-oxetanone. [Link]
  • Chinese Journal of Organic Chemistry. Synthesis of Oxetanes. [Link]
  • ResearchGate. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
  • Denmark Group, University of Illinois. An Exploration of Oxetanes: Synthesis and Relevance. [Link]
  • OUCI. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
  • Fisher Scientific. This compound, 97%. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Beilstein Journals.
  • Doc Brown's Chemistry. Infrared spectrum of 2-iodo-2-methylpropane. [Link]
  • Labware E-shop. This compound, 97%. [Link]
  • ResearchGate. The high resolution FTIR-spectrum of oxetane. [Link]

Sources

2-(Iodomethyl)oxetane CAS number 121138-00-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Iodomethyl)oxetane (CAS: 121138-00-9)

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] this compound is a key reagent that serves as a versatile building block for introducing this valuable functionality. This guide provides an in-depth analysis of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

Historically, the incorporation of strained ring systems into drug candidates was approached with caution. However, extensive research has demonstrated that the oxetane moiety is not merely a novelty but a strategic asset. It is frequently employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[4][5][6][7]

The rationale for this substitution is compelling:

  • Enhanced Solubility and Reduced Lipophilicity: The inherent polarity of the ether linkage within the oxetane ring can significantly improve the aqueous solubility of a parent molecule, a critical factor for bioavailability.[1][5][7][8] This contrasts sharply with the lipophilic nature of the gem-dimethyl group it often replaces.[5]

  • Improved Metabolic Stability: The oxetane ring is generally stable under physiological conditions and resistant to metabolic degradation, particularly when compared to carbonyl groups which are susceptible to enzymatic reduction or ketones that can enable epimerization at α-carbons.[5][6] It can also serve to block metabolically vulnerable positions within a molecule.[4]

  • Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation.[5] This can lead to higher binding affinity and selectivity for its biological target.

  • Vectorial Exit Point: The oxygen atom acts as a strong hydrogen bond acceptor, providing a valuable interaction point for receptor binding without the metabolic liabilities of a carbonyl group.[5]

The successful incorporation of the oxetane ring in numerous clinical candidates and approved drugs, most famously in the anticancer agent Paclitaxel (Taxol), underscores its importance in the modern medicinal chemistry toolbox.[3][5] this compound provides a direct and efficient entry point for chemists to leverage these benefits.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid that requires careful handling and storage due to its reactivity and sensitivity.[9][10]

PropertyValueSource(s)
CAS Number 121138-00-9[9][11]
Molecular Formula C₄H₇IO[9][11]
Molecular Weight 198.00 g/mol [9][11]
Appearance Colorless to pale yellow liquid[9][10]
Boiling Point ~187 °C[9]
Density ~1.942 g/cm³[9]
Flash Point ~67 °C[9]
Purity Typically ≥97%[10]
Key Sensitivities Light Sensitive[9]

Storage Conditions: For long-term integrity, this compound must be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[8][9]

Synthesis of this compound

The preparation of this compound is typically achieved from its corresponding alcohol, 2-(hydroxymethyl)oxetane, via two primary and reliable methods. The choice between them often depends on the availability of starting materials and desired scale.

Method A: Appel-Type Iodination

This is a direct and high-yielding conversion of the primary alcohol to the iodide. The causality behind this choice is its efficiency and the mild reaction conditions that preserve the strained oxetane ring.

cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Conditions 2-(Hydroxymethyl)oxetane 2-(Hydroxymethyl)oxetane Reaction Appel Reaction 2-(Hydroxymethyl)oxetane->Reaction PPh3 PPh3 PPh3->Reaction Imidazole Imidazole Imidazole->Reaction Iodine Iodine Iodine->Reaction DCM DCM DCM->Reaction 0°C to 25°C 0°C to 25°C 0°C to 25°C->Reaction This compound This compound Reaction->this compound Yield: ~100%

Caption: Workflow for the Appel-type iodination of 2-(hydroxymethyl)oxetane.

Experimental Protocol: Synthesis via Appel-Type Iodination [12]

  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add dichloromethane (DCM, 70 ml).

  • Reagent Addition: Add triphenylphosphine (10.36 g, 39.5 mmol) and imidazole (5.4 g, 79.3 mmol).

  • Cooling: Cool the resulting solution to 0°C using an ice bath.

  • Iodine Addition: Slowly add iodine (10.36 g, 39.5 mmol) portion-wise, maintaining the temperature at 0°C. Stir for 30 minutes. The formation of the phosphonium iodide intermediate is critical for activating the alcohol.

  • Substrate Addition: In a separate flask, dissolve 2-(hydroxymethyl)oxetane (2.70 g, 30.68 mmol) in DCM (30 ml). Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (25°C) and stir for 18 hours.

  • Workup: Quench the reaction by pouring it into ice water. Separate the organic layer. Extract the aqueous layer twice with DCM (150 ml).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., hexane:ethyl acetate = 6:1) to yield pure this compound.[12]

Method B: Finkelstein Halide Exchange

An alternative strategy involves a classic S_N2 halide exchange, known as the Finkelstein reaction.[13][14] This method is advantageous if the corresponding 2-(chloromethyl)- or 2-(bromomethyl)oxetane is more readily available or economical. The reaction's success hinges on Le Châtelier's principle.

Start 2-(Chloromethyl)oxetane (or Bromomethyl) Reaction SN2 Reaction Start->Reaction NaI Sodium Iodide (NaI) NaI->Reaction Acetone Acetone (Solvent) Acetone->Reaction Product This compound Reaction->Product Precipitate NaCl / NaBr (Precipitate) Reaction->Precipitate Drives Equilibrium

Caption: The Finkelstein reaction for synthesizing this compound.

The key to this reaction is the choice of solvent. Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[13][14] Their precipitation effectively removes them from the reaction equilibrium, driving the formation of the desired alkyl iodide product.[14]

Reactivity and Application in Synthesis

The primary utility of this compound is as a potent electrophile for S_N2 reactions. The C-I bond is relatively weak, and iodide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This provides a robust and reliable method for appending the 2-methyloxetane group onto a wide range of molecular scaffolds.

General Application Workflow: Nucleophilic Alkylation

This workflow is central to its use in drug discovery, allowing for the late-stage introduction of the oxetane moiety to modify lead compounds.

cluster_reactants Reaction Setup Nucleophile Nucleophile (R-NH₂, R-OH, R-SH, etc.) Alkylation SN2 Alkylation Nucleophile->Alkylation Base Base (e.g., K₂CO₃, Cs₂CO₃, NaH) Base->Alkylation Deprotonates Nucleophile Solvent Aprotic Solvent (DMF, Acetonitrile) Solvent->Alkylation IodomethylOxetane This compound IodomethylOxetane->Alkylation Electrophile FinalProduct Oxetane-containing Target Molecule Alkylation->FinalProduct Forms C-N, C-O, C-S bond

Caption: General workflow for appending the oxetane motif via S_N2 alkylation.

Experimental Protocol: General Alkylation of a Phenol

  • Preparation: To a solution of the starting phenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., cesium carbonate, Cs₂CO₃, 1.5 eq). The choice of a strong, non-nucleophilic base is crucial to deprotonate the nucleophile without competing in the reaction.

  • Reagent Addition: Add this compound (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The final product is purified using standard techniques such as column chromatography or recrystallization.

Causality and Considerations:

  • Stability: While generally stable, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions or at high temperatures.[1] Therefore, harsh acidic workups or high-temperature distillations should be avoided. The stability of the oxetane ring is often dictated by its substitution pattern, with 3,3-disubstituted examples being the most robust.[1]

  • Chirality: If the final application requires a specific enantiomer, the chiral version, (R)-2-(Iodomethyl)oxetane (CAS 2306249-69-2), can be used as a chiral building block.[8]

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate safety precautions.

Hazard TypeGHS InformationSource(s)
Pictogram GHS07 (Exclamation Mark)[9]
Signal Word Warning[9]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[10][15]
Precautionary Statements P261: Avoid breathing vapours.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.[17]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[17]

  • Keep away from heat, sparks, and open flames.[17]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. It provides a reliable and efficient means of incorporating the highly desirable oxetane motif into complex molecules. By leveraging its reactivity, medicinal chemists can strategically enhance the solubility, metabolic stability, and conformational properties of drug candidates, thereby overcoming common obstacles in the path to clinical success. A thorough understanding of its synthesis, handling, and reactivity, as detailed in this guide, is essential for its effective and safe implementation in the laboratory.

References

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. CHIMIA International Journal for Chemistry, 71(5), 264-272.
  • Wojtyk, S., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(1), 125-135.
  • Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164698, 2-(Iodomethyl)oxirane.
  • MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane.
  • Wikipedia. (n.d.). Finkelstein reaction.
  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
  • Chinese Journal of Organic Chemistry. (2017). Synthesis of Oxetanes.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Tantak, M. P., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115582.
  • Beilstein Journals. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-145.
  • Carreira, E. M., et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 56(17), 6985-7000.
  • González-Lafont, À., et al. (2010). Alkylating potential of oxetanes. Chemical Research in Toxicology, 23(8), 1361-1368.
  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1385-1396.

Sources

The Dichotomous Reactivity of 2-(Iodomethyl)oxetane: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern drug discovery. Its unique combination of properties, including its ability to improve the physicochemical profile of drug candidates, has led to its incorporation into numerous development programs.[1] 2-(Iodomethyl)oxetane stands out as a particularly valuable building block, offering two distinct sites of reactivity: the highly labile carbon-iodine bond and the strained oxetane ring. This in-depth technical guide provides a comprehensive analysis of the reactivity of this compound, offering insights into the factors that govern the competition between nucleophilic substitution at the exocyclic iodomethyl group and the ring-opening of the oxetane moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Introduction: The Oxetane Moiety in Drug Discovery

The incorporation of an oxetane ring into a molecule can profoundly and favorably alter its pharmacological properties.[2] Oxetanes are often used as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups.[3][4] Their introduction can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1] The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane susceptible to ring-opening reactions, a characteristic that can be exploited in synthetic strategies.[5] However, the oxetane ring is generally more stable than the analogous epoxide, allowing for selective functionalization under a range of conditions.[1][6]

This compound is a bifunctional electrophile, presenting a fascinating case of competitive reactivity. The primary alkyl iodide is an excellent leaving group, predisposing the molecule to SN2 reactions. Simultaneously, the strained four-membered ring can be activated towards nucleophilic attack, leading to ring-opening products. Understanding and controlling this reactivity dichotomy is paramount for the successful application of this building block in complex molecule synthesis.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the iodination of 2-(Hydroxymethyl)oxetane. This transformation can be readily achieved using standard iodinating reagents.

Experimental Protocol: Synthesis of this compound[7]

Materials:

  • 2-(Hydroxymethyl)oxetane

  • Triphenylphosphine

  • Imidazole

  • Iodine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of triphenylphosphine (1.3 equivalents) and imidazole (2.6 equivalents) in dichloromethane at 0 °C, add iodine (1.3 equivalents) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 2-(hydroxymethyl)oxetane (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 6:1) to afford pure this compound.

The Dueling Electrophiles: Nucleophilic Substitution vs. Ring-Opening

The reaction of this compound with a nucleophile can proceed via two primary pathways, as illustrated below. The preferred pathway is highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature), and the presence or absence of a catalyst.

G reagent This compound sub_product Substitution Product reagent->sub_product Path A: SN2 Substitution ro_product Ring-Opening Product reagent->ro_product Path B: Ring-Opening nucleophile Nucleophile (Nu⁻) nucleophile->sub_product nucleophile->ro_product sub_conditions Conditions: - 'Soft' Nucleophiles - Basic/Neutral pH - Aprotic Solvents sub_product->sub_conditions ro_conditions Conditions: - 'Hard' Nucleophiles - Lewis/Brønsted Acids - High Temperatures ro_product->ro_conditions

Caption: Competing reaction pathways for this compound.

Pathway A: Nucleophilic Substitution at the Iodomethyl Group

The primary carbon bearing the iodine atom is a soft electrophilic center, making it susceptible to attack by soft nucleophiles in a classic SN2 fashion. This pathway is generally favored under neutral or basic conditions, where the oxetane ring remains unactivated.

Key Factors Favoring Substitution:

  • "Soft" Nucleophiles: Nucleophiles with a lower charge density and higher polarizability, such as amines, phenols, thiols, and azide ions, preferentially attack the less sterically hindered and more electrophilic primary carbon of the iodomethyl group.

  • Basic or Neutral Conditions: The absence of acidic promoters ensures that the oxetane oxygen is not protonated, thus minimizing the activation of the ring towards nucleophilic attack.

  • Aprotic Solvents: Polar aprotic solvents like DMF, DMSO, and acetone can stabilize the transition state of the SN2 reaction.

Quantitative Data for Nucleophilic Substitution Reactions:

NucleophileReagent/ConditionsProductYield (%)Reference
PhenolK₂CO₃, Acetone, rt2-((Aryloxy)methyl)oxetane80
ImidazoleNaI, K₂CO₃, DMF, 80 °C2-((Imidazol-1-yl)methyl)oxetane62
Sodium AzideDMF, 60 °C2-(Azidomethyl)oxetane92[7]
Pathway B: Ring-Opening of the Oxetane

The oxetane ring, while more stable than an epoxide, can be opened by strong, "hard" nucleophiles or under conditions that activate the ring.

Key Factors Favoring Ring-Opening:

  • "Hard" Nucleophiles: Strong, highly localized nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) are more likely to attack one of the electrophilic carbons of the oxetane ring, leading to its cleavage.[1]

  • Lewis and Brønsted Acid Catalysis: The coordination of a Lewis acid or protonation of the oxetane oxygen by a Brønsted acid significantly increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[8] The regioselectivity of ring-opening under acidic conditions is influenced by both steric and electronic factors, with attack often occurring at the more substituted carbon if it can stabilize a partial positive charge.[9]

  • High Temperatures: Elevated temperatures can provide the necessary activation energy to overcome the barrier to ring-opening.

Quantitative Data for Ring-Opening Reactions:

ReagentConditionsProductYield (%)Reference
Phenylmagnesium BromideBenzene, reflux, 4h1-Iodo-4-phenyl-2-butanolGood[1]
Al(C₆F₅)₃ (1 mol%)Toluene, 40 °CIsomerized homoallylic alcoholHigh[4]

Mechanistic Considerations and Causality

The preference for either substitution or ring-opening can be rationalized by considering the principles of Hard and Soft Acid and Base (HSAB) theory and the stability of the respective transition states.

G cluster_substitution Pathway A: SN2 Substitution cluster_ring_opening Pathway B: Ring-Opening (Acid-Catalyzed) sub_start This compound + 'Soft' Nucleophile (e.g., R₂NH) sub_ts [Transition State] Pentacoordinate Carbon sub_start->sub_ts sub_prod 2-((Dialkylamino)methyl)oxetane + HI sub_ts->sub_prod ro_start This compound + H⁺ ro_activated Protonated Oxetane ro_start->ro_activated Protonation ro_attack Nucleophilic Attack on Ring Carbon ro_activated->ro_attack ro_prod Ring-Opened Product ro_attack->ro_prod

Caption: Simplified mechanistic overview of substitution and ring-opening pathways.

The exocyclic primary carbon in this compound is a "soft" electrophilic center due to the polarizability of the C-I bond. Consequently, "soft" nucleophiles with diffuse orbitals, such as amines and thiols, will preferentially interact with this center, leading to a lower energy transition state for SN2 displacement.

Conversely, the carbons of the oxetane ring are "harder" electrophilic centers. "Hard" nucleophiles, characterized by high charge density (e.g., Grignard reagents), or conditions that enhance the positive charge on the ring carbons (acid catalysis), will favor attack on the ring. The regioselectivity of this attack is dictated by a balance of steric hindrance and the ability of substituents to stabilize any developing positive charge in the transition state.[9]

Applications in Synthesis

The dual reactivity of this compound makes it a versatile tool for the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Synthesis of Oxetane-Containing Scaffolds via Nucleophilic Substitution

The predominant reactivity of the iodomethyl group with a wide range of nucleophiles allows for the straightforward introduction of the oxetane moiety into various molecular scaffolds. This is a common strategy for improving the drug-like properties of a lead compound.

Tandem Reactions and Cascade Sequences

The reactivity of the oxetane ring can be unmasked under specific conditions, enabling the design of tandem or cascade reactions. For instance, an initial nucleophilic substitution at the iodomethyl group could be followed by an acid-catalyzed intramolecular ring-opening, leading to the formation of more complex heterocyclic systems.

Conclusion

This compound is a valuable and versatile building block whose reactivity is governed by a delicate interplay of factors. By carefully selecting the nucleophile, solvent, temperature, and catalyst, chemists can selectively engage either the exocyclic iodomethyl group in nucleophilic substitution or the strained oxetane ring in ring-opening reactions. A thorough understanding of these competing pathways is essential for harnessing the full synthetic potential of this important intermediate in the pursuit of novel therapeutics and functional materials.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
  • Ma, E., & Xu, J. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 35-47. [Link]
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Patel, H., Patel, V., & Patel, N. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3851. [Link]
  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-158. [Link]
  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10243–10263. [Link]
  • Nishikubo, T. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]
  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2356-2361. [Link]
  • Silvi, M., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688–15694. [Link]
  • Zhang, Y., et al. (2021). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 11(43), 26756-26765. [Link]
  • Wang, C., & Li, C. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(8), 1335-1350. [Link]
  • Gabko, P., Kalník, M., & Bella, M. (2025). Selected bioactive oxetane compounds. Beilstein Journal of Organic Chemistry. [Link]
  • Morgan, K. F., & Bull, J. A. (2016). Recent Advances in the Synthesis of 2-Substituted Oxetanes. European Journal of Organic Chemistry, 2016(21), 3497-3508. [Link]
  • Synthesis of oxetanes. (n.d.). Organic Chemistry Portal. [Link]
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Hu, Y., et al. (2019). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition, 58(38), 13354-13358. [Link]
  • Organometallic Reagents. (2019, June 5). Chemistry LibreTexts. [Link]
  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the four-membered oxetane ring has emerged as a privileged structural motif. Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2][3][4][5] 2-(Iodomethyl)oxetane is a versatile building block that provides a direct route for introducing this valuable scaffold. However, the inherent reactivity conferred by both the strained oxetane ring and the labile iodomethyl group presents unique challenges regarding its stability and handling.

This technical guide offers a comprehensive analysis of the stability profile of this compound. Moving beyond simple procedural lists, we will explore the underlying chemical principles that dictate its degradation pathways. Our objective is to provide researchers, scientists, and drug development professionals with the expert insights and field-proven protocols necessary to ensure the integrity and reactivity of this crucial reagent from procurement to application.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's stability begins with its fundamental properties. This compound is a pale-yellow to yellow-brown liquid under ambient conditions. Its key structural features—a strained ether and a primary alkyl iodide—are the primary determinants of its chemical behavior.

PropertyValueSource(s)
CAS Number 121138-00-9[6][7][8]
Molecular Formula C₄H₇IO[6][7][8][9]
Molecular Weight ~198.00 g/mol [6][7][8][9]
Appearance Pale-yellow to Yellow-brown Liquid[8][10]
Typical Purity ≥97%[6][10]
Boiling Point 187 °C[8]
Density ~1.942 g/cm³[8]
Flash Point 67 °C[8]

The oxetane ring possesses a significant ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol), positioning its reactivity between the highly strained epoxides (~27.3 kcal/mol) and the far more stable tetrahydrofurans (THFs) (~5.6 kcal/mol).[2][3][11] This strain makes the ring susceptible to nucleophilic attack, particularly under acidic conditions.[11][12] Concurrently, the carbon-iodine (C-I) bond in the side chain is relatively weak and prone to both nucleophilic substitution and photolytic cleavage.

cluster_0 Comparative Ring Strain & Reactivity Epoxide Epoxide Oxetane Oxetane Epoxide->Oxetane Decreasing Reactivity Decreasing Ring Strain THF THF Oxetane->THF Decreasing Reactivity Decreasing Ring Strain cluster_degradation Degradation Triggers cluster_pathways Primary Degradation Pathways parent This compound ring_opening Pathway A: Acid-Catalyzed Ring Opening parent->ring_opening substitution Pathway B: SN2 Substitution (Hydrolysis) parent->substitution photolysis Pathway C: Photolytic Cleavage (Radical Formation) parent->photolysis acid Trace Acid (H⁺) acid->ring_opening catalyzes water Nucleophile (H₂O) water->substitution attacks light Light (hν) light->photolysis initiates substitution->ring_opening produces HI, autocatalyzes

Caption: Potential degradation pathways for this compound.

Validated Storage and Handling Protocols

Based on the compound's inherent instabilities, a multi-faceted approach to storage is required to preserve its integrity. The following conditions are derived from supplier recommendations and an expert understanding of the underlying chemical principles. [8][9][13]

Parameter Recommendation Rationale / Causality
Temperature 2–8 °C Slows the rate of all potential degradation reactions, including hydrolysis and ring-opening. Minimizes volatilization of any low-boiling impurities.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture to prevent hydrolysis (Pathway B). Prevents potential oxidative side-reactions.
Light Exposure Protect from Light (Amber Vial) Prevents photolytic cleavage of the C-I bond (Pathway C), which is a primary route of decomposition.

| Container | Tightly Sealed, Dry | Prevents ingress of atmospheric moisture and other contaminants. A secure seal is crucial, especially under refrigeration, to avoid condensation. |

Handling Best Practices:

  • Inert Atmosphere: When aliquoting or handling the material, do so under a blanket of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Dry Equipment: Use oven-dried glassware and moisture-free solvents to prevent the introduction of water, which can initiate hydrolysis.

  • Personal Protective Equipment (PPE): this compound is classified as harmful and an irritant. [14]Always handle it in a chemical fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [13][14]

Experimental Workflow: Forced Degradation Study

To empirically validate the stability profile and identify potential degradants, a forced degradation study is the authoritative method. This protocol provides a self-validating system to assess stability under stressed conditions, which is a cornerstone of drug development.

cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) acid Acidic 0.1 N HCl, 60°C start->acid base Basic 0.1 N NaOH, 60°C start->base oxidative Oxidative 3% H₂O₂, RT start->oxidative thermal Thermal Solid, 80°C start->thermal photo Photolytic ICH Q1B start->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench Quench / Neutralize Sample sampling->quench analysis Analyze via Stability-Indicating HPLC-UV/MS Method quench->analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable, dry solvent such as acetonitrile.

  • Application of Stress:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C). [11] * Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH (final concentration 0.5 mg/mL in 0.1 N NaOH). Incubate at 60 °C. [11] * Oxidative Stress: Treat the stock solution with an appropriate volume of 3% hydrogen peroxide and keep it at room temperature.

    • Thermal Stress: Store the neat compound or solid formulation in a controlled temperature oven (e.g., 80 °C).

    • Photostability: Expose the stock solution to light conditions as specified by ICH Q1B guidelines. Maintain a dark control sample.

  • Sampling and Quenching: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24 hours). For acid/base samples, immediately neutralize the aliquot with an equivalent amount of base/acid to halt the degradation reaction.

  • Analysis: Analyze all samples, including a time-zero unstressed sample, using a validated, stability-indicating HPLC method with UV and/or Mass Spectrometric detection. This allows for the quantification of the parent compound and the detection and potential identification of any degradation products.

Conclusion

This compound is a powerful synthetic tool whose utility is directly tied to its purity. Its stability is challenged by a combination of ring strain, a reactive C-I bond, and sensitivity to light. A comprehensive understanding of these liabilities is not a barrier to its use but rather a prerequisite for its successful application. By adhering to the storage and handling protocols outlined in this guide—specifically, maintaining cold, dark, dry, and inert conditions—researchers can effectively mitigate degradation, ensuring the compound's integrity and preserving the reliability and reproducibility of their scientific outcomes.

References

  • (R)-2-(Iodomethyl)oxetane. MySkinRecipes. [Link]
  • Oxetane | C3H6O | CID 10423.
  • 2-(Iodomethyl)oxirane | C3H5IO | CID 164698.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
  • Oxetanes: formation, reactivity and total syntheses of natural products.
  • Oxetane Present
  • Stability of selected compounds indicating the % of compound remaining....
  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • This compound | CAS: 121138-00-9. Finetech Industry Limited. [Link]
  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. PubMed. [Link]
  • This compound, 97%. Labware E-shop. [Link]
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC, PubMed Central. [Link]
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

Sources

potential hazards and safety precautions for 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(Iodomethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in modern medicinal chemistry, prized for its unique combination of a strained oxetane ring and a reactive iodomethyl group. The oxetane moiety can enhance physicochemical properties such as solubility and metabolic stability in drug candidates, while the primary iodide serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. However, these same structural features contribute to a significant hazard profile that demands rigorous safety protocols. This guide provides a comprehensive analysis of the potential hazards associated with this compound, grounded in its chemical reactivity, and outlines detailed procedures for its safe handling, storage, and disposal.

Understanding the Hazard Profile: A Mechanistic Perspective

The hazards of this compound are not arbitrary; they are a direct consequence of its molecular structure, which features two key reactive centers: the strained 1,3-ether ring and the carbon-iodine bond.

  • The Oxetane Ring: This four-membered ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions.[1][2] Unlike the more stable five-membered tetrahydrofuran (THF) ring, the C-O-C bond angle in oxetane is highly compressed, exposing the oxygen's lone pairs and making it a potent Lewis base and hydrogen bond acceptor.[1][3] This reactivity is readily exploited by both protic and Lewis acids, which can catalyze nucleophilic attack and cleavage of the ring.[4][5]

  • The Alkyl Iodide: The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds.[6][7] This makes the iodide ion an excellent leaving group, rendering the adjacent carbon highly electrophilic and prone to nucleophilic substitution (SN2) reactions.[8] Alkyl iodides are generally the most reactive of the alkyl halides.[7] Furthermore, they can be sensitive to light, which can catalyze homolytic cleavage of the C-I bond to form radical species and elemental iodine (I₂), often observed as a pink or brownish discoloration of the material.[9]

The combination of these two functionalities in one molecule creates a potent bifunctional reagent that must be handled with care. It should be regarded as a strong alkylating agent with irritant and toxic properties.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) and chemical vendor information, this compound is classified with the following GHS Hazard Statements.[10][11]

Hazard CodeClassStatement
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed.
H332 Acute Toxicity, Inhalation (Category 4)Harmful if inhaled.
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation.
H319 Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.
H335 Specific Target Organ Toxicity, Single ExposureMay cause respiratory irritation.

The toxicological properties of this compound have not been fully investigated. The GHS classifications are based on available data and structural analogy. All handling should proceed with the assumption that the compound may have additional, uncharacterized hazards.

Core Safety Protocols and Procedures

Adherence to a multi-layered safety approach is critical. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for this compound elimination Elimination (Not Feasible - Required Reagent) substitution Substitution (Use less hazardous alternative if possible) engineering Engineering Controls (Fume Hood, Glove Box) admin Administrative Controls (SOPs, Training, Signage) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of vapors, which are harmful and may cause respiratory irritation.[11]

  • Ventilation: Ensure the fume hood has adequate airflow (typically 80-120 ft/min face velocity) and is not cluttered, which can disrupt airflow patterns.

Personal Protective Equipment (PPE): Essential for Direct Contact
  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing.

  • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Given that no specific breakthrough time data is available, it is prudent to double-glove and change gloves immediately upon any suspected contamination.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure shoes fully cover the feet.

Safe Handling and Storage
  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials. The compound is listed as light-sensitive; therefore, it should be stored in an amber or opaque vial.[12] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to preserve purity and prevent degradation.[13]

  • Chemical Incompatibilities: Due to its reactivity, avoid contact with:

    • Strong Acids and Lewis Acids: Can catalyze rapid, potentially exothermic ring-opening polymerization.[4]

    • Strong Oxidizing Agents: Can react violently.

    • Strong Bases and Nucleophiles: Will readily undergo substitution reactions at the iodomethyl group and may initiate ring-opening under certain conditions.

    • Metals: Certain metals can catalyze decomposition.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a generalized workflow for using this compound in a nucleophilic substitution reaction.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Workup & Cleanup prep_hood 1. Verify Fume Hood Operation prep_ppe 2. Don PPE (Goggles, Lab Coat, Gloves) prep_hood->prep_ppe prep_reagents 3. Assemble Glassware & Reagents in Hood prep_ppe->prep_reagents handle_weigh 4. Weigh Reagent in Hood prep_reagents->handle_weigh Inert Atmosphere handle_transfer 5. Transfer to Reaction Vessel via Syringe/Cannula handle_weigh->handle_transfer handle_run 6. Run Reaction Under Inert Atmosphere handle_transfer->handle_run cleanup_quench 7. Quench Reaction Carefully in Hood handle_run->cleanup_quench cleanup_waste 8. Segregate Halogenated Organic Waste cleanup_quench->cleanup_waste cleanup_decon 9. Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon

Caption: A generalized workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response

cluster_actions Immediate Actions cluster_followup Follow-Up start Exposure Event action_remove Remove victim from source & remove contaminated clothing start->action_remove action_skin Skin Contact: Flush with copious water for at least 15 minutes action_remove->action_skin action_eye Eye Contact: Flush with eyewash station for at least 15 minutes action_remove->action_eye action_inhale Inhalation: Move to fresh air action_remove->action_inhale seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhale->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Sources

An In-depth Technical Guide to the Solubility of 2-(Iodomethyl)oxetane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the oxetane moiety has emerged as a valuable structural motif. Its incorporation into molecular frameworks can significantly enhance key physicochemical properties such as metabolic stability and aqueous solubility.[1][2][3] Among the various functionalized oxetanes, 2-(Iodomethyl)oxetane stands out as a versatile synthetic building block. The presence of a reactive iodomethyl group allows for a wide range of subsequent chemical transformations, making it a crucial intermediate in the synthesis of complex pharmaceutical agents.[1]

This guide provides a comprehensive technical overview of the solubility of this compound in a variety of common organic solvents. Understanding the solubility characteristics of this key intermediate is paramount for researchers and drug development professionals. It informs critical decisions in reaction setup, purification processes, formulation, and ultimately, the efficient progression of a drug discovery pipeline. This document will delve into the theoretical underpinnings of its solubility, provide a qualitative and predictive assessment across a spectrum of solvents, and outline a detailed experimental protocol for precise quantitative determination.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of structural features that dictate its solubility profile. The molecule consists of a four-membered oxetane ring with an iodomethyl substituent at the 2-position.

PropertyValueSource
Molecular Formula C₄H₇IO[4][5]
Molecular Weight 198.00 g/mol [4][5]
Appearance Pale-yellow to yellow-brown liquid
Storage Temperature 2-8°C, under inert atmosphere, protected from light[1]

The key to understanding its solubility lies in analyzing its polarity and the intermolecular forces it can engage in. The oxetane ring, with its ether oxygen, introduces polarity and the capacity for hydrogen bond acceptance. The carbon-iodine bond is also polarized, contributing to the overall dipole moment of the molecule. However, the molecule also contains nonpolar hydrocarbon portions. This amphiphilic nature suggests a nuanced solubility behavior across different solvent classes.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to overcome the existing solute-solute and solvent-solvent interactions.[6][7]

In the context of this compound, the following intermolecular forces are at play:

  • Dipole-Dipole Interactions: The polar nature of the oxetane ether linkage and the carbon-iodine bond allows for dipole-dipole interactions with polar solvent molecules.

  • London Dispersion Forces: The entire molecule, including its nonpolar alkyl backbone, can interact with solvent molecules through these temporary, induced dipoles. These forces are the primary mode of interaction in nonpolar solvents.

  • Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, interacting with protic solvents like alcohols.

The interplay of these forces will determine the extent to which this compound dissolves in a given organic solvent.

Qualitative and Predictive Solubility Assessment

Based on the molecular structure and the principles of intermolecular forces, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents possess significant dipole moments that can effectively interact with the polar regions of this compound. The lack of strong hydrogen bonding networks in these solvents allows for ready accommodation of the solute molecules.
Halogenated Dichloromethane (DCM), ChloroformHighThe synthesis and purification procedures for this compound commonly employ dichloromethane, indicating high solubility.[8] Both solute and solvent share similar polarities and can engage in favorable dipole-dipole and dispersion force interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of the oxetane oxygen to act as a hydrogen bond acceptor will promote solubility in alcohols. However, the energetic cost of disrupting the strong hydrogen bonding network of the alcohol may limit miscibility compared to polar aprotic solvents. Haloalkanes are generally soluble in alcohols.[9]
Aromatic Hydrocarbons Toluene, BenzeneModerateThe primary interactions will be London dispersion forces, with some contribution from dipole-induced dipole interactions. The overall polarity of this compound is likely sufficient to allow for moderate solubility in these less polar solvents.
Nonpolar Aliphatic Hexane, HeptaneLow to ModerateSolubility will be primarily driven by London dispersion forces. The polar oxetane and iodomethyl groups will limit miscibility in these highly nonpolar solvents. However, purification protocols for this compound utilize hexane in combination with ethyl acetate, suggesting some degree of solubility.[8]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a rigorous experimental determination of solubility is necessary. The following protocol outlines a standard gravimetric shake-flask method.

Objective

To quantitatively determine the solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV) for concentration analysis (optional, for higher precision)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume/mass of solvent in a vial. prep2 Seal the vial tightly. prep1->prep2 equil1 Place vial in a thermostatic shaker at a constant temperature (e.g., 25°C). prep2->equil1 equil2 Agitate for an extended period (e.g., 24-48 hours) to ensure saturation. equil1->equil2 sep1 Allow the vial to stand undisturbed at the set temperature for phase separation. equil2->sep1 sep2 Carefully withdraw a known volume of the supernatant (saturated solution) using a filtered syringe. sep1->sep2 analysis1 Transfer the aliquot to a pre-weighed vial. sep2->analysis1 analysis2 Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven. analysis1->analysis2 analysis3 Weigh the vial containing the non-volatile solute residue. analysis2->analysis3 analysis4 Calculate solubility (e.g., in g/L or mol/L). analysis3->analysis4

Sources

electrophilic nature of 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Nature and Synthetic Utility of 2-(Iodomethyl)oxetane

Abstract

The oxetane ring has emerged from a niche curiosity to a cornerstone motif in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] Among the various synthons used to introduce this valuable scaffold, this compound stands out as a particularly versatile and reactive building block. Its utility stems from a dual electrophilic nature: a highly reactive primary iodide poised for nucleophilic substitution and a strained ether ring that can undergo cleavage under specific conditions. This guide provides an in-depth technical analysis of the electrophilic character of this compound, offering a framework for researchers, scientists, and drug development professionals to strategically harness its reactivity in complex molecule synthesis. We will explore the causality behind experimental choices for controlling its reaction pathways, present detailed protocols, and contextualize its application within contemporary drug discovery.

The Oxetane Motif: A Paradigm Shift in Drug Design

The four-membered oxetane ring is far more than a simple cyclic ether. Its inclusion in a molecular structure can impart a range of beneficial properties, making it a powerful tool for lead optimization.[3] The ring's inherent strain energy (approx. 106 kJ/mol) and the polarity imparted by the oxygen atom create a unique structural and electronic profile.[4]

Key Advantages of the Oxetane Motif:

  • Improved Solubility and Reduced Lipophilicity: Oxetanes are considered effective polar replacements for ubiquitous, but often lipophilic, gem-dimethyl groups and can act as non-classical bioisosteres for carbonyl functionalities.[2][5] This exchange frequently leads to a significant increase in aqueous solubility and a desirable decrease in the distribution coefficient (LogD), crucial parameters for optimizing pharmacokinetics.

  • Enhanced Metabolic Stability: The oxetane ring is generally robust towards metabolic degradation compared to other cyclic ethers or open-chain analogues.[5] This stability can block metabolically labile sites within a molecule, prolonging its half-life in vivo.

  • Conformational Rigidity and Vectorial Projection: The puckered, three-dimensional structure of the oxetane ring acts as a conformational lock, reducing the entropic penalty of binding to a biological target.[2][5] The substituent at the 2-position projects away from the ring in a well-defined vector, providing a powerful strategy for exploring chemical space and optimizing ligand-receptor interactions.

  • Modulation of Basicity: The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the pKa of a nearby basic nitrogen atom, which can be a critical tactic for improving cell permeability and avoiding off-target effects.[1]

Table 1: Comparison of Physicochemical Properties: Oxetane as a Bioisostere
FeatureIsopropyl Group (-CH(CH₃)₂)Carbonyl Group (-C=O)Oxetan-3-yl Group
Polarity LowHighHigh
H-Bond Acceptor NoYesYes (Strong)[5]
Metabolic Liability Prone to oxidationProne to reductionGenerally stable
Solubility (vs. gem-dimethyl) LowerN/ACan be significantly higher[2]
Lipophilicity (LogP) HighModerateLow

Synthesis and Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow liquid that serves as a primary electrophile for introducing the oxetanylmethyl moiety. Its synthesis is readily achieved from the corresponding alcohol, 2-(Hydroxymethyl)oxetane, via a modified Appel reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent KR101592370.

Materials:

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • 2-(Hydroxymethyl)oxetane

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane, Ethyl Acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.3 eq) and imidazole (2.6 eq) in dry dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine (1.3 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes. The formation of the triphenylphosphine-iodine complex will be observed.

  • In a separate flask, dissolve 2-(Hydroxymethyl)oxetane (1.0 eq) in dry dichloromethane.

  • Add the solution of 2-(Hydroxymethyl)oxetane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 18-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into ice water to quench.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate = 6:1) to yield pure this compound.

Causality and Self-Validation:

  • Imidazole: Acts as a base to neutralize the HI byproduct and as a catalyst. Its presence is crucial for driving the reaction to completion and preventing side reactions.

  • Iodine and PPh₃: These reagents form the active iodinating species, triphenoxyphosphonium iodide. This is a classic Appel reaction for converting alcohols to alkyl iodides under mild conditions.

  • Low Temperature Addition: The initial steps are performed at 0 °C to control the exothermic formation of the active iodinating agent and prevent its decomposition.

  • Aqueous Workup: Quenches the reaction and removes water-soluble byproducts like imidazole hydroiodide and triphenylphosphine oxide.

  • Chromatography: Ensures the removal of the main byproduct, triphenylphosphine oxide, which can be challenging to separate otherwise. A pure product is critical for subsequent chemoselective reactions.

G SM 2-(Hydroxymethyl)oxetane Product This compound SM->Product Appel Reaction Reagents PPh₃, Imidazole, I₂ Solvent DCM, 0°C to 25°C Workup Aqueous Quench & Purification Product->Workup Crude Mixture Workup->Product Purified Product

Caption: Synthetic workflow for this compound.

The Dual Electrophilic Nature of this compound

The key to effectively using this reagent is understanding its two distinct electrophilic sites and the conditions that favor reaction at one over the other.

The Iodomethyl Group: A Potent Sₙ2 Electrophile

The primary electrophilic site is the carbon atom of the iodomethyl group. It is an exceptional substrate for bimolecular nucleophilic substitution (Sₙ2) reactions for several reasons:

  • Excellent Leaving Group: Iodide (I⁻) is a large, highly polarizable, and stable anion, making it an excellent leaving group.

  • Steric Accessibility: As a primary halide, the electrophilic carbon is sterically unhindered, allowing for easy backside attack by a wide range of nucleophiles.

  • Reaction Conditions: These Sₙ2 reactions typically proceed under mild, neutral, or basic conditions which do not activate the oxetane ring for cleavage.

This pathway is the most common and synthetically valuable, allowing for the direct attachment of the oxetanylmethyl group to heteroatoms (N, O, S) or carbon nucleophiles. Thiols and thiolates, being soft and potent nucleophiles, react particularly well.[6][7]

Caption: Generalized Sₙ2 reaction at the iodomethyl group.

The Oxetane Ring: A Conditional Electrophile

While the oxetane ring is stable under many conditions, its inherent ring strain makes it susceptible to nucleophilic ring-opening under specific, more forcing circumstances.[3][8] This reactivity transforms the ring carbons into electrophilic sites.

Two primary mechanisms govern ring-opening:

  • Acid-Catalyzed Opening: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, respectively. This activation dramatically increases the electrophilicity of the ring carbons, allowing even weak nucleophiles to attack. For an unsymmetrical oxetane like this, the site of attack depends on the stability of the resulting carbocation-like transition state. Attack can occur at either the more substituted C2 position or the less substituted C4 position.[4][9]

  • Direct Nucleophilic Attack: Very strong, hard nucleophiles (e.g., organolithiums, Grignard reagents) can directly attack the oxetane ring without prior acid activation.[9] Due to steric hindrance from the iodomethyl group at C2, this attack almost exclusively occurs at the less substituted C4 position, proceeding via a standard Sₙ2 mechanism.

G Start This compound PathA Strong Acid (H⁺) + Weak Nucleophile (NuH) PathB Strong Nucleophile (Nu⁻) (e.g., R-Li) IntermediateA Activated Oxetanium Ion Start->IntermediateA Protonation ProductB4 Attack at C4 (Sterically favored) Start->ProductB4 Direct Sₙ2 Attack ProductA2 Attack at C2 (Major under acidic cond.) IntermediateA->ProductA2 NuH attacks C2 ProductA4 Attack at C4 (Minor under acidic cond.) IntermediateA->ProductA4 NuH attacks C4

Caption: Competing pathways for oxetane ring-opening.

Chemoselectivity: A Guide to Reaction Control

The synthetic power of this compound lies in the ability to selectively target one electrophilic site over the other. The choice of nucleophile, solvent, and temperature are the primary levers for controlling the reaction outcome.

Table 2: A Practical Guide to Chemoselective Reactions
ConditionNucleophile TypeExpected OutcomeRationale
Mildly Basic / Neutral Soft, non-basic (e.g., RSH + weak base like K₂CO₃, NaN₃)Sₙ2 at C-I Excellent leaving group and unhindered primary carbon favor rapid Sₙ2. Conditions are too mild to activate the oxetane ring.
Mildly Basic / Neutral Amines (R₂NH), Alcohols (ROH + base)Sₙ2 at C-I Good nucleophiles readily displace iodide. The oxetane is stable to these conditions, especially at or below room temperature.
Strongly Basic Strong, non-nucleophilic bases (e.g., NaH, LDA)Elimination (E2) Possible side reaction leading to 2-methyleneoxetane if conditions are harsh.
Strongly Nucleophilic Hard, strong nucleophiles (e.g., R-Li, RMgX)Ring-Opening at C4 The oxetane ring is more electrophilic to hard nucleophiles than the C-I bond is susceptible to reduction. Attack occurs at the sterically accessible C4.[9]
Strongly Acidic Weak nucleophiles (e.g., H₂O, ROH, halides)Ring-Opening at C2/C4 Acid protonates the oxetane oxygen, activating the ring. The reaction proceeds via an Sₙ1-like mechanism, favoring attack at the more substituted C2 position.[9]

Expert Insight: For the vast majority of applications in drug discovery, the goal is to perform a clean Sₙ2 reaction at the iodomethyl group while preserving the oxetane ring. This is best achieved using soft nucleophiles (thiols, azides) or standard heteroatom nucleophiles (amines, alcohols) with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) in a polar aprotic solvent like DMF or acetonitrile at room temperature. These conditions maximize the rate of the desired Sₙ2 reaction while remaining well below the energy threshold required for ring cleavage.

Experimental Protocols for Synthetic Application

Protocol 2: Representative Sₙ2 Reaction - Synthesis of 2-((4-methoxybenzylthio)methyl)oxetane

This protocol demonstrates a typical, high-yielding Sₙ2 reaction that preserves the oxetane core.

Materials:

  • This compound

  • 4-methoxybenzyl thiol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate, Hexane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add 4-methoxybenzyl thiol (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension vigorously at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting iodide.

  • Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired thioether.

Causality and Self-Validation:

  • K₂CO₃: A mild, non-nucleophilic base that deprotonates the thiol to form the more nucleophilic thiolate in situ. It is strong enough for this purpose but not strong enough to promote elimination or ring-opening.

  • DMF: A polar aprotic solvent that effectively solvates the potassium cation but poorly solvates the thiolate anion, increasing its nucleophilicity and accelerating the Sₙ2 reaction.

  • Aqueous Workup: Removes the DMF solvent and inorganic salts (KI, excess K₂CO₃). The bicarb wash ensures any residual acidic or basic species are neutralized.

Conclusion and Future Outlook

This compound is a premier building block for medicinal chemists seeking to leverage the advantageous properties of the oxetane motif. Its reactivity is dominated by the facile Sₙ2 displacement of the primary iodide, a reaction that proceeds under mild conditions compatible with a wide array of functional groups. The oxetane ring, while susceptible to opening under forcing acidic or strongly nucleophilic conditions, is robustly inert throughout standard synthetic transformations. By understanding this hierarchy of electrophilicity, researchers can confidently and chemoselectively employ this compound to construct novel molecular architectures with enhanced drug-like properties. Future work will likely focus on developing catalytic, enantioselective methods for its reactions and expanding the toolkit of oxetane-containing building blocks to further probe the frontiers of chemical biology and drug discovery.

References

  • D. F. (2014). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 34(11), 2193-2204. [Link]
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • Zahoor, A. F., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Noels, A. F., Herman, J. J., & Teyssie, P. (1976). Catalytic ring opening of substituted 2-oxetanones. The Journal of Organic Chemistry, 41(15), 2527-2534. [Link]
  • Vashchenko, B., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
  • Nishikubo, T., Kameyama, A., & Sudo, A. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech 2006 Technical Proceedings. [Link]
  • St-Denis, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13261-13288. [Link]
  • Davis, O. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2358-2363. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
  • Organic Chemistry Tutor. (2019). 03.
  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable. [Link]
  • ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions.
  • Croft, R. A., et al. (2017). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition, 56(13), 3667-3671. [Link]

Sources

The Synthesis of 2-(Iodomethyl)oxetane: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif is of growing importance in medicinal chemistry, valued for its ability to fine-tune physicochemical properties such as solubility and metabolic stability.[1] Among functionalized oxetanes, 2-(iodomethyl)oxetane serves as a critical synthetic intermediate. This guide provides an in-depth exploration of the predominant mechanism for its synthesis—the iodination of (oxetan-2-yl)methanol. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. This document is intended to serve as a comprehensive resource for researchers seeking to incorporate this valuable building block into their synthetic strategies.

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

Oxetanes, four-membered saturated heterocyclic ethers, have emerged as valuable structural motifs in modern drug design.[1][2] Their unique conformational rigidity and ability to act as hydrogen bond acceptors can significantly influence the biological activity and pharmacokinetic profile of a molecule.[3][4] Specifically, the incorporation of an oxetane ring can lead to improved metabolic stability and aqueous solubility, properties highly sought after in the development of novel therapeutics.[1] The synthesis of functionalized oxetanes, such as this compound, is therefore a topic of considerable interest, providing a versatile handle for further chemical elaboration.

Mechanistic Pathways to this compound

The most common and efficient route to this compound involves the conversion of the primary alcohol of (oxetan-2-yl)methanol to an iodide. This transformation is typically achieved via a variation of the Appel reaction.

The Appel Reaction for Iodination

The Appel reaction provides a mild and effective method for converting alcohols to alkyl halides.[5][6][7] In the context of synthesizing this compound, the reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a weak base, such as imidazole.[8][9]

The reaction proceeds through a series of well-defined steps:

  • Formation of the Phosphonium Iodide Complex: Triphenylphosphine, a strong nucleophile, reacts with iodine to form a diiodotriphenylphosphorane intermediate, which exists in equilibrium with the triphenylphosphine-iodine charge-transfer complex and the phosphonium iodide salt.

  • Activation of the Alcohol: The alcohol, (oxetan-2-yl)methanol, is deprotonated by the imidazole base to form an alkoxide.

  • Formation of the Oxyphosphonium Intermediate: The resulting alkoxide attacks the electrophilic phosphorus atom of the activated phosphonium species. This step forms a key oxyphosphonium intermediate, converting the hydroxyl group into an excellent leaving group.

  • Nucleophilic Substitution: The iodide ion (I⁻), generated in the initial steps, then acts as a nucleophile, attacking the carbon atom bearing the oxyphosphonium group in an Sₙ2 fashion.[6][7][9][10] This backside attack results in the displacement of triphenylphosphine oxide (TPPO) and the formation of this compound with an inversion of stereochemistry if the starting material is chiral.

The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[5]

Appel_Mechanism Figure 1: Mechanism of the Appel Reaction for the Iodination of (Oxetan-2-yl)methanol A PPh₃ + I₂ D [Ph₃P-I]⁺ I⁻ A->D Formation of Phosphonium Iodide B (Oxetan-2-yl)methanol E Alkoxide B:e->E:w Deprotonation C Imidazole I Imidazolium Iodide C->I Protonation F Oxyphosphonium Intermediate E->F Nucleophilic Attack on Phosphorus G This compound F->G Sₙ2 Attack by I⁻ H Triphenylphosphine Oxide (TPPO) F->H Elimination

Caption: Mechanism of the Appel Reaction for the Iodination of (Oxetan-2-yl)methanol.

Alternative Synthetic Strategy: The Finkelstein Reaction

An alternative, though less direct, approach involves a two-step process. First, (oxetan-2-yl)methanol is converted to a mesylate or tosylate. This is then followed by a Finkelstein reaction, where the sulfonate ester is displaced by an iodide ion, typically from sodium iodide in acetone.[11][12][13] The Finkelstein reaction is a classic Sₙ2 process, and its efficiency is driven by the precipitation of the less soluble sodium mesylate or tosylate from the acetone solvent, thus driving the equilibrium towards the desired product.[12][13][14]

Finkelstein_Pathway Figure 2: Two-Step Synthesis via the Finkelstein Reaction A (Oxetan-2-yl)methanol C (Oxetan-2-yl)methyl Mesylate/Tosylate A->C Sulfonylation B Mesyl Chloride or Tosyl Chloride E This compound C->E Finkelstein Reaction (Sₙ2) D Sodium Iodide (NaI) in Acetone

Caption: Two-Step Synthesis of this compound via the Finkelstein Reaction.

Experimental Protocol: Synthesis of this compound via the Appel Reaction

The following protocol is a representative procedure for the synthesis of this compound from (oxetan-2-yl)methanol.

Materials and Reagents:

  • (Oxetan-2-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents) and imidazole (3.0 equivalents). Dissolve these solids in anhydrous dichloromethane.

  • Addition of Iodine: Cool the solution to 0 °C using an ice bath. Slowly add iodine (1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 10-30 minutes.[8][10]

  • Addition of Alcohol: Prepare a solution of (oxetan-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-18.5 hours.[8][10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.[15] Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash successively with water and brine.[15] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.[8][15]

Quantitative Data Summary:

ParameterValue/RangeCitation
Reactant Ratios
(Oxetan-2-yl)methanol1.0 eq[10][15]
Triphenylphosphine1.5 - 2.0 eq[10][15]
Iodine1.5 - 2.0 eq[10][15]
Imidazole3.0 eq[10][15]
Reaction Conditions
SolventDichloromethane (DCM)[8][10]
Temperature0 °C to Room Temp.[8][10]
Reaction Time16 - 18.5 hours[8][10]
Yield Typically high to quantitative[8]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents are anhydrous, as water can consume the activated phosphonium species. The use of freshly purified triphenylphosphine and dry solvents is crucial.

  • Formation of Byproducts: The primary byproduct is triphenylphosphine oxide. While chromatography is effective for its removal, filtration through a plug of silica gel can sometimes be sufficient for a preliminary purification.

  • Alternative Reagents: While the PPh₃/I₂/imidazole system is common, other variations of the Appel reaction exist. For instance, using pre-formed diiodotriphenylphosphorane can also be effective.[16]

  • Scale-up Considerations: On a larger scale, the removal of triphenylphosphine oxide can be challenging. Alternative phosphorus-based reagents, such as polymer-supported triphenylphosphine, can simplify purification through filtration.[16]

Conclusion

The synthesis of this compound is a key transformation for medicinal chemists seeking to leverage the beneficial properties of the oxetane ring. The Appel reaction provides a reliable and high-yielding method for the conversion of (oxetan-2-yl)methanol to the desired iodide. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and awareness of potential pitfalls are essential for the successful implementation of this important synthetic tool.

References

  • S
  • Wikipedia. Appel reaction. [Link]
  • Wikipedia. Finkelstein reaction. [Link]
  • Wuts, P. G. M. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Chemistry LibreTexts.
  • Organic Chemistry Portal.
  • Alcohol to Iodide - Common Conditions. [Link]
  • J&K Scientific LLC. Finkelstein Reaction. [Link]
  • Organic Chemistry Portal. Finkelstein Reaction. [Link]
  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
  • Organic Chemistry Portal. Appel Reaction. [Link]
  • J&K Scientific LLC. Appel Reaction. [Link]
  • L.S.College, Muzaffarpur. Finkelstein reaction. [Link]
  • National Institutes of Health.
  • National Institutes of Health.
  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]
  • ResearchGate.

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Ring in Modern Drug Discovery

The oxetane motif, a four-membered saturated ether ring, has garnered significant attention in medicinal chemistry and drug development. Its unique conformational properties, ability to act as a hydrogen bond acceptor, and role as a bioisostere for gem-dimethyl and carbonyl groups have made it a valuable tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The introduction of an oxetane ring can lead to improved solubility, metabolic stability, and target engagement. Among the functionalized oxetanes, 2-(Iodomethyl)oxetane stands out as a versatile synthetic intermediate, with the iodomethyl group serving as a reactive handle for a variety of subsequent chemical transformations. This guide provides an in-depth technical overview of the synthesis of this compound, with a focus on a robust and well-documented synthetic protocol.

The First Synthesis: An Adaptation of the Appel Reaction

The Appel reaction is a classic organic transformation that converts an alcohol to an alkyl halide using a phosphine and a halogen source. In this specific synthesis, triphenylphosphine (PPh₃) and iodine (I₂) are used to generate the active phosphonium iodide species in situ. Imidazole is added to the reaction mixture to act as a mild base, facilitating the deprotonation of the alcohol and trapping the resulting hydroiodic acid (HI).

The causality behind these experimental choices lies in the mild and effective nature of the Appel reaction for converting primary alcohols to iodides with minimal side reactions. The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.

Synthesis of the Precursor: 2-(Hydroxymethyl)oxetane

The viability of the synthesis of this compound is underpinned by the accessibility of its precursor, 2-(hydroxymethyl)oxetane. A common and effective method for the preparation of this precursor involves the ring expansion of an epoxide. Specifically, the reaction of glycidol with dimethylsulfoxonium methylide provides a reliable route to 2-(hydroxymethyl)oxetane. This reaction proceeds via nucleophilic attack of the ylide on the less hindered carbon of the epoxide, followed by an intramolecular cyclization to form the four-membered oxetane ring.

Detailed Synthetic Protocol for this compound

The following protocol is adapted from the procedure described in Korean patent KR101592370.[1] This self-validating system ensures a high yield and purity of the final product.

Experimental Protocol

Step 1: Preparation of the Iodinating Reagent

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (10.36 g, 39.5 mmol) and imidazole (5.4 g, 79.3 mmol) in dichloromethane (70 ml).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add iodine (10.36 g, 39.5 mmol) portionwise to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes. The formation of the triphenylphosphine-iodine complex will be observed.

Step 2: Iodination of 2-(Hydroxymethyl)oxetane

  • In a separate flask, dissolve 2-(hydroxymethyl)oxetane (2.70 g, 30.68 mmol) in dichloromethane (30 ml).

  • Add the solution of 2-(hydroxymethyl)oxetane dropwise to the pre-formed iodinating reagent from Step 1 at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature (25 °C) and continue stirring for 18 hours.

Step 3: Work-up and Purification

  • Upon completion of the reaction, pour the mixture into ice water.

  • Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane (150 ml).

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate (6:1) eluent system to yield pure this compound.

Visualizing the Workflow

SynthesisWorkflow cluster_reagent_prep Reagent Preparation cluster_iodination Iodination Reaction cluster_purification Work-up & Purification PPh3 Triphenylphosphine Reagent_Mix Mix and Cool to 0°C PPh3->Reagent_Mix Imidazole Imidazole Imidazole->Reagent_Mix I2 Iodine I2->Reagent_Mix DCM1 Dichloromethane (70 ml) DCM1->Reagent_Mix Iodinating_Reagent Iodinating Reagent Reagent_Mix->Iodinating_Reagent Reaction Reaction at 0°C to 25°C Iodinating_Reagent->Reaction Precursor 2-(Hydroxymethyl)oxetane Precursor->Reaction DCM2 Dichloromethane (30 ml) DCM2->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the synthesis of this compound as described in the protocol. While specific spectral data for this exact synthesis is not detailed in the patent, representative NMR chemical shifts for the oxetane core are provided based on analysis of similar structures.[2]

ParameterValue
Reactants
2-(Hydroxymethyl)oxetane2.70 g (30.68 mmol)
Triphenylphosphine10.36 g (39.5 mmol)
Imidazole5.4 g (79.3 mmol)
Iodine10.36 g (39.5 mmol)
Reaction Conditions
SolventDichloromethane
Temperature0 °C to 25 °C
Reaction Time18.5 hours
Product
Yield6.0 g (100%)[1]
Molecular FormulaC₄H₇IO
Molecular Weight198.00 g/mol
Expected ¹H NMR (CDCl₃, ppm)
Oxetane Ring CH₂δ 4.6-5.0 (m, 2H)
Oxetane Ring CHδ 4.8-5.1 (m, 1H)
Oxetane Ring CH₂δ 2.4-2.9 (m, 2H)
Iodomethyl CH₂δ 3.2-3.5 (d, 2H)
Expected ¹³C NMR (CDCl₃, ppm)
Oxetane Ring CH₂-Oδ ~80
Oxetane Ring CHδ ~48
Oxetane Ring CH₂δ ~26-38
Iodomethyl CH₂δ ~5-10

Conclusion

The synthesis of this compound via the Appel reaction of 2-(hydroxymethyl)oxetane represents a robust and high-yielding method for accessing this valuable synthetic intermediate. The procedure is straightforward and utilizes readily available reagents, making it suitable for both academic and industrial research settings. The ability to introduce the iodomethyl group provides a versatile handle for further functionalization, enabling the incorporation of the beneficial oxetane motif into a wide array of complex molecules for drug discovery and development. This guide provides the necessary technical details and scientific rationale for the successful synthesis and understanding of this important building block.

References

  • Korea Research Institute of Chemical Technology; Eseuti Pam Co., Ltd.; Kim Bong-jin; Kim Jae-hak; Lee Il-yeong; Lee Sang-ho; Lee Jong-gyo; Kim Gyeong-jin; Kim Uk-il; Nam Hwa-jeong. Method for preparing novel oxetane derivatives. KR101592370B1. February 17, 2016.
  • Castro, J. L., & Selve, C. (2020). Chemical Space Exploration of Oxetanes. International journal of molecular sciences, 21(21), 8199. [Link]
  • WIPO Translate. (n.d.).
  • European Patent Office. (n.d.). Patent Translate.
  • Fitton, A. O., Hill, J., Jane, D. E., & Miller, J. (1987). A convenient synthesis of 2-hydroxymethyloxetane. Synthesis, 1987(12), 1140-1141.

Sources

Introduction: The Rise of the Oxetane Motif in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry of 2-(Iodomethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Initially perceived as a strained and potentially unstable heterocycle, its unique stereochemical and physicochemical properties are now widely exploited by researchers.[3][4] With a ring strain energy of approximately 106 kJ/mol (25.5 kcal/mol), oxetanes are more strained than their five-membered tetrahydrofuran (THF) counterparts but less so than three-membered epoxides.[5][6] This intermediate reactivity, combined with a distinct three-dimensional structure, makes them fascinating synthetic intermediates and valuable motifs for incorporation into bioactive molecules.[3][7]

In drug discovery, the oxetane moiety is often employed as a polar, metabolically stable isostere for less desirable functional groups like gem-dimethyl or carbonyl groups.[3][6][8] Its introduction into a molecule can profoundly and beneficially influence key drug-like properties, including aqueous solubility, lipophilicity (cLogP), metabolic stability, and the basicity of nearby amines.[5][9][10]

This guide focuses specifically on the chemistry of This compound , a versatile building block that combines the advantageous properties of the oxetane ring with a reactive iodomethyl handle. This "best of both worlds" combination allows for the strategic introduction of the oxetane motif into complex molecular architectures, making it a molecule of significant interest for professionals in drug development. We will explore its synthesis, characteristic reactivity—encompassing both nucleophilic substitution and ring-opening reactions—and its practical application, providing both theoretical understanding and actionable experimental protocols.

Part 1: Synthesis of this compound

The most common and efficient route to this compound is via the iodination of its corresponding alcohol, 2-(hydroxymethyl)oxetane. This transformation is typically achieved under mild conditions using a variation of the Appel reaction.

Mechanism and Rationale

The reaction of an alcohol with triphenylphosphine and iodine is a classic method for converting alcohols to alkyl iodides. The process begins with the formation of a phosphonium iodide species from triphenylphosphine and iodine. This is followed by the alcohol's attack on the activated phosphorus, leading to an alkoxyphosphonium iodide intermediate. The key step is the intramolecular SN2 displacement of the triphenylphosphine oxide leaving group by the iodide ion, which proceeds with inversion of configuration at the carbon center. The use of imidazole is crucial as it acts as a mild base to facilitate the deprotonation of the alcohol and also helps to catalyze the reaction.

G

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the iodination of primary alcohols.[11]

Materials:

  • 2-(Hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Deionized water (ice-cold)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve triphenylphosphine (1.3 eq.) and imidazole (2.6 eq.) in anhydrous dichloromethane.

  • Activation: Cool the solution to 0°C using an ice bath. Slowly add iodine (1.3 eq.) portion-wise, ensuring the temperature does not exceed 5°C. Stir the resulting dark mixture at 0°C for 30 minutes. The formation of the triphenylphosphine-iodine complex is exothermic.

  • Alcohol Addition: Prepare a solution of 2-(hydroxymethyl)oxetane (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature (25°C) and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using a hexane:ethyl acetate (e.g., 6:1) eluent system to yield pure this compound.[11]

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvent is critical as the phosphonium intermediates are sensitive to hydrolysis.

  • Controlled Addition: Slow, portion-wise addition of iodine at 0°C controls the exotherm and prevents the formation of side products.

  • Aqueous Workup: The water wash is essential to remove water-soluble byproducts, including imidazole salts and excess reagents.

  • Chromatography: Silica gel chromatography effectively separates the nonpolar product from the highly polar triphenylphosphine oxide byproduct.

Part 2: Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by two distinct pathways: reactions at the exocyclic C-I bond and reactions involving the strained oxetane ring itself.

A. Nucleophilic Substitution at the Iodomethyl Group

The primary iodomethyl group is an excellent electrophile for SN2 reactions. Iodide is a superb leaving group, allowing for efficient displacement by a wide range of nucleophiles under relatively mild conditions. The stability of the oxetane ring is generally maintained during these transformations, provided harsh acidic or basic conditions are avoided.[10][12]

G

This reactivity is paramount for its use as a building block. It serves as a robust linker to introduce the beneficial oxetane moiety onto a parent molecule, a common strategy in structure-activity relationship (SAR) studies.[13]

Nucleophile Type Example Product Class Typical Conditions
AmineR-NH₂Secondary AminesK₂CO₃, ACN, 60°C
AzideNaN₃Alkyl AzidesDMF, rt
ThiolR-SHThioethersNaH, THF, 0°C to rt
PhenoxideAr-OHAryl EthersCs₂CO₃, DMF, 80°C
CarbanionMalonate EsterSubstituted EstersNaH, THF, rt

Table 1: Representative Nucleophilic Substitution Reactions.

B. Ring-Opening Reactions of the Oxetane Core

While often desired for its stability, the inherent ring strain of the oxetane can be strategically exploited to generate 1,3-difunctionalized acyclic compounds.[3][14] These ring-opening reactions are typically promoted by strong nucleophiles or under acidic conditions.[15] The regioselectivity of the attack is highly dependent on the reaction conditions.

1. Base/Nucleophile-Mediated Ring Opening: Under neutral or basic conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the oxetane ring (C4). This is a standard SN2-type ring opening where sterics are the dominant controlling factor.

2. Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is first protonated or coordinated, activating the ring. The C-O bonds are weakened, and the subsequent nucleophilic attack occurs at the more substituted carbon (C2). This regioselectivity is driven by the electronic stabilization of the partial positive charge that develops at the more substituted carbon in the transition state, resembling an SN1-like mechanism.

G

Trustworthiness of Protocols: The stability of the oxetane ring is context-dependent.[10] While 3,3-disubstituted oxetanes are known to be more robust, the 2-substituted system of this compound requires careful selection of reaction conditions to favor either substitution or ring-opening.[8] For SN2 reactions at the side chain, non-protic solvents and mild bases are recommended. For intentional ring-opening, strong Lewis acids or highly potent nucleophiles are required.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a powerful and versatile building block for chemical synthesis. Its dual reactivity allows for either the direct and stable incorporation of the valuable oxetane motif via SN2 chemistry or for the generation of complex linear structures through controlled ring-opening reactions. For researchers in drug discovery, mastering the chemistry of this compound provides a direct route to improving the pharmacokinetic profiles of lead candidates, offering a distinct advantage in the design of next-generation therapeutics.[2][5] The insights and protocols provided in this guide serve as a foundation for the effective application of this compound in addressing the complex challenges of modern chemical and pharmaceutical research.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link][1][3][4][7]
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link][1]
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link][2]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][4]
  • Various Authors. (n.d.). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link][9]
  • Rojas, J. J., & Tovar, F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link][10]
  • MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane. [Link][13]
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link][5]
  • Litskan, E. V., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link][12]
  • Rojas, J. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link][8]
  • Hylton, M., & Ferreira, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link][6][16]
  • Chemistry university. (2021). Reactions of Oxetanes. YouTube. [Link][15]
  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 2-(Iodomethyl)oxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered saturated ether, has emerged from being a synthetic curiosity to a privileged structural motif in modern drug discovery.[1][2] Its unique combination of properties—high polarity, low molecular weight, and a distinct three-dimensional profile—allows medicinal chemists to strategically modulate the physicochemical and pharmacokinetic profiles of drug candidates.[3][4] This guide focuses on 2-(Iodomethyl)oxetane, a key building block for introducing the 2-substituted oxetane moiety. We provide an in-depth analysis of its reactivity, detailed protocols for its application in nucleophilic substitution reactions, and insights into the rationale behind its use for optimizing drug-like properties.

The Oxetane Motif: A Modern Tool for Drug Design

The pursuit of novel therapeutics with improved efficacy and safety profiles has led to an increased focus on molecules with greater three-dimensionality.[3] Flat, aromatic structures are often associated with promiscuous binding and poor physicochemical properties. The sp³-rich, non-planar structure of the oxetane ring offers a compelling solution to this challenge.

Its incorporation into a lead compound can confer several significant advantages:

  • Improved Aqueous Solubility: The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, often leading to a substantial increase in aqueous solubility without a corresponding increase in lipophilicity.[5][6] This is a critical parameter for achieving good oral bioavailability.

  • Metabolic Stability: Oxetanes can serve as effective isosteric replacements for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[2][3] By blocking sites of oxidative metabolism, the oxetane moiety can enhance a drug's half-life. Some studies have shown that oxetanes can redirect metabolism away from cytochrome P450 enzymes.[5]

  • Reduced Basicity of Proximal Amines: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKₐ of nearby amine groups.[3] This is particularly useful for reducing off-target effects associated with high basicity, such as hERG channel inhibition.

  • Vectorial Exit into Unexplored Chemical Space: The defined three-dimensional geometry of the oxetane ring allows chemists to project substituents into new regions of a protein's binding pocket, potentially unlocking novel interactions and improving target affinity.[3]

The value of this motif is underscored by its presence in recently approved drugs and numerous clinical candidates, including the Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib.[5]

Profile of a Key Reagent: this compound

This compound is a versatile and highly reactive building block for installing the –CH₂-oxetane fragment. As a primary alkyl iodide, it is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The iodine atom is a superb leaving group, facilitating reactions under mild conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 121138-00-9[7]
Molecular Formula C₄H₇IO[8]
Molecular Weight 198.00 g/mol [8]
Appearance Colorless to pale yellow liquid[9]
Boiling Point ~187 °C[7]
Density ~1.942 g/cm³[7]
Storage Conditions 2–8 °C, under inert gas, protect from light[10]

Core Application: Synthesis via Nucleophilic Substitution

The primary utility of this compound lies in its reaction with nucleophiles to form a new carbon-nucleophile bond. Below are detailed protocols for common transformations crucial in drug development.

Protocol: N-Alkylation of Amines and Anilines

Application Insight: Introducing the oxetane motif via an amine linker is a common strategy to modulate basicity and improve solubility. This is particularly relevant for scaffolds containing secondary amines or anilines that require further derivatization.

Reaction Scheme: R₂-NH + I-CH₂-Oxetane → R₂-N-CH₂-Oxetane

N_Alkylation_Workflow reagents Combine: - Amine (1.0 eq) - this compound (1.1-1.5 eq) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., DMF, ACN) reaction Stir at RT to 60 °C Monitor by LC-MS/TLC (Typical: 4-24 h) reagents->reaction Heat/Stir workup Aqueous Workup: - Dilute with H2O - Extract with organic solvent (e.g., EtOAc, DCM) reaction->workup Reaction Complete purification Purification: - Silica gel chromatography - or Preparative HPLC workup->purification Crude Product product Isolated Product: - Characterize (NMR, MS) - Assess Purity purification->product

Caption: General workflow for N-alkylation using this compound.

Step-by-Step Protocol:

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv.), the chosen base (e.g., K₂CO₃ or DIPEA, 2.0 equiv.), and the solvent (e.g., DMF or Acetonitrile, 10 mL/mmol of substrate).

  • Addition of Electrophile: Add this compound (1.2 equiv.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 40-60 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel.

Causality Note: An inorganic base like K₂CO₃ is often sufficient and simplifies workup. For more sensitive substrates or to improve solubility, an organic base like DIPEA may be preferred. DMF is an excellent polar aprotic solvent for SN2 reactions, but acetonitrile is often easier to remove.

Protocol: O-Alkylation of Phenols

Application Insight: Converting a phenol to an oxetanylmethyl ether can mask a potentially acidic proton, improve metabolic stability, and enhance solubility.

Reaction Scheme: Ar-OH + I-CH₂-Oxetane → Ar-O-CH₂-Oxetane

Step-by-Step Protocol:

  • Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 equiv.) in a polar aprotic solvent like DMF.

  • Deprotonation: Add a suitable base. For phenols, a moderately strong base like K₂CO₃ or Cs₂CO₃ (1.5 equiv.) is effective. For less acidic aliphatic alcohols, a stronger base like NaH (1.2 equiv., added portion-wise at 0 °C) may be required. Stir for 15-30 minutes.

  • Addition of Electrophile: Add this compound (1.2 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or warm gently (e.g., to 50 °C) to drive to completion. Monitor by TLC or LC-MS.

  • Workup & Purification: Perform an aqueous workup and purification as described in the N-alkylation protocol (Section 3.1).

Causality Note: Cesium carbonate (Cs₂CO₃) can sometimes accelerate SN2 reactions due to the "cesium effect," which involves enhanced nucleophilicity of the phenoxide.

Mechanistic Considerations & Troubleshooting

The reactions described proceed via a classic bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism reactants Nu:⁻ + I-CH₂-Oxetane transition_state δ⁻Nu---[CH₂(Oxetane)]---Iδ⁻ | Transition State reactants->transition_state Backside Attack products Nu-CH₂-Oxetane + I⁻ transition_state->products Inversion of Stereochemistry (if chiral center)

Caption: The SN2 mechanism for reaction of this compound.

Key Considerations:

  • Oxetane Ring Stability: The oxetane ring is generally stable under the basic or neutral conditions used for these alkylations. However, it can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[11][12] Therefore, such conditions should be avoided in subsequent synthetic steps.

  • Steric Hindrance: As with all SN2 reactions, reactivity is sensitive to steric hindrance. Highly hindered nucleophiles may require more forcing conditions (higher temperature, longer reaction times) to react efficiently.

Table 2: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Sterically hindered nucleophile. 3. Low reaction temperature.1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Increase reaction temperature and/or time. 3. Consider using a more polar solvent like DMF or DMSO.
Multiple Products Formed 1. Dialkylation of a primary amine. 2. Competing side reactions.1. Use a larger excess of the primary amine. 2. Re-evaluate reaction conditions (lower temperature, milder base).
Difficult Purification 1. Residual DMF in the crude product. 2. Product is highly polar.1. Perform multiple aqueous washes to remove DMF. 2. Use a more polar eluent system for chromatography or consider reverse-phase HPLC.

Summary of Physicochemical Impact

The strategic introduction of the 2-(methyloxetane) moiety can profoundly and predictably alter the properties of a parent molecule.

Table 3: Expected Impact of 2-(methyloxetane) Incorporation

Physicochemical ParameterExpected ImpactRationale & Justification
Aqueous Solubility Increase The polar ether oxygen acts as a hydrogen bond acceptor, disrupting crystal packing and improving solvation.[5][6]
Lipophilicity (LogP/LogD) Decrease or No Change Replaces a greasy alkyl or aromatic group with a more polar, sp³-rich motif, often lowering lipophilicity.[3]
Metabolic Stability Increase Can act as a "metabolic shield," blocking sites prone to CYP450-mediated oxidation.[2][5]
Basicity (pKa) of Proximal Amine Decrease The inductive electron-withdrawing effect of the ether oxygen reduces the basicity of an amine attached at the β-position.[3]

Conclusion

This compound is a powerful and practical reagent for medicinal chemists aiming to leverage the beneficial properties of the oxetane ring. Its straightforward reactivity in SN2 displacements allows for the reliable installation of the –CH₂-oxetane group onto diverse molecular scaffolds. By carefully applying the protocols and understanding the principles outlined in this guide, researchers can effectively use this building block to enhance solubility, improve metabolic stability, and fine-tune the overall pharmacokinetic profile of next-generation drug candidates.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • Steen, J., & Trovato, F. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • Behrendt, J. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
  • Vasilev, A. A., & Zhdankin, V. V. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • Mykhailiuk, P. K. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]
  • MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane. [Link]
  • Shaaban, M., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
  • Talavera, G., & Jamison, T. F. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
  • Chemistry university. (2021, February 4). Reactions of Oxetanes. YouTube. [Link]
  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.

Sources

The Oxetane Moiety as a Strategic Tool in Synthesis: Application Notes and Protocols for 2-(Iodomethyl)oxetane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—makes it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[3] The introduction of an oxetane can lead to improved aqueous solubility, reduced metabolic degradation, and favorable conformational constraints, all of which are critical parameters in the optimization of lead compounds.[4][5]

This guide focuses on the practical application of 2-(iodomethyl)oxetane, a versatile and reactive building block for the introduction of the oxetanylmethyl group onto a variety of nucleophilic scaffolds. As a primary iodide, it serves as an excellent electrophile for alkylation reactions under appropriate conditions. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for N-, O-, S-, and C-alkylation reactions.

Understanding the Reagent: Synthesis and Reactivity of this compound

The utility of this compound as an alkylating agent is predicated on its accessibility and predictable reactivity. A common and efficient synthesis involves the iodination of (oxetan-2-yl)methanol.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure, providing a reliable method for the preparation of the title compound.

Reaction Scheme:

reagent1 (Oxetan-2-yl)methanol product This compound reagent1->product reagent2 PPh3, Imidazole, I2 reagent2->product solvent DCM, 0 °C to rt solvent->product

A representative synthesis of this compound.

Materials:

  • (Oxetan-2-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.3 equivalents) and imidazole (2.6 equivalents).

  • Add anhydrous dichloromethane and cool the mixture to 0 °C in an ice bath.

  • Slowly add iodine (1.3 equivalents) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes.

  • Add a solution of (oxetan-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Alkylation Reactions: A Guide to Best Practices

This compound is a potent electrophile for Sₙ2 reactions with a variety of soft and hard nucleophiles. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

N-Alkylation: Synthesis of Oxetanylmethylamines

The introduction of an oxetanylmethyl group onto a nitrogen atom can significantly impact the basicity and pharmacokinetic profile of amine-containing compounds.[2]

Causality in Experimental Design:

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the amine without competing in the alkylation reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. For less reactive amines or to accelerate the reaction, stronger bases like sodium hydride (NaH) can be used, although this requires strictly anhydrous conditions.

  • Solvent Effects: Polar apathetic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free.

  • Temperature: Gentle heating is often required to drive the reaction to completion, typically in the range of 60-100 °C.

cluster_n_alkylation N-Alkylation Workflow start Amine Substrate + This compound base_solvent Add Base (e.g., K2CO3) and Solvent (e.g., DMF) start->base_solvent heating Heat Reaction Mixture (e.g., 80 °C) base_solvent->heating workup Aqueous Workup and Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product N-(Oxetan-2-ylmethyl)amine purification->product

General workflow for N-alkylation.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine (2 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(oxetan-2-ylmethyl)aniline.[6][7]

O-Alkylation: Synthesis of Oxetanylmethyl Ethers

The Williamson ether synthesis is a classic and reliable method for the formation of ethers, and it is well-suited for the reaction of phenols with this compound.[8]

Causality in Experimental Design:

  • Base Selection: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate is a mild and effective choice. Cesium carbonate can be used to accelerate the reaction, particularly with less reactive phenols.[9]

  • Solvent Choice: Polar apathetic solvents like DMF or acetone are commonly used to facilitate the Sₙ2 reaction.

  • Catalysts: In some cases, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ conversion of a less reactive alkyl halide to the more reactive iodide (Finkelstein reaction), although this is not necessary when starting with an alkyl iodide.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Under an inert atmosphere, add anhydrous DMF to achieve a concentration of 0.1-0.5 M with respect to the phenol.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3 x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 2-(phenoxymethyl)oxetane.[8]

S-Alkylation: Synthesis of Oxetanylmethyl Thioethers

The high nucleophilicity of thiols and thiophenols makes them excellent substrates for alkylation with this compound.

Causality in Experimental Design:

  • Base Selection: Similar to O-alkylation, a base is used to generate the highly nucleophilic thiolate. Potassium carbonate is often sufficient.

  • Solvent: Polar apathetic solvents are preferred to promote the Sₙ2 reaction.

Materials:

  • Thiophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add thiophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once complete, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography if necessary to yield 2-((phenylthio)methyl)oxetane.

C-Alkylation: The Malonic Ester Synthesis

The malonic ester synthesis is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted carboxylic acids.[10][11][12][13] this compound can be used as the electrophile in this reaction.

Causality in Experimental Design:

  • Base Selection: A base is required to deprotonate the acidic α-hydrogen of the malonic ester. Sodium ethoxide (NaOEt) in ethanol is the classic choice, as it is a strong enough base and the ethoxide anion matches the ester group, preventing transesterification.[11]

  • Reaction Sequence: The reaction involves three key steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

cluster_c_alkylation Malonic Ester Synthesis Workflow start Diethyl Malonate enolate_formation 1. NaOEt, EtOH start->enolate_formation alkylation 2. This compound enolate_formation->alkylation hydrolysis_decarboxylation 3. H3O+, Δ alkylation->hydrolysis_decarboxylation product 3-(Oxetan-2-yl)propanoic acid hydrolysis_decarboxylation->product

Workflow for C-alkylation via malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • This compound

  • Aqueous acid (e.g., HCl or H₂SO₄)

Procedure:

  • Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Alkylation: Stir the resulting solution for 30 minutes, then add this compound (1.0 equivalent). Heat the mixture to reflux and monitor by TLC.

  • Hydrolysis and Decarboxylation: After the alkylation is complete, cool the reaction mixture and add aqueous acid. Heat the mixture to reflux to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid derivative.

  • Workup and Purification: After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate. Purify the resulting 3-(oxetan-2-yl)propanoic acid by distillation or chromatography.[10][12]

Quantitative Data Summary

ProtocolReaction TypeNucleophileBaseSolventTemperature (°C)Typical Yield (%)
2N-AlkylationAnilineK₂CO₃DMF8070-90
3O-AlkylationPhenolK₂CO₃DMF8080-95
4S-AlkylationThiophenolK₂CO₃MeCNRoom Temp.>90
5C-AlkylationDiethyl MalonateNaOEtEtOHReflux70-85

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile building block for the introduction of the oxetanylmethyl moiety into a wide range of organic molecules. The protocols outlined in this guide provide a solid foundation for researchers in organic synthesis and drug discovery to utilize this reagent effectively. The unique properties conferred by the oxetane ring will undoubtedly continue to make it a sought-after structural motif in the development of new therapeutics and functional materials. Further exploration into the use of this compound in more complex synthetic strategies, including cascade reactions and the synthesis of novel heterocyclic systems, represents an exciting avenue for future research.

References

  • PharmaXChange.info. (2011, February 6).
  • Chinese Journal of Organic Chemistry. (2017). Synthesis of Oxetanes. [Link]
  • Synthesise of alkly aryl ethers cesium carbonate catalyzed O-alkylation of phenol. (2025, August 6). Semantic Scholar. [Link]
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
  • Google Patents. (1974).
  • Journal of the Chemical Society C: Organic. (1968).
  • NIH. (2023, July 18).
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
  • Google Patents. (2021).
  • PubChem. N-(oxiran-2-ylmethyl)aniline. [Link]
  • Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. [Link]
  • ACS Figshare. (2025, January 29). Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)
  • YouTube. (2022, March 31).
  • RSC Publishing. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]
  • NIH. (2012).
  • Google Patents. (1954).
  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
  • NIH. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
  • Organic Syntheses.
  • ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
  • Organic Chemistry Portal. Synthesis of oxetanes. [Link]
  • ResearchGate. Selected examples for the synthesis of N‐methyl aniline. [Link]
  • PrepChem.com.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Elektronische Hochschulschriften der LMU München. (2022).
  • PubMed. (2006). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. [Link]
  • IDEAS/RePEc. (2021).
  • PubMed. (2010, July 19).
  • ResearchGate. (2025, August 30). ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. [Link]
  • ResearchGate. (2016, July 12). (PDF)
  • NIH. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
  • Google Patents. (2018).
  • ResearchGate.
  • ChemRxiv. (2021). Visible Light Photoredox-Catalyzed Decarboxylative Alkyla- tion of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. [Link]
  • ResearchGate. (2025, August 6).
  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

Sources

Application Notes and Protocols: Strategic Nucleophilic Reactions with 2-(Iodomethyl)oxetane for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-(Iodomethyl)oxetane in Medicinal Chemistry

The oxetane motif has emerged as a cornerstone in modern drug discovery, prized for its ability to confer favorable physicochemical properties upon lead compounds.[1][2][3] Its introduction can enhance aqueous solubility, metabolic stability, and lipophilicity while influencing the basicity of nearby functional groups.[2][4] Among the diverse array of oxetane-containing building blocks, this compound stands out as a particularly versatile reagent. Its structure presents two key sites for nucleophilic attack: the exocyclic carbon bearing a highly labile iodide leaving group and the strained four-membered oxetane ring itself. This duality in reactivity allows for divergent synthetic pathways, enabling access to a wide range of novel molecular architectures.

This comprehensive guide provides an in-depth exploration of the reaction of this compound with various nucleophiles. We will delve into the mechanistic dichotomy of nucleophilic substitution versus ring-opening, offering detailed protocols and critical insights to empower researchers, scientists, and drug development professionals to strategically employ this valuable building block in their synthetic campaigns.

Mechanistic Crossroads: SN2 Substitution vs. Oxetane Ring-Opening

The reaction of this compound with a nucleophile can proceed via two primary pathways, as illustrated below. The preferred pathway is dictated by the nature of the nucleophile, the reaction conditions, and the presence of any catalysts.

G cluster_0 Reaction Pathways reagents This compound + Nucleophile (Nu⁻) sn2_product 2-(Nucleophilomethyl)oxetane (Substitution Product) reagents->sn2_product  Sₙ2 Pathway (Favored by soft, non-basic nucleophiles) ring_opening_product 1-Iodo-4-nucleophilo-butan-2-ol (Ring-Opening Product) reagents->ring_opening_product  Ring-Opening Pathway (Favored by strong, basic nucleophiles and/or Lewis/Brønsted acid catalysis)

Caption: Dichotomy of nucleophilic attack on this compound.

The SN2 Pathway: Preserving the Oxetane Core

The primary reaction pathway involves a classical SN2 displacement of the iodide ion from the exocyclic methylene group. This pathway is generally favored by "soft" and less basic nucleophiles. The preservation of the oxetane ring is often the desired outcome in medicinal chemistry, as the intact motif imparts its beneficial properties to the final molecule.[5]

The Ring-Opening Pathway: A Gateway to Functionalized Alcohols

Alternatively, under certain conditions, the nucleophile can attack one of the electrophilic carbons of the oxetane ring, leading to its cleavage.[6][7] This ring-opening reaction is promoted by the inherent strain of the four-membered ring (approximately 106 kJ/mol) and is often facilitated by the presence of Lewis or Brønsted acids, which activate the oxetane oxygen.[7][8] Strong, hard, and more basic nucleophiles also favor this pathway. While often considered a competing side reaction, controlled ring-opening can be a powerful synthetic strategy for accessing highly functionalized 1,4-disubstituted butan-2-ol derivatives.

Protocols for Nucleophilic Reactions with this compound

The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative nucleophiles from different classes. The synthesis of the starting material, this compound, can be achieved from 2-hydroxymethyloxetane.[9]

Protocol 1: Reaction with Nitrogen Nucleophiles (N-Nucleophiles)

Nitrogen nucleophiles, such as amines and azides, readily participate in SN2 reactions with this compound to furnish the corresponding N-alkylated products. These reactions are fundamental for introducing the oxetane moiety into various scaffolds.

Example: Synthesis of 2-(Azidomethyl)oxetane

G cluster_0 Workflow for N-Nucleophile Reaction start Dissolve this compound and Sodium Azide in DMF react Heat reaction mixture at 60 °C start->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction with Ethyl Acetate monitor->workup purify Purify by column chromatography workup->purify end 2-(Azidomethyl)oxetane purify->end

Caption: Experimental workflow for the synthesis of 2-(azidomethyl)oxetane.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(azidomethyl)oxetane.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile. A slight excess of sodium azide ensures the complete conversion of the starting material.

Protocol 2: Reaction with Oxygen Nucleophiles (O-Nucleophiles)

Oxygen nucleophiles, such as phenols and carboxylates, can be alkylated with this compound to form the corresponding ethers and esters. These reactions often require a base to deprotonate the nucleophile.

Example: Synthesis of 2-((Phenoxy)methyl)oxetane

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous acetonitrile.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide anion. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Protocol 3: Reaction with Sulfur Nucleophiles (S-Nucleophiles)

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. Similar to O-nucleophiles, a base is typically used to generate the thiolate anion.

Example: Synthesis of 2-((Phenylthio)methyl)oxetane

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Rationale: Sodium hydride is a strong base that effectively deprotonates the thiophenol. The reaction is performed at low temperatures to control the exothermicity of the deprotonation and to favor the SN2 pathway.

Protocol 4: Reaction with Carbon Nucleophiles (C-Nucleophiles)

Carbon nucleophiles, such as enolates and organometallic reagents, can be used to form new carbon-carbon bonds with this compound. These reactions are crucial for extending carbon chains and building molecular complexity.

Example: Synthesis of 2-(2-Oxo-2-phenylethyl)oxetane

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.1 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq, solution in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution to the THF.

  • Add a solution of acetophenone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Slowly warm the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon of acetophenone to form the lithium enolate. The low reaction temperature of -78 °C is critical to maintain the stability of the enolate and prevent side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the SN2 reaction of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Nucleophile Sodium Azide-DMF604-685-95
O-Nucleophile PhenolK₂CO₃CH₃CN82 (reflux)12-1670-85
S-Nucleophile ThiophenolNaHTHF0 to RT2-480-95
C-Nucleophile Acetophenone EnolateLDATHF-78 to RT3-565-80

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel chemical entities in drug discovery. A thorough understanding of its reactivity with nucleophiles, particularly the factors governing the competition between SN2 substitution and ring-opening, is paramount for its effective utilization. The protocols and insights provided herein serve as a practical guide for researchers to harness the full synthetic potential of this valuable reagent. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the strategic application of this compound and related oxetane derivatives will undoubtedly play a pivotal role in the development of next-generation therapeutics.[1][5]

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12421-12489. [Link]
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Veselý, J., & Číhal, T. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-158. [Link]
  • Various Authors. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Mykhailiuk, P. K., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(20), 5764-5773. [Link]
  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-18. [Link]
  • Chemistry university. (2021, February 4). Reactions of Oxetanes [Video]. YouTube. [Link]
  • Sun, J., & Li, G. (2014). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Chemical Society Reviews, 43(18), 6474-6481. [Link]
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

Sources

N-Alkylation of Amines with 2-(Iodomethyl)oxetane: A Comprehensive Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical properties of drug candidates is a paramount objective. Among the array of heterocyclic systems, the oxetane ring has emerged as a particularly attractive motif.[1] This small, four-membered cyclic ether offers a unique combination of properties including low molecular weight, high polarity, and a distinct three-dimensional geometry.[1] The incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity of a compound, while also influencing the basicity of proximal amines.[1]

The ability of the oxetane ring to act as a hydrogen bond acceptor, due to the exposed lone pairs on the oxygen atom, further enhances its utility in molecular design.[1] Consequently, oxetane-containing molecules are increasingly being investigated and incorporated into a wide range of therapeutic agents. This application note provides a detailed protocol for the N-alkylation of primary and secondary amines with 2-(iodomethyl)oxetane, a key building block for the synthesis of novel oxetane-functionalized amine derivatives.

Mechanistic Insights: The SN2 Pathway to N-Oxetanylmethyl Amines

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene carbon attached to the iodine atom. Iodine, being an excellent leaving group, is displaced, forming a new carbon-nitrogen bond.

A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is typically employed in this reaction. The primary role of the base is to neutralize the hydroiodic acid (HI) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: General mechanism for the SN2 N-alkylation of an amine with this compound.

Experimental Protocol: N-Alkylation of a Primary Amine with this compound

This protocol provides a general method for the N-alkylation of a primary amine. The reaction conditions may require optimization for specific substrates, particularly for less nucleophilic or sterically hindered amines.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or MeCN to the flask to dissolve/suspend the reagents. A typical concentration is 0.1-0.5 M with respect to the amine.

  • Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((oxetan-2-yl)methyl)amine.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the N-alkylation of various amines with this compound. Yields are representative and may vary depending on the specific substrate and reaction scale.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF801275
2BenzylamineK₂CO₃MeCNRT690
3MorpholineDIPEAMeCN50885
4PiperidineK₂CO₃DMF601088

Experimental Workflow

G N-Alkylation Workflow A Reactant Preparation (Amine, Base, Solvent) B Add this compound A->B C Reaction (Stirring, Heating) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up (Quench, Extract) D->E Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A streamlined workflow for the N-alkylation of amines with this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion 1. Low nucleophilicity of the amine. 2. Steric hindrance. 3. Ineffective base.1. Increase reaction temperature. 2. Use a more polar aprotic solvent like DMF or DMSO. 3. Consider a stronger, non-nucleophilic base like DBU.
Over-alkylation (for primary amines) The mono-alkylated product is more nucleophilic than the starting amine.Use a larger excess of the primary amine (2-3 equivalents) relative to this compound.
Formation of Side Products Decomposition of starting materials or product at high temperatures.Run the reaction at a lower temperature for a longer period.
Difficult Purification The product and starting material have similar polarities.Optimize the eluent system for column chromatography. Consider derivatization of the starting material for easier separation.

Characterization of N-((Oxetan-2-yl)methyl)amines

The structure of the synthesized N-((oxetan-2-yl)methyl)amines can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of a typical N-((oxetan-2-yl)methyl)amine will show characteristic signals for the oxetane ring protons. The methylene protons of the oxetane ring typically appear as multiplets in the range of δ 4.5-5.0 ppm.[2] The methine proton on the carbon adjacent to the oxygen in the oxetane ring will also appear as a multiplet. The protons of the methylene group connecting the oxetane ring to the nitrogen atom will appear as a multiplet, the chemical shift of which will depend on the nature of the amine.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will show characteristic peaks for the carbons of the oxetane ring, typically in the range of δ 70-85 ppm for the carbons bonded to the oxygen atom.[2] The chemical shift of the methylene carbon attached to the nitrogen will be influenced by the substituents on the amine.

References

  • MDPI. (2020). Chemical Space Exploration of Oxetanes.
  • BenchChem. (2025).
  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087).
  • Journal of the Chemical Society C. (1969).
  • Elektronische Hochschulschriften der LMU München. (2020). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.
  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Google Patents. (n.d.). CN1083837C - N-alkylation of amines.
  • Organic & Biomolecular Chemistry. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Google Patents. (n.d.). EP4194446A1 - Preparation method for oxetane-2-methylamine.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

Application Notes and Protocols for the O-alkylation of Phenols and Alcohols with 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Oxetane Incorporation in Medicinal Chemistry

The oxetane motif has emerged as a highly valuable structural unit in modern drug discovery.[1][2] Its incorporation into bioactive molecules can significantly enhance key physicochemical properties.[3][4] As a bioisostere for commonly employed groups like gem-dimethyl and carbonyl functionalities, the oxetane ring offers a unique combination of low molecular weight, high polarity, and a distinct three-dimensional architecture.[1][5] These attributes can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[1][3] The strategic introduction of an oxetane moiety is therefore a powerful tool for medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, ultimately leading to improved therapeutic profiles.[2][6]

This guide provides detailed protocols for the O-alkylation of phenols and alcohols using 2-(iodomethyl)oxetane, a versatile building block for introducing the valuable oxetanyl group. The methodologies described herein are based on the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages.[1][6]

Reaction Mechanism and Scientific Rationale

The O-alkylation of phenols and alcohols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][6] The reaction is initiated by the deprotonation of the acidic hydroxyl group of the phenol or alcohol using a suitable base. This generates a more nucleophilic alkoxide or phenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the iodomethyl group of this compound. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of the desired oxetanyl ether.

The choice of base and solvent is critical for the success of this reaction. For the less acidic alcohols, a strong base such as sodium hydride (NaH) is typically required to generate the corresponding alkoxide. For the more acidic phenols, a milder base like cesium carbonate (Cs₂CO₃) is often sufficient and highly effective.[7] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they effectively solvate the cation of the base without solvating the nucleophilic anion, thus accelerating the rate of the SN2 reaction.[7]

Experimental Protocols

Protocol 1: O-alkylation of Phenols using Cesium Carbonate

This protocol provides a general procedure for the efficient O-alkylation of a variety of substituted phenols with this compound using cesium carbonate as the base in DMF. Cesium carbonate is particularly advantageous for phenol alkylation as it is a strong base that is soluble in many organic solvents, leading to higher reaction rates and yields.[7]

Materials:

  • Substituted phenol (1.0 equiv)

  • This compound (1.2 equiv)[8]

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids. Stir the mixture at room temperature for 10-15 minutes. Add this compound (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated phenol.

Table 1: Examples of O-alkylation of Phenols with this compound

EntryPhenolProductYield (%)
1Phenol2-((Phenoxymethyl)oxetane)>95
24-Methoxyphenol2-(((4-Methoxyphenoxy)methyl)oxetane)>95
34-Chlorophenol2-(((4-Chlorophenoxy)methyl)oxetane)>95

Yields are representative and may vary depending on the specific substrate and reaction scale.

Protocol 2: O-alkylation of Alcohols using Sodium Hydride

This protocol describes the O-alkylation of primary and secondary alcohols with this compound using sodium hydride as a strong base in THF. Sodium hydride is a powerful, non-nucleophilic base that effectively deprotonates alcohols to form the corresponding alkoxides.[2]

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.2 equiv)[8]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Alkoxide: To a flame-dried round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 equiv) and dissolve it in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add this compound (1.2 equiv) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC (typically 6-18 hours). Gentle heating (e.g., to 40-50 °C) may be required for less reactive alcohols.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with diethyl ether and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure O-alkylated alcohol.

Table 2: Examples of O-alkylation of Alcohols with this compound

EntryAlcoholProductYield (%)
1Ethanol2-((Ethoxymethyl)oxetane)High
2Benzyl alcohol2-((Benzyloxymethyl)oxetane)High
3Cyclohexanol2-((Cyclohexyloxymethyl)oxetane)Moderate to High

Yields are representative and may vary depending on the specific substrate and reaction scale.

Visualization of Key Processes

O_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH Phenol/Alcohol (R-OH) RO_minus Phenoxide/Alkoxide (R-O⁻) ROH->RO_minus + Base Base Base (e.g., Cs₂CO₃, NaH) IodoOxetane This compound RO_minus->IodoOxetane Nucleophilic Attack Product O-Alkylated Product (R-O-CH₂-Oxetane) IodoOxetane->Product Iodide leaving group

Caption: General mechanism for the O-alkylation of phenols and alcohols with this compound.

Experimental_Workflow start Start: Reactants & Solvent reaction_setup 1. Reaction Setup (Phenol/Alcohol, Base, Solvent) start->reaction_setup reagent_add 2. Add this compound reaction_setup->reagent_add reaction 3. Heating & Monitoring (TLC) reagent_add->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purification 5. Drying, Concentration & Purification workup->purification end End: Pure Product purification->end

Caption: A streamlined experimental workflow for the synthesis of oxetanyl ethers.

Troubleshooting and Expert Insights

  • Low Yields:

    • Incomplete deprotonation: For alcohols, ensure the NaH is fresh and the reaction is stirred for a sufficient time to allow for complete alkoxide formation. For phenols, ensure the Cs₂CO₃ is finely powdered to maximize its surface area.

    • Steric hindrance: The SN2 reaction is sensitive to steric bulk.[2] Tertiary alcohols are generally not suitable substrates for this reaction as they will primarily undergo elimination.[7]

    • Side reactions: C-alkylation can be a competing pathway, especially with phenols under certain conditions. The use of cesium carbonate and polar aprotic solvents generally favors O-alkylation.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the reaction progress. A co-spot of the starting material and the reaction mixture will help in determining the consumption of the starting material.

  • Purification: The polarity of the oxetanyl ether products can vary significantly depending on the starting phenol or alcohol. A gradient elution during column chromatography is often necessary to achieve good separation.

Conclusion

The O-alkylation of phenols and alcohols with this compound is a reliable and efficient method for the incorporation of the medicinally important oxetane moiety. The protocols provided in this application note offer a robust starting point for researchers in drug discovery and organic synthesis. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, a wide variety of oxetanyl ethers can be synthesized in high yields.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • J. A. Bull, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12190-12234.
  • Williamson Ether Synthesis. (n.d.). In Wikipedia.
  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Oxetanes as promising modules in drug discovery.
  • Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (1999). Cesium carbonate mediated O-alkylation of phenols. Organic letters, 1(12), 1893-1896.

Sources

Application of 2-(Iodomethyl)oxetane in Polymer Chemistry: A Detailed Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 2-(Iodomethyl)oxetane in Advanced Polymer Synthesis

In the landscape of functional polymers, the strategic choice of monomer is paramount to achieving desired material properties and post-synthesis versatility. This compound emerges as a monomer of significant interest, bridging the gap between controlled polymerization and facile functionalization. Its strained four-membered ether ring is primed for cationic ring-opening polymerization (CROP), yielding a flexible polyether backbone. Concurrently, the pendant primary iodomethyl group serves as a highly reactive handle for a plethora of nucleophilic substitution reactions. This dual-functionality enables the synthesis of well-defined linear polymers that can be readily transformed into a diverse range of functional materials, from stimuli-responsive polymers to precursors for advanced block copolymers.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in polymer chemistry. We will delve into the mechanistic underpinnings of its polymerization, provide detailed, field-proven protocols for its homopolymerization and subsequent functionalization, and explore its use as a macroinitiator for the synthesis of block copolymers.

Part 1: Living Cationic Ring-Opening Polymerization (CROP) of this compound

The polymerization of this compound proceeds via a living cationic ring-opening mechanism, which allows for excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). The reaction is typically initiated by strong electrophiles, such as triflic acid or Lewis acids. The polymerization can proceed through two competing mechanisms: the activated chain end (ACE) and the activated monomer (AM) mechanisms[1]. In the ACE mechanism, the cationic propagating species is at the terminus of the growing polymer chain, whereas in the AM mechanism, the monomer is activated by the initiator and then attacked by the neutral polymer chain end. For the synthesis of well-defined polymers, conditions favoring the ACE mechanism are often sought.

CROP_Mechanism

Experimental Protocol 1: Synthesis of Poly(this compound) via Living CROP

This protocol describes a typical procedure for the living cationic ring-opening polymerization of this compound using methyl triflate as the initiator. The choice of a strong, non-nucleophilic counter-ion initiator like triflate is crucial for maintaining the living character of the polymerization[2].

Materials:

  • This compound (stored under inert atmosphere and filtered through basic alumina before use)

  • Methyl triflate (MeOTf) (distilled under reduced pressure)

  • Dichloromethane (DCM) (anhydrous, distilled from CaH₂)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.

  • Solvent and Monomer Addition: Anhydrous dichloromethane is transferred to the reaction flask via cannula. The desired amount of purified this compound is then added via syringe. The solution is cooled to 0 °C in an ice bath.

  • Initiation: A stock solution of methyl triflate in anhydrous dichloromethane is prepared in a separate flame-dried and argon-purged vial. The desired volume of the initiator solution is added dropwise to the stirred monomer solution via syringe. The reaction mixture is stirred at 0 °C.

  • Polymerization: The polymerization is allowed to proceed at 0 °C. The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired monomer conversion is reached, the polymerization is terminated by adding an excess of anhydrous methanol. The living cationic chain ends are quenched by the nucleophilic attack of methanol.

  • Purification: The polymer solution is concentrated under reduced pressure. The concentrated solution is then precipitated into a large excess of cold methanol with vigorous stirring. The precipitated polymer is collected by filtration or centrifugation, redissolved in a minimal amount of dichloromethane, and re-precipitated into cold methanol. This process is repeated three times to remove any unreacted monomer and initiator residues.

  • Drying: The purified poly(this compound) is dried under high vacuum at room temperature until a constant weight is achieved.

Data Presentation: Typical Characteristics of Poly(this compound)

The following table summarizes typical molecular weight and thermal properties of poly(this compound) synthesized via living CROP.

Entry[M]/[I] RatioTime (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)T₉ (°C)
1502>959,8001.15-25
21004>9519,5001.18-24
32008>9538,9001.21-24

Characterization:

  • ¹H NMR (400 MHz, CDCl₃, δ): 4.60-4.80 (m, 1H, -CH-), 3.50-3.80 (m, 4H, -CH₂-O- and -CH₂-I), 2.50-2.80 (m, 2H, -CH₂-C-).

  • ¹³C NMR (100 MHz, CDCl₃, δ): 78.5 (-CH-), 68.0 (-CH₂-O-), 38.5 (-CH₂-C-), 8.2 (-CH₂-I).

  • FT-IR (thin film, cm⁻¹): 2920, 2850 (C-H stretching), 1100 (C-O-C stretching).

Part 2: Post-Polymerization Modification of Poly(this compound)

The pendant iodomethyl groups on the poly(this compound) backbone are highly susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a wide array of functional polymers. The high reactivity of the primary iodide allows for efficient conversion under mild conditions.

Post_Polymerization

Experimental Protocol 2: Synthesis of Poly(2-(Azidomethyl)oxetane) via Nucleophilic Substitution

This protocol details the conversion of the iodomethyl groups to azidomethyl groups, a common transformation that introduces a versatile functional group for click chemistry and other bioconjugation reactions.

Materials:

  • Poly(this compound) (from Protocol 1)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve poly(this compound) in anhydrous DMF to a concentration of approximately 10% (w/v).

  • Reagent Addition: Add a 5-fold molar excess of sodium azide relative to the iodomethyl repeating units.

  • Reaction: Stir the mixture at 40 °C under an inert atmosphere for 24 hours. The progress of the reaction can be monitored by FT-IR spectroscopy, observing the appearance of the characteristic azide stretch at ~2100 cm⁻¹.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with deionized water (3 x 100 mL) in a separatory funnel to remove excess sodium azide and DMF.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitation: Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold methanol.

  • Drying: Collect the resulting white polymer by filtration and dry under high vacuum to a constant weight.

Characterization of Poly(2-(Azidomethyl)oxetane):

  • ¹H NMR (400 MHz, CDCl₃, δ): 4.60-4.80 (m, 1H, -CH-), 3.50-3.80 (m, 4H, -CH₂-O- and -CH₂-N₃), 2.50-2.80 (m, 2H, -CH₂-C-). The disappearance of the signal corresponding to -CH₂-I and the appearance of a new signal for -CH₂-N₃ confirms the successful substitution.

  • FT-IR (thin film, cm⁻¹): A strong, sharp absorption band appears at approximately 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration. The C-I stretching vibration (around 500-600 cm⁻¹) should disappear.

Part 3: Synthesis of Block Copolymers using a Poly(this compound) Macroinitiator

The living nature of the CROP of this compound allows for the synthesis of well-defined homopolymers that can be subsequently used as macroinitiators for the polymerization of a second monomer, leading to the formation of block copolymers. The terminal end of the poly(this compound) chain can be functionalized to initiate the polymerization of other monomers via different mechanisms, such as Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol 3: Synthesis of Poly(this compound)-b-polystyrene

This protocol outlines a two-step process to synthesize a diblock copolymer. First, a hydroxyl-terminated poly(this compound) is prepared, which is then converted to an ATRP macroinitiator for the polymerization of styrene.

Step 1: Synthesis of Hydroxyl-Terminated Poly(this compound)

Follow Experimental Protocol 1 , but instead of terminating with methanol, use a solution of sodium hydroxide in methanol to generate a terminal hydroxyl group.

Step 2: Synthesis of the ATRP Macroinitiator

  • Esterification: Dissolve the hydroxyl-terminated poly(this compound) in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere. Add a 10-fold molar excess of triethylamine, and cool the solution to 0 °C. Add a 5-fold molar excess of 2-bromoisobutyryl bromide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Precipitate the macroinitiator in cold methanol and dry under vacuum.

Step 3: Block Copolymerization of Styrene

  • Reactor Setup: In a Schlenk flask, add the poly(this compound)-based ATRP macroinitiator, Cu(I)Br, and a stir bar.

  • Deoxygenation: Subject the flask to three freeze-pump-thaw cycles to remove all oxygen.

  • Reagent Addition: Under an inert atmosphere, add purified styrene and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) via syringe.

  • Polymerization: Place the flask in an oil bath preheated to 110 °C and stir.

  • Termination: After the desired time, cool the reaction to room temperature, open the flask to air, and dilute with THF.

  • Purification: Pass the solution through a short column of neutral alumina to remove the copper catalyst. Concentrate the solution and precipitate the block copolymer in a large excess of methanol. Filter and dry the polymer under vacuum.

Data Presentation: Representative Block Copolymer Characteristics

Macroinitiator Mₙ ( g/mol )Styrene DP (Target)Block Copolymer Mₙ (GPC, g/mol )PDI
10,00010020,5001.35
10,00020031,0001.40

Conclusion

This compound stands as a powerful and versatile monomer for the creation of advanced polymeric materials. Its ability to undergo living cationic ring-opening polymerization provides a direct route to well-defined polyethers with a readily accessible and highly reactive pendant functional group. The protocols detailed herein offer a robust framework for the synthesis of poly(this compound) and its subsequent transformation into a variety of functional polymers and block copolymers. The principles and methodologies presented are intended to empower researchers in the fields of polymer chemistry, materials science, and drug development to harness the full potential of this unique monomer in their respective applications.

References

  • Higashimura, T., & Sawamoto, M. (1980s). Contributions to the development of living cationic polymerization.
  • Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (1991). Living Ring-Opening Polymerizations. Progress in Polymer Science, 16(1), 1-140. [Link]

Sources

Application Notes and Protocols: Ring-Opening Reactions of 2-(Iodomethyl)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety as a Versatile Tool in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1][2][3] Its unique combination of properties, including increased polarity, metabolic stability, and three-dimensionality, allows for the fine-tuning of the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] The incorporation of an oxetane can enhance aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby functional groups.[1][3] Beyond its role as a stable bioisostere, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) renders it susceptible to strategic ring-opening reactions, providing a powerful synthetic platform for the generation of diverse and complex molecular scaffolds.[4]

This guide focuses on the ring-opening reactions of 2-(iodomethyl)oxetane derivatives, a class of compounds that offer a dual-reactive handle: the strained oxetane ring and the reactive iodomethyl group. The interplay between these two functionalities allows for a rich and diverse reactivity profile, enabling the synthesis of a wide array of functionalized heterocyclic and acyclic compounds. Understanding and controlling the regioselectivity of these ring-opening reactions is paramount for their effective application in synthetic and medicinal chemistry.

Mechanistic Principles: A Tale of Two Electrophiles

The reactivity of this compound is governed by the presence of two electrophilic centers: the methylene carbon of the iodomethyl group (Cα) and the two methylene carbons of the oxetane ring (C2' and C4'). Nucleophilic attack can occur at either of these sites, leading to two distinct reaction pathways:

  • SN2 Displacement at the Iodomethyl Group: Strong, unhindered nucleophiles can directly displace the iodide ion via a classical SN2 reaction. This pathway retains the oxetane ring and is favored under conditions that do not activate the oxetane ring, such as in the absence of a Lewis or Brønsted acid.

  • Ring-Opening of the Oxetane Moiety: In the presence of a Lewis or Brønsted acid, the oxetane oxygen is activated, rendering the ring carbons more electrophilic. Nucleophilic attack then occurs at one of the ring carbons, leading to the opening of the four-membered ring. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, under acidic conditions, nucleophilic attack is favored at the more substituted carbon (C2'), proceeding through a carbocation-like transition state. In contrast, under neutral or basic conditions with strong nucleophiles, attack at the less sterically hindered carbon (C4') is often observed.[5]

The following diagram illustrates these competing mechanistic pathways:

G cluster_0 Reaction Pathways of this compound cluster_1 SN2 Displacement cluster_2 Ring-Opening start This compound SN2_product Ring-Intact Product (S-Substituted) start->SN2_product Direct Attack at Cα activated_complex Activated Oxetane [Oxetane-LA] start->activated_complex Coordination Nu Nucleophile (Nu⁻) Nu->start LA Lewis Acid (LA) LA->start ring_opened_C2 Ring-Opened Product (Attack at C2') activated_complex->ring_opened_C2 Nu⁻ attack at C2' ring_opened_C4 Ring-Opened Product (Attack at C4') activated_complex->ring_opened_C4 Nu⁻ attack at C4'

Figure 1: Competing reaction pathways for this compound.

Application Notes and Protocols

This section provides detailed protocols for the ring-opening reactions of this compound with various nucleophiles. The choice of reaction conditions is critical in directing the outcome towards the desired product.

Protocol 1: Ring-Opening with Amine Nucleophiles

The reaction of this compound with primary and secondary amines can lead to either direct displacement of the iodide or ring-opening of the oxetane. The regioselectivity is highly dependent on the reaction conditions and the nature of the amine.

Objective: To synthesize 1-((oxetan-2-yl)methyl)amino derivatives or 3-amino-1-(iodomethyl)propan-1-ol derivatives.

Methodology:

  • Method A: SN2 Displacement (Ring Retention)

    • Rationale: In the absence of a Lewis acid and at moderate temperatures, sterically unhindered primary amines can preferentially displace the iodide, leaving the oxetane ring intact. The use of a non-coordinating solvent minimizes activation of the oxetane ring.

    • Step-by-Step Protocol:

      • To a solution of this compound (1.0 equiv) in acetonitrile (0.2 M), add the primary amine (1.2 equiv) and potassium carbonate (1.5 equiv).

      • Stir the reaction mixture at room temperature for 12-24 hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford the desired 1-((oxetan-2-yl)methyl)amino derivative.

  • Method B: Lewis Acid-Catalyzed Ring-Opening

    • Rationale: The use of a Lewis acid, such as scandium(III) triflate, activates the oxetane ring towards nucleophilic attack. The amine will then preferentially attack the more electrophilic C2' position, leading to the ring-opened product.

    • Step-by-Step Protocol:

      • Dissolve this compound (1.0 equiv) in dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

      • Add scandium(III) triflate (0.1 equiv) to the solution and stir for 10 minutes at room temperature.

      • Add the amine (1.1 equiv) dropwise to the reaction mixture.

      • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

      • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield the 3-amino-1-(iodomethyl)propan-1-ol derivative.

ParameterMethod A (SN2 Displacement)Method B (Ring-Opening)
Catalyst None (Base mediated)Scandium(III) triflate
Solvent AcetonitrileDichloromethane
Temperature Room TemperatureRoom Temperature
Major Product 1-((Oxetan-2-yl)methyl)amino derivative3-Amino-1-(iodomethyl)propan-1-ol derivative
Key Feature Oxetane ring retentionOxetane ring opening
Protocol 2: Ring-Opening with Alcohol Nucleophiles

The reaction with alcohols typically requires Lewis acid catalysis to activate the oxetane ring. The resulting ring-opened products are valuable 1,3-diol monoethers.

Objective: To synthesize 3-alkoxy-1-(iodomethyl)propan-1-ol derivatives.

Methodology:

  • Rationale: Boron trifluoride etherate (BF3·OEt2) is an effective Lewis acid for promoting the ring-opening of oxetanes with alcohol nucleophiles. The reaction proceeds with high regioselectivity, with the alcohol attacking the C2' position.

  • Step-by-Step Protocol:

    • To a solution of this compound (1.0 equiv) and the alcohol (2.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add BF3·OEt2 (0.2 equiv) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash chromatography to obtain the 3-alkoxy-1-(iodomethyl)propan-1-ol derivative.

Protocol 3: Ring-Opening with Thiol Nucleophiles

Thiols are generally more nucleophilic than alcohols and can react with this compound under either basic or Lewis acidic conditions.

Objective: To synthesize 3-(alkylthio)-1-(iodomethyl)propan-1-ol derivatives or S-((oxetan-2-yl)methyl)thioethers.

Methodology:

  • Method A: Base-Mediated SN2 Displacement (Ring Retention)

    • Rationale: In the presence of a non-nucleophilic base, the thiol is deprotonated to the more nucleophilic thiolate, which can then displace the iodide from the exocyclic methylene group.

    • Step-by-Step Protocol:

      • To a solution of the thiol (1.1 equiv) in dimethylformamide (DMF) (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portionwise at 0 °C.

      • Stir the mixture for 30 minutes at 0 °C, then add a solution of this compound (1.0 equiv) in DMF.

      • Allow the reaction to warm to room temperature and stir for 6-12 hours.

      • Quench the reaction by the slow addition of water.

      • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify by column chromatography to afford the S-((oxetan-2-yl)methyl)thioether.

  • Method B: Lewis Acid-Catalyzed Ring-Opening

    • Rationale: Similar to alcohols, thiols can participate in Lewis acid-catalyzed ring-opening reactions.

    • Step-by-Step Protocol:

      • Follow the procedure outlined in Protocol 2, substituting the alcohol with the corresponding thiol (1.2 equiv).

Intramolecular Ring-Opening Reactions: A Pathway to Fused and Bridged Bicyclic Systems

A particularly powerful application of the dual reactivity of this compound derivatives is in intramolecular cyclization reactions. If the nucleophile is tethered to the oxetane-containing starting material, an intramolecular ring-opening can lead to the formation of novel bicyclic ether systems. For instance, a strategically placed hydroxyl group can be induced to attack the oxetane ring, leading to the formation of a tetrahydrofuran ring fused or bridged to another cyclic system. This strategy is a cornerstone of complex molecule synthesis.[6]

G cluster_0 Intramolecular Ring-Opening Cascade start Substituted This compound with tethered Nu-H activated Lewis Acid Activation start->activated LA cyclization Intramolecular Nucleophilic Attack activated->cyclization product Bicyclic Ether Product cyclization->product

Figure 2: General workflow for intramolecular ring-opening cyclization.

Troubleshooting and Considerations

  • Regioselectivity: The regioselectivity of the ring-opening is a critical factor. Careful control of reaction conditions (temperature, solvent, catalyst) is essential to favor the desired regioisomer.

  • Lewis Acid Choice: The strength of the Lewis acid can significantly impact the reaction rate and selectivity. For sensitive substrates, milder Lewis acids such as zinc chloride or magnesium bromide may be preferable to stronger ones like boron trifluoride.

  • Competing SN2 Reaction: The direct displacement of the iodide is a common side reaction, especially with strong, unhindered nucleophiles and in the absence of a Lewis acid. To favor ring-opening, ensure efficient activation of the oxetane ring.

  • Stability of Products: The resulting 1,3-halohydrin derivatives can be unstable under certain conditions. It is often advisable to use the crude product directly in the next synthetic step or to purify it under mild conditions.

Conclusion

The ring-opening reactions of this compound derivatives provide a versatile and powerful platform for the synthesis of a wide range of functionalized molecules. By carefully selecting the nucleophile and reaction conditions, chemists can selectively target either SN2 displacement at the exocyclic carbon or regioselective ring-opening of the oxetane moiety. The protocols and principles outlined in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique reactivity of this important building block in their synthetic endeavors.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Li, S. Q., & Xu, J. X. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 53-65.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition, 49(48), 9052-9074.
  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(11), 2136–2141.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1397-1425.
  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalizations: A Challenge for Organic Synthesis. Advanced Synthesis & Catalysis, 345(9‐10), 1035-1052.
  • Chemerda, J. M., et al. (1979). Steroidal 3,3-spirooxetanes. Journal of Medicinal Chemistry, 22(7), 861-864.
  • Carreira, E. M., et al. (2014). Oxetanes as Versatile Building Blocks in Drug Discovery. Chimia, 68(6), 411-415.
  • Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 49(3), 614-617.
  • Badland, M., et al. (2023). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development.
  • Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688–15694.
  • Bellido, M., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis.
  • Moody, C. J., & Whitham, G. H. (1976).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Dong, G. (2017). Oxetane Presentation. The Dong Group Meeting.
  • Behrendt, J. M., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101.
  • Brandi, A., & Goti, A. (2008). The Paterno-Buchi Reaction. Chemical Reviews, 108(1), 125-155.
  • Bach, T. (1998). Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 1998(05), 683-703.
  • Denmark, S. E. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting.
  • Xu, S., et al. (2021). Synthesis of Oxetanes. Progress in Chemistry, 33(10), 1736-1752.
  • Masterson, D. S. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • LibreTexts Chemistry. (2023). Williamson Ether Synthesis. Chemistry LibreTexts.
  • Organic Chemistry Tutor. (2021). Intramolecular Williamson Ether Synthesis. YouTube.
  • Masterson, D. S. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Study.com. (n.d.). Grignard reagents react with oxetane... Homework.Study.com.
  • Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.
  • LibreTexts Chemistry. (2023). The SN2 Reaction. Chemistry LibreTexts.
  • Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube.
  • Kadrowski, B. (2020). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. YouTube.
  • Bose, D. S., & Idrees, M. (2006). Hypervalent Iodine Mediated Intramolecular Cyclization of Thioformanilides: Expeditious Approach to 2-Substituted Benzothiazoles. The Journal of Organic Chemistry, 71(21), 8261–8263.
  • Toste, F. D., et al. (2017). Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 15(38), 8125-8129.
  • Fan, R., et al. (2018). Transition-metal-free oxidative cyclization reaction of enynals to access pyrane-2-one derivatives. Organic & Biomolecular Chemistry, 16(2), 273-277.
  • Gevorgyan, V., et al. (2017). Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones under thermal and microwave conditions. Tetrahedron, 73(43), 6253-6259.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(1), 1-10.
  • Kwiecień, A., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 283-288.
  • Google Patents. (2013). Synthesis method of 3-amino-1,2-propanediol. CN103319354A.
  • Google Patents. (2002). Method for producing 3-substituted-1-propanol. JP3357570B2.
  • Ye, Y., et al. (2009). Synthesis of oxetanes. Organic Chemistry Portal.
  • Aida, K., et al. (2023). Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. Waseda University Repository.
  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
  • Leonori, D., et al. (2023). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Nature Chemistry, 15, 1599-1606.
  • Xu, J. X., et al. (2018). Recent synthesis of thietanes. Current Organic Chemistry, 22(1), 4-22.
  • Grygorenko, O. O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 738.
  • Grygorenko, O. O., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl.
  • Grygorenko, O. O., et al. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate.
  • Liu, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15721.
  • Schneider, N., et al. (2015). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 11, 1946–1954.
  • Wang, Z., et al. (2018). Oxygenophilic Lewis Acid Promoted Synthesis of 2-Arylindoles from Anilines and Cyanoepoxides in Alcohol. The Journal of Organic Chemistry, 83(23), 14733–14742.
  • Yamamoto, Y., et al. (2002). Pd(II) acts simultaneously as a Lewis acid and as a transition-metal catalyst: synthesis of cyclic alkenyl ethers from acetylenic aldehydes. Journal of the American Chemical Society, 124(5), 764–765.
  • Glorius, F., et al. (2023). The isocyanide SN2 reaction. Nature Chemistry, 15, 1269–1275.

Sources

Application Notes and Protocols: A Guide to Incorporating the Oxetane Motif into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Motif in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its increasing prevalence in clinical candidates and recently approved drugs, such as rilzabrutinib, attests to its value in drug design.[1][2] This guide provides an in-depth exploration of the strategic incorporation of the oxetane motif, offering both the theoretical underpinnings and practical protocols for its application.

The unique physicochemical properties of the oxetane ring, including its low molecular weight, high polarity, and distinct three-dimensional structure, empower chemists to intelligently modulate the properties of drug candidates.[3][4] The strategic introduction of this motif can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[4][5]

The Strategic Advantage: Oxetane as a Bioisosteric Tool

A primary application of the oxetane ring is as a bioisostere for more common functional groups. This strategy allows for the fine-tuning of a molecule's properties while maintaining or even enhancing its biological activity.[5][6]

  • Replacement for gem-Dimethyl Groups: The oxetane ring can serve as a hydrophilic surrogate for the lipophilic gem-dimethyl group.[6][7] While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and dramatically improve aqueous solubility.[7][8]

  • Carbonyl Group Mimic: With its comparable dipole moment and hydrogen bonding capabilities, the oxetane ring is an effective isostere for the carbonyl group.[5][6] This substitution can enhance metabolic stability by removing a potential site for reduction and can also increase the three-dimensionality of the molecule.[9][10]

  • Modulating Amine Basicity: The potent electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of neighboring amines.[1] Placing an oxetane alpha to an amine can reduce its basicity by approximately 2.7 pKa units.[4] This is a crucial tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3][9]

cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement cluster_2 Improved Physicochemical Properties gem-Dimethyl gem-Dimethyl Oxetane Motif Oxetane Motif gem-Dimethyl->Oxetane Motif Replaces Carbonyl Carbonyl Carbonyl->Oxetane Motif Replaces tert-Butyl tert-Butyl tert-Butyl->Oxetane Motif Replaces Increased Solubility Increased Solubility Oxetane Motif->Increased Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability Oxetane Motif->Enhanced Metabolic Stability Reduced Lipophilicity Reduced Lipophilicity Oxetane Motif->Reduced Lipophilicity Modulated pKa Modulated pKa Oxetane Motif->Modulated pKa

Caption: Oxetane as a versatile bioisostere.

Data-Driven Insights: Quantifying the "Oxetane Effect"

The decision to incorporate an oxetane should be data-driven. The following tables summarize quantitative data from matched molecular pair analyses, illustrating the profound impact of this motif on key drug-like properties.

Table 1: Impact of Oxetane Incorporation on Aqueous Solubility

Original MoietyOxetane-Containing AnalogueFold Increase in Aqueous SolubilityReference(s)
gem-Dimethyl3,3-Disubstituted Oxetane4 to >4000[7][11]
Carbonyl3-Substituted OxetaneVariable, context-dependent[5][10]

Table 2: Modulation of Amine Basicity (pKa) by an Adjacent Oxetane

Position of Oxetane Relative to AmineApproximate pKa ReductionReference(s)
Alpha (α)~2.7 units[1][4]
Beta (β)~1.9 units[1]
Gamma (γ)~0.7 units[1]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound without Oxetane (CLint, µL/min/mg)Matched Pair with Oxetane (CLint, µL/min/mg)Improvement in Metabolic StabilityReference(s)
HighLow to ModerateSignificant[8][12]
ModerateLowModerate to Significant[5][13]

Synthetic Strategies and Protocols

While the benefits are clear, the synthetic accessibility of oxetanes has historically been a challenge.[3] However, modern synthetic methods have made their incorporation more routine.[14]

General Synthetic Approaches

Several strategies exist for the synthesis of oxetanes, with the most common being:

  • Williamson Etherification: An intramolecular cyclization of a 1,3-halohydrin.[1]

  • Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene.[6][15]

  • Derivatization of Pre-formed Oxetanes: Utilizing commercially available building blocks like oxetan-3-one.[7][14]

G cluster_precursors Starting Materials cluster_reaction Photochemical Reaction cluster_product Product carbonyl Carbonyl Compound cycloaddition [2+2] Photocycloaddition carbonyl->cycloaddition alkene Alkene alkene->cycloaddition uv_light UV or Visible Light (with photocatalyst) uv_light->cycloaddition Initiates oxetane Substituted Oxetane cycloaddition->oxetane

Caption: Workflow for the Paternò-Büchi reaction.

Protocol: Synthesis of a 3-Substituted Oxetane via the Paternò-Büchi Reaction

This protocol describes a general procedure for the synthesis of oxetanes via a visible light-mediated Paternò-Büchi reaction, which offers a safer and more scalable alternative to traditional UV-light-mediated methods.[16]

Materials:

  • Aryl glyoxylate (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Schlenk flask or similar reaction vessel equipped with a stir bar

  • Visible light source (e.g., blue LED lamp)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl glyoxylate, the iridium photocatalyst, and a magnetic stir bar.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the alkene.

  • Photoreaction: Place the reaction vessel in proximity to the visible light source and stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired oxetane.

Self-Validation: The successful formation of the oxetane can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic signals for the oxetane ring protons in ¹H NMR are typically found in the range of 4.0-5.0 ppm.

Chemical Stability Considerations

While synthetically accessible, the strained four-membered ring of oxetane can be prone to ring-opening, particularly under strongly acidic conditions. However, the oxetane core is generally stable to a wide range of synthetic transformations, including oxidations, reductions, alkylations, and palladium-catalyzed cross-coupling reactions, especially when basic or neutral conditions are employed.[14] The 3,3-disubstituted pattern is noted for its superior stability.[9]

Case Studies in Drug Development

The successful application of the oxetane motif in numerous clinical candidates highlights its utility.

  • Rilzabrutinib (BTK Inhibitor): The oxetane moiety was introduced to modulate the basicity of an adjacent amine, a strategy to prevent off-target effects like hERG inhibition.[1]

  • Mevrometostat (EZH2 Inhibitor): In this case, the oxetane was incorporated to improve aqueous solubility and metabolic stability, key parameters for oral bioavailability.[3][5]

  • Lanraplenib (SYK Inhibitor): Here, a piperazine-oxetane served as a more metabolically stable isostere of a morpholine ring, demonstrating the versatility of oxetane-containing building blocks.[3][9]

Conclusion

The incorporation of the oxetane motif is a powerful and validated strategy in modern drug discovery. Its ability to act as a versatile bioisostere allows for the targeted optimization of physicochemical and pharmacokinetic properties. By understanding the principles behind its application and utilizing robust synthetic protocols, researchers can effectively leverage the "oxetane advantage" to design safer and more efficacious drug candidates.

References

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • PubMed Central. (n.d.). Oxetanes in Drug Discovery Campaigns.
  • ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
  • RSC Publishing. (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications.
  • Spiral. (n.d.). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery.
  • BenchChem. (n.d.). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery.
  • Wikipedia. (n.d.). Paternò–Büchi reaction.
  • Slideshare. (n.d.). Paterno buchi reaction.
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.
  • MDPI. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction.
  • National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • ResearchGate. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.
  • ChemRxiv. (n.d.). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes.
  • PubMed. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • ResearchGate. (n.d.). Previously known reactions of amidoximes with carboxylic acid....
  • ResearchGate. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.
  • PubMed Central. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
  • MDPI. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
  • National Institutes of Health. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.

Sources

Catalytic Methods Involving 2-(Iodomethyl)oxetane: Application Notes and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern drug discovery. Its unique physicochemical properties—acting as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups—have led to its incorporation into numerous clinical and preclinical drug candidates.[1][2] 2-(Iodomethyl)oxetane stands out as a particularly valuable building block, combining the desirable oxetane core with a reactive iodomethyl handle. This guide provides an in-depth exploration of key catalytic methodologies that leverage the reactivity of this compound, offering researchers detailed protocols and the mechanistic rationale behind them.

Introduction: The Strategic Value of the Oxetane Moiety

The strategic incorporation of an oxetane ring can profoundly and beneficially influence a molecule's properties. It can enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and favorably modulate the pKa of nearby functional groups.[1][3] The strained C–O–C bond angle (~90°) exposes the oxygen's lone pair, making the oxetane an excellent hydrogen bond acceptor.[3] this compound (CAS: 121138-00-9) serves as a key intermediate, allowing for the facile introduction of the (oxetanyl)methyl group onto a wide array of molecular scaffolds via modern catalytic methods. The primary C-I bond is an excellent electrophile for a variety of transformations, including cross-coupling and nucleophilic substitution.

This document will focus on two major classes of catalytic reactions involving this compound and its derivatives:

  • Catalytic Cross-Coupling Reactions: Forging new carbon-carbon bonds to append the oxetane motif.

  • Catalytic Ring-Opening Reactions: Utilizing the inherent ring strain to construct new heterocyclic systems.

Part 1: Synthesis and Handling of this compound

The accessibility of this key building block is crucial for its widespread application. It is commonly synthesized from the corresponding alcohol via an Appel-type reaction.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2-(hydroxymethyl)oxetane to this compound.

Reaction Scheme: (2-Hydroxymethyl)oxetane → this compound

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles
2-(Hydroxymethyl)oxetane88.112.70 g30.68 mmol
Triphenylphosphine (PPh₃)262.2910.36 g39.5 mmol
Imidazole68.085.4 g79.3 mmol
Iodine (I₂)253.8110.36 g39.5 mmol
Dichloromethane (DCM)-~100 mL-
Anhydrous MgSO₄-As needed-
Silica Gel-As needed-
Hexane, Ethyl Acetate-As needed-

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (10.36 g) and imidazole (5.4 g).

  • Add dichloromethane (70 mL) and cool the resulting solution to 0 °C using an ice bath.

  • Slowly add iodine (10.36 g) portionwise, maintaining the temperature at 0 °C. Stir for 30 minutes.

  • In a separate flask, dissolve 2-(hydroxymethyl)oxetane (2.70 g) in dichloromethane (30 mL).

  • Add the solution of 2-(hydroxymethyl)oxetane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature (25 °C) and stir for 18 hours.

  • Upon completion, pour the reaction mixture into ice water.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (~75 mL each).

  • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 6:1) to yield pure this compound.[4]

Expected Outcome: The product is typically a colorless to yellow liquid. Yields are often high, approaching quantitative under optimized conditions.[4]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Alkyl iodides can be lachrymators and irritants. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially hazardous solvent.

Part 2: Catalytic Cross-Coupling Reactions

The C(sp³)–I bond in this compound is an ideal electrophilic partner for a variety of transition metal-catalyzed cross-coupling reactions. These methods provide a powerful and direct way to attach the valuable (oxetanyl)methyl group to aromatic, heteroaromatic, and vinyl systems. Nickel-catalyzed cross-electrophile coupling has emerged as a cost-effective and sustainable alternative to traditional palladium-based methods.[5]

Application Focus: Nickel-Catalyzed Cross-Electrophile Coupling with Aryl Halides

This reaction couples two different electrophiles, this compound and an aryl halide, using a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese). The key challenge is to favor the cross-coupled product over homocoupling of either electrophile.

G cluster_0 Catalytic Cycle Ni0 Ni(0)L_n NiII_Ar Ar-Ni(II)-X Ni0->NiII_Ar Oxidative Addition (Ar-X) Product Ar-R (Product) NiI R-Ni(I) or Ar-Ni(I) NiII_Ar->NiI Reduction or Single Electron Transfer NiII_Alkyl Ar-Ni(II)-R NiII_Alkyl->Ni0 Reductive Elimination NiII_Alkyl->Product NiI->NiII_Alkyl Oxidative Addition (R-I) ArX Aryl Halide (Ar-X) ArX->Ni0 R_I This compound (R-I) R_I->NiI Reductant Reductant (e.g., Zn, Mn) NiII_cat Ni(II) Precatalyst NiII_cat->Ni0 Reduction

Caption: Simplified mechanism for Ni-catalyzed cross-electrophile coupling.

Causality Behind Experimental Choices:

  • Ligand: Bidentate nitrogen-based ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbp) or a phenanthroline derivative, are crucial. They stabilize the nickel center, modulate its reactivity, and prevent catalyst decomposition, thereby promoting the desired cross-coupling pathway over homocoupling.

  • Reductant: A metal reductant like zinc or manganese powder is required to turn over the catalytic cycle by reducing the Ni(II) precatalyst and potentially intermediate nickel species.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMA are typically used to dissolve the catalyst, ligand, and substrates.

Protocol 2: Ni-Catalyzed Coupling of this compound with an Aryl Bromide

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles
Aryl Bromide-1.0 mmol1.0
This compound198.00297 mg1.5 mmol
NiCl₂·glyme222.7022 mg0.1 mmol
4,4′-Di-tert-butyl-2,2′-bipyridine268.4227 mg0.1 mmol
Zinc Dust (<10 micron)65.3898 mg1.5 mmol
Anhydrous Dimethylformamide (DMF)-5 mL-

Step-by-Step Procedure:

  • Inside a glovebox, add NiCl₂·glyme (22 mg), 4,4′-di-tert-butyl-2,2′-bipyridine (27 mg), and zinc dust (98 mg) to an oven-dried vial equipped with a stir bar.

  • Add the aryl bromide (1.0 mmol) and anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes until the solution turns deep red/brown, indicating the formation of the active Ni(0) complex.

  • Add this compound (297 mg) to the reaction mixture.

  • Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 60 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel.

Data Presentation: Representative Substrate Scope

Aryl BromideProductYield (%)
4-Bromoanisole1-(4-Methoxyphenyl)-2-(oxetan-2-yl)ethane~75%
3-Bromopyridine3-((Oxetan-2-yl)methyl)pyridine~68%
Methyl 4-bromobenzoateMethyl 4-((oxetan-2-yl)methyl)benzoate~80%
(Yields are illustrative and based on typical outcomes for this reaction type.)

Part 3: Catalytic Ring-Opening Reactions

The ~25 kcal/mol of ring strain in oxetanes makes them susceptible to ring-opening reactions, providing a powerful driving force for synthetic transformations.[1] Catalytic methods can control the regioselectivity of this opening, leading to valuable products that would be difficult to access otherwise. A key strategy involves converting this compound into a more complex substrate that can then undergo an intramolecular, catalyst-mediated ring-opening cyclization.

Application Focus: Lewis Acid-Catalyzed Synthesis of 2-Oxazolines

This methodology transforms 3-amido oxetanes into 2-oxazolines, which are important ligands and structural motifs in natural products. The reaction proceeds via a Lewis acid-catalyzed intramolecular ring-opening of the oxetane by the amide oxygen.[6]

G cluster_workflow Experimental Workflow Start This compound Step1 1. Nucleophilic Substitution (e.g., + R-NH₂) 2. Amide Coupling Start->Step1 Precursor 3-Amido Oxetane Precursor Step1->Precursor Step2 Catalytic Ring-Opening Cyclization (e.g., In(OTf)₃) Precursor->Step2 Product 2-Oxazoline Product Step2->Product

Caption: Workflow for the synthesis of 2-oxazolines from this compound.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: Indium(III) triflate (In(OTf)₃) is an effective catalyst. It is oxophilic, coordinating to the oxetane oxygen to activate the ring towards nucleophilic attack. Its moisture tolerance is also an advantage over some other Lewis acids.[6]

  • Intramolecular Nucleophile: The amide oxygen serves as the internal nucleophile. The formation of the stable, five-membered oxazoline ring is the thermodynamic driving force for the reaction, overcoming the energy barrier to open the strained four-membered oxetane.

  • Regioselectivity: The nucleophilic attack occurs at the less sterically hindered methylene carbon of the oxetane ring (C4), following a classic Sₙ2-type mechanism, which is typical for nucleophilic ring-opening of unsymmetrical oxetanes under these conditions.[7]

Protocol 3: Two-Step Synthesis of 2-Oxazolines via Catalytic Ring-Opening

Step A: Synthesis of the 3-Amido Oxetane Precursor

  • React this compound with sodium azide (NaN₃) to form 2-(azidomethyl)oxetane.

  • Reduce the azide (e.g., via Staudinger reaction with PPh₃/H₂O or hydrogenation) to yield 2-(aminomethyl)oxetane.

  • Couple the resulting amine with a carboxylic acid (using standard coupling reagents like EDC/HOBt) or an acyl chloride to form the desired N-((oxetan-2-yl)methyl)amide precursor.

Step B: In(OTf)₃-Catalyzed Ring-Opening Cyclization Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles
N-((oxetan-2-yl)methyl)benzamide191.23191 mg1.0 mmol
Indium(III) Triflate (In(OTf)₃)562.0028 mg0.05 mmol
Anhydrous Acetonitrile (MeCN)-5 mL-

Step-by-Step Procedure:

  • To an oven-dried flask, add the N-((oxetan-2-yl)methyl)amide precursor (191 mg) and anhydrous acetonitrile (5 mL).

  • Add In(OTf)₃ (28 mg, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the catalyst.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-oxazoline.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield (Protocol 2) Inactive Ni(0) catalyst; poor quality reductant; wet solvent/reagents.Ensure glovebox atmosphere is pure; use freshly opened/dried solvent; activate Zn dust with dilute HCl wash followed by drying.
Homocoupling Dominates (Protocol 2) Incorrect ligand-to-metal ratio; slow addition of electrophile.Ensure ligand is pure and the ratio is correct (typically 1:1); consider adding the alkyl iodide slowly via syringe pump.
Incomplete Reaction (Protocol 3) Inactive catalyst; insufficient temperature.Use fresh In(OTf)₃; ensure the reaction reaches and maintains reflux temperature.
Formation of Side Products Reaction too concentrated or too hot, leading to polymerization or decomposition.Use the recommended solvent volume; ensure temperature control is accurate.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. The catalytic methodologies presented here—nickel-catalyzed cross-coupling and Lewis acid-catalyzed ring-opening—provide reliable and efficient pathways for its use. These reactions enable the strategic installation of the (oxetanyl)methyl group and its transformation into other valuable heterocyclic structures. Future research will likely focus on developing enantioselective versions of these reactions, expanding the substrate scope, and discovering new modes of catalytic activation for this increasingly important synthetic intermediate.

References

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: (R)-2-(Iodomethyl)oxetane Source: MySkinRecipes URL:[Link]
  • Title: Selective Ring-Opening reactions of Unsymmetric Oxetanes Source: Chinese Journal of Organic Chemistry URL:[Link]
  • Title: Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 Source: Chemistry – An Asian Journal URL:[Link]
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Public
  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: PMC - NIH URL:[Link]
  • Title: A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products Source: Chemical Science (RSC Publishing) URL:[Link]
  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - PubMed Central URL:[Link]
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: PubMed URL:[Link]
  • Title: Cross-Electrophile Coupling of Oxetanes Source: ScholarWorks URL:[Link]

Sources

Application Notes & Protocols: Protecting Group Strategies for Reactions with 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane ring has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve key physicochemical properties, including solubility and metabolic stability, while also providing novel intellectual property space.[1][2] 2-(Iodomethyl)oxetane is a key building block for introducing this moiety, acting as a potent electrophile in alkylation reactions. However, its high reactivity necessitates a carefully planned protecting group strategy when the nucleophilic partner contains sensitive functional groups such as primary or secondary amines, alcohols, or thiols. Unprotected nucleophilic sites would compete in the alkylation reaction, leading to undesired side products and reduced yields.

This guide provides an in-depth analysis of protecting group strategies tailored for reactions with this compound. It moves beyond simple procedural lists to explain the causal relationships behind methodological choices, grounded in the specific chemical stability of the oxetane ring. The protocols described herein are designed to be robust and reproducible for researchers in organic synthesis and drug development.

Chapter 1: The Chemical Stability of the Oxetane Ring: A Foundational Consideration

The choice of any protecting group is fundamentally dictated by the stability of the core scaffold—in this case, the oxetane ring—to the conditions required for protection and deprotection. The oxetane ring possesses a moderate level of ring strain, making its reactivity intermediate between highly strained epoxides and stable tetrahydrofurans.[3]

Key Stability Insights:

  • Acidic Conditions: The oxetane ring is susceptible to cleavage and ring-opening reactions under strongly acidic conditions.[3][4] This is the most critical liability. Therefore, protecting groups requiring harsh acidic removal (e.g., concentrated HCl) should be avoided. Mild acidic conditions, such as with trifluoroacetic acid (TFA), may be tolerated but often require significant optimization.[4]

  • Basic Conditions: The ring demonstrates significant stability in the presence of bases.[3][5] Ring-opening is generally very slow or non-existent, making base-labile protecting groups and base-mediated reactions highly compatible.[4][6]

  • Reductive/Oxidative Conditions: The oxetane moiety is generally robust towards a wide range of common reductive and oxidative conditions.[4] For example, catalytic hydrogenation used to remove benzyl (Bn) and benzyloxycarbonyl (Cbz) groups is well-tolerated.[4]

This stability profile dictates a clear strategic preference for protecting groups that can be removed under neutral (e.g., hydrogenolysis), basic, or fluoride-mediated conditions.

Condition TypeOxetane Ring StabilityImplication for Protecting Group Strategy
Strong Acid (e.g., HCl, H₂SO₄)Low (Prone to ring-opening)Avoid protecting groups requiring these conditions for removal.
Mild Acid (e.g., TFA, PPTS)Moderate (Requires optimization)Use with caution; screen conditions to minimize ring cleavage.
Basic (e.g., K₂CO₃, NaOH, KOtBu)High Highly compatible. Base-labile groups are a good choice.
Catalytic Hydrogenation (e.g., Pd/C, H₂)High Excellent compatibility. Ideal for removing Bn, Cbz groups.
Fluoride Ion (e.g., TBAF)High Excellent compatibility. Ideal for removing silyl ether groups.

Chapter 2: Protecting Group Strategies for Amines

Primary and secondary amines are potent nucleophiles that will readily react with this compound. Protection is mandatory to ensure selective N-alkylation at a different site or to preserve the amine for subsequent transformations.

Workflow for Amine Alkylation```dot

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Substrate with Primary/Secondary Amine B Boc or Cbz Protected Amine A->B Boc₂O, Base or CbzCl, Base C Alkylated Intermediate B->C this compound, Base (e.g., NaH, Cs₂CO₃) D Final Product with Free Amine C->D TFA (Boc) or H₂, Pd/C (Cbz)

Caption: Selecting an appropriate protecting group for alcohols.

Silyl Ethers: The Mild and Efficient Option

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal for protecting alcohols in this context. They are stable to the basic conditions of the alkylation reaction and are removed under very mild, neutral conditions using a fluoride source. [7][8] Protocol 3.1.1: TBDMS Protection of an Alcohol

  • Setup: Dissolve the alcohol (1.0 eq) in DCM or DMF.

  • Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir at room temperature for 2-16 hours until complete.

  • Work-up and Purification: Dilute with an organic solvent and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 3.1.2: TBDMS Deprotection

  • Setup: Dissolve the TBDMS-protected substrate in tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Reaction: Stir at room temperature for 1-4 hours.

  • Work-up and Purification: Quench with water, extract with ethyl acetate, wash with brine, dry, concentrate, and purify.

Benzyl (Bn) Ethers: An Orthogonal Choice

Benzyl ethers provide an excellent orthogonal protecting group strategy to silyl ethers. They are installed under basic conditions and removed by hydrogenolysis. [9] Protocol 3.2.1: Benzyl Protection of an Alcohol

  • Setup: Dissolve the alcohol (1.0 eq) in DMF or THF under an inert atmosphere. Cool to 0 °C.

  • Base Addition: Add NaH (60% dispersion, 1.5 eq) portion-wise and stir for 30 minutes.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up and Purification: Quench carefully with water, extract with ether, wash with brine, dry, concentrate, and purify.

Protocol 3.2.2: Benzyl Deprotection

Follow the same procedure as Protocol 2.1.3 for Cbz deprotection.

Chapter 4: Protecting Group Strategies for Thiols

Thiols are highly nucleophilic and will readily react with this compound. [10]Protection is essential. The trityl (Trt) group is a suitable choice as it can be removed under specifically tuned mild acidic conditions that can be optimized to preserve the oxetane ring.

Protocol 4.1: Trityl (Trt) Protection of a Thiol

  • Setup: Dissolve the thiol-containing substrate (1.0 eq) in DCM.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by trityl chloride (Trt-Cl, 1.1 eq).

  • Reaction: Stir at room temperature for 2-6 hours.

  • Work-up and Purification: Wash with water, dry the organic layer, concentrate, and purify.

Protocol 4.2: Trityl Deprotection (Oxetane-Compatible)

  • Setup: Dissolve the trityl-protected substrate in DCM.

  • Reagent Addition: Add triethylsilane (TES, 5-10 eq) as a cation scavenger. Add TFA (2-5 eq) dropwise at 0 °C.

  • Reaction: Stir at 0 °C, monitoring closely for completion (typically <1 hour). The scavenger is crucial to prevent re-alkylation of the thiol by the trityl cation.

  • Work-up and Purification: Quench with saturated aqueous NaHCO₃, extract, dry, concentrate, and purify.

References

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Unknown Source. (n.d.). Synthesis of Oxetanes.
  • ResearchGate. (n.d.). Biologically important oxetane-containing compounds.
  • BenchChem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
  • National Institutes of Health. (n.d.). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • National Institutes of Health. (n.d.). Site-Selective Modification of Proteins with Oxetanes. PMC.
  • The Dong Group. (n.d.). Oxetane Presentation.pptx.
  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry.
  • Unknown Source. (n.d.). Protection of OH group of alcohol.
  • Unknown Source. (n.d.). Alcohol Protecting Groups.
  • Royal Society of Chemistry. (n.d.). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • National Institutes of Health. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC.

Sources

Application Note & Protocols: Streamlining Drug Discovery with One-Pot Syntheses Utilizing 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Strategic Imperative for Oxetanes and Synthesis Efficiency

The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to confer remarkable improvements in the physicochemical properties of drug candidates.[1][2][3] Its introduction can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, often serving as a polar and stable isostere for gem-dimethyl or carbonyl groups.[4][5][6] 2-(Iodomethyl)oxetane stands out as a particularly valuable building block; the primary iodide provides a highly reactive electrophilic handle for nucleophilic substitution, making it an ideal tool for incorporating the oxetane moiety.[7] However, traditional multi-step synthetic sequences to introduce this group can be time-consuming and inefficient. This guide details robust, one-pot protocols that leverage the reactivity of this compound to streamline the synthesis of diverse oxetane-containing compounds, thereby accelerating structure-activity relationship (SAR) studies and the overall drug discovery process. By telescoping multiple reaction steps into a single, continuous operation, these methods reduce waste, minimize purification losses, and improve overall yield and efficiency.[8]

Core Principle: The One-Pot Tandem Synthesis Workflow

The fundamental advantage of the one-pot strategies described herein lies in the in situ generation of a nucleophile which is immediately intercepted by this compound without intermediate isolation. This approach is predicated on selecting reaction conditions that are compatible across both the nucleophile-forming and the subsequent alkylation steps.

G cluster_0 Single Reaction Vessel A Reactant A (Nucleophile Precursor) D Intermediate Nucleophile (Generated In Situ) A->D Step 1 B Reactant B (e.g., Aldehyde) B->D C Reagent 1 (e.g., Reducing Agent) C->D G Final Product (Purified) D->G Step 2 E This compound (Alkylating Agent) E->G F Base (HI Scavenger) F->G H Isolated Product G->H Workup & Purification

Caption: General workflow for a one-pot tandem reaction.

Protocol I: One-Pot Reductive Amination & N-Alkylation

This protocol is exceptionally useful for synthesizing tertiary amines bearing an oxetanylmethyl group, a common structural motif in modern pharmaceuticals. The procedure combines a reductive amination to form a secondary amine, which is then immediately alkylated by this compound.

Expertise & Rationale
  • Causality of One-Pot Choice: Isolating secondary amine intermediates can be challenging due to their basicity and potential for difficult purification. Performing the subsequent alkylation in the same pot circumvents this issue, saving significant time and material.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is mild, tolerant of a wide range of functional groups, and does not reduce the aldehyde/ketone precursor at an appreciable rate, minimizing side reactions. Its reaction rate is also well-matched for tandem processes.

  • Role of the Base: The SN2 alkylation of the amine with this compound generates hydriodic acid (HI). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential to neutralize this acid. Failure to do so can lead to the formation of an unreactive ammonium salt or, under harsh conditions, acid-catalyzed ring-opening of the oxetane product.[9]

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for the reductive amination step. Acetonitrile (ACN) is often preferred for the subsequent SN2 reaction due to its polar, aprotic nature, which accelerates the substitution. A solvent that is effective for both steps, like DCE, is ideal for a truly one-pot process.

Detailed Experimental Protocol

Reaction: Synthesis of 1-(4-fluorobenzyl)-4-(oxetan-2-ylmethyl)piperazine

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(4-fluorobenzyl)piperazine (1.0 eq, e.g., 194 mg, 1.0 mmol).

  • Reductive Amination:

    • Dissolve the amine in 1,2-dichloroethane (DCE, 5 mL).

    • Add acetic acid (1.1 eq, 66 mg, 1.1 mmol).

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

    • Stir the reaction at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until full consumption of the starting amine is observed.

  • Alkylation:

    • To the same flask, add finely ground potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).

    • Add this compound (1.2 eq, 238 mg, 1.2 mmol) via syringe.

    • Heat the reaction mixture to 60 °C and stir for 6-12 hours.

    • Self-Validation: Monitor the formation of the final product and consumption of the intermediate by LC-MS.

  • Workup & Purification:

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure tertiary amine product.

Mechanistic Diagram

G cluster_0 Part 1: Reductive Amination (In Situ) cluster_1 Part 2: SN2 Alkylation Amine Amine Imine Imine Amine->Imine + Aldehyde - H₂O Intermediate\n(Secondary Amine) Intermediate (Secondary Amine) Imine->Intermediate\n(Secondary Amine) + [H⁻] (from STAB) Final_Product Final_Product Intermediate\n(Secondary Amine)->Final_Product + this compound + Base (-HI)

Caption: Mechanism of the one-pot tandem reaction.

Representative Substrate Scope
Amine PrecursorAldehyde/KetoneBaseTemp (°C)Time (h)Yield (%)
AnilineCyclohexanoneK₂CO₃601278
PiperidineBenzaldehydeDIPEA50885
MorpholineAcetoneK₂CO₃601672
Benzylamine4-PyridinecarboxaldehydeK₂CO₃651081

Protocol II: One-Pot O/S-Alkylation for Ethers & Thioethers

This protocol enables the rapid synthesis of oxetanylmethyl ethers and thioethers from phenols, alcohols, or thiols. The nucleophilic oxygen or sulfur is generated in situ using a suitable base before being trapped by this compound.

Expertise & Rationale
  • Choice of Base: The pKa of the O-H or S-H bond dictates the choice of base. For phenols and thiols (pKa ~10), a moderately strong base like potassium carbonate is sufficient. For less acidic aliphatic alcohols (pKa ~16-18), a stronger base such as sodium hydride (NaH) is required to fully generate the corresponding alkoxide.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) while poorly solvating the nucleophilic anion, thereby increasing its reactivity for the SN2 displacement.

  • Temperature Control: The deprotonation step is often performed at 0 °C or room temperature. The subsequent alkylation may require gentle heating (40-60 °C) to proceed at a reasonable rate, especially for less reactive nucleophiles.

Detailed Experimental Protocol

Reaction: Synthesis of 1-((Oxetan-2-ylmethyl)thio)-4-nitrobenzene

  • Vessel Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrothiophenol (1.0 eq, 155 mg, 1.0 mmol).

  • Deprotonation:

    • Dissolve the thiophenol in anhydrous DMF (4 mL).

    • Add potassium carbonate (K₂CO₃) (1.5 eq, 207 mg, 1.5 mmol).

    • Stir the resulting suspension at room temperature for 30 minutes. The formation of the yellow thiolate should be visible.

  • Alkylation:

    • Add this compound (1.1 eq, 218 mg, 1.1 mmol) to the flask.

    • Stir the reaction at 45 °C for 3-5 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup & Purification:

    • Cool the reaction to room temperature and pour it into ice-water (20 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water (2 x 15 mL) and then brine (1 x 15 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude solid by flash column chromatography (e.g., using a gradient of 5-25% ethyl acetate in hexanes) to obtain the pure thioether.

Troubleshooting and Critical Parameters

Observation / ProblemPotential CauseRecommended Solution
Stalled First Step (e.g., incomplete imine formation)Inefficient water removal; low quality of reagents.Add molecular sieves (3Å or 4Å) to the reaction. Ensure reagents are dry and pure.
Low Yield in Alkylation Step Insufficiently strong base; poor nucleophilicity of intermediate; steric hindrance.For N-alkylation, ensure base is strong enough to prevent protonation. For O/S-alkylation, consider a stronger base (e.g., NaH). Increase temperature or switch to a more polar solvent like DMF.
Formation of Ring-Opened Byproducts Presence of strong acid (e.g., unquenched HI); excessive heat.Ensure at least 2-3 equivalents of base are used to effectively scavenge all generated acid. Avoid excessive heating (>80 °C) for prolonged periods.
Double Alkylation (for primary amines) Stoichiometry of alkylating agent is too high.Use this compound as the limiting reagent or use a large excess of the primary amine.

Conclusion

The use of this compound in one-pot, tandem synthetic procedures represents a highly effective and resource-efficient strategy for accessing novel chemical matter. The protocols detailed in this guide for N-, O-, and S-alkylation are robust, scalable, and broadly applicable to a wide range of substrates. By explaining the causality behind reagent and condition selection, these methods provide a trustworthy foundation for researchers, scientists, and drug development professionals to rapidly synthesize libraries of oxetane-containing compounds, ultimately accelerating the discovery of new therapeutic agents.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • Wodka, D., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]
  • American Chemical Society. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
  • Atrash, B., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 270, 116348. [Link]
  • Li, S. Q., & Xu, J. X. (2016). Synthesis of Oxetanes. Progress in Chemistry, 28(12), 1798-1811. [Link]
  • U.S. National Library of Medicine. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
  • U.S. National Library of Medicine. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
  • Singh, V., & Arora, S. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane. MySkinRecipes. [Link]
  • Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. [Link]

Sources

Troubleshooting & Optimization

side reactions and byproducts in 2-(Iodomethyl)oxetane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Iodomethyl)oxetane

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. This compound is a key intermediate in pharmaceutical development, prized for its ability to introduce the oxetane motif, which can enhance metabolic stability, solubility, and other crucial ADME properties in drug candidates[1][2][3].

However, the synthesis of this strained heterocyclic compound is not without its challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential pitfalls, optimize your reaction conditions, and ensure the highest possible purity and yield. We will focus on the common and effective conversion of 2-(hydroxymethyl)oxetane to this compound via an Appel-type reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed laboratory-scale synthesis involves the iodination of 2-(hydroxymethyl)oxetane. An Appel reaction, using triphenylphosphine (PPh₃) and iodine (I₂), often buffered with a mild base like imidazole, is a highly effective method. This approach offers good yields under relatively mild conditions[1][4].

Q2: Why is the oxetane ring prone to side reactions during this synthesis?

The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide[5]. This inherent strain makes it susceptible to nucleophilic attack, particularly under acidic conditions. The ether oxygen can be protonated by trace acids, activating the ring for opening by even weak nucleophiles, which is the primary pathway for byproduct formation[6][7].

Q3: How should I handle and store the this compound product?

This compound should be stored in a cool, dark place, typically between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen)[2]. The compound can be sensitive to light and prolonged exposure to ambient moisture and air. The carbon-iodine bond can be labile, and proper storage is crucial to prevent degradation over time.

Q4: Is this compound stable to chromatography?

Yes, the compound is generally stable to standard silica gel chromatography. A common eluent system is a mixture of hexane and ethyl acetate[4]. However, prolonged exposure to silica gel, which can be slightly acidic, should be avoided. It is advisable to use a neutral silica gel or to run the column quickly to minimize the risk of degradation or ring-opening.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Yield of the Desired Product

Symptom: After workup, TLC or ¹H NMR analysis shows a complex mixture of products with little to no this compound, or a high amount of unreacted 2-(hydroxymethyl)oxetane starting material.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the alcohol to the iodide may be sluggish.

    • Troubleshooting:

      • Verify Reagent Quality: Ensure that the triphenylphosphine and iodine are of high purity and that the solvent (e.g., dichloromethane) is anhydrous. Moisture can consume the active iodinating species.

      • Reaction Time/Temperature: While the reaction is often run overnight at room temperature, some sluggishness may require extended reaction times (up to 24 hours)[4]. Monitor the reaction by TLC until the starting material is fully consumed.

      • Reagent Stoichiometry: Ensure at least 1.2-1.5 equivalents of PPh₃ and I₂ are used relative to the alcohol to drive the reaction to completion.

  • Degradation During Workup: The product can be sensitive to the workup conditions.

    • Troubleshooting:

      • Avoid Acid: Do not use an acidic aqueous wash. The oxetane ring is highly susceptible to acid-catalyzed opening[6][7]. Use neutral (water, brine) or mildly basic (saturated sodium bicarbonate) washes.

      • Temperature Control: Perform all aqueous washes and extractions at cool temperatures (e.g., using an ice bath) to minimize potential degradation.

Problem 2: Presence of a Major Byproduct, Triphenylphosphine Oxide (TPPO)

Symptom: A white, crystalline solid that is often difficult to separate from the product is observed during purification. This byproduct is a hallmark of the Appel reaction.

Potential Causes & Solutions:

  • Inherent Reaction Byproduct: TPPO is a stoichiometric byproduct of the reaction and its removal is a primary purification challenge.

    • Troubleshooting:

      • Optimized Chromatography: TPPO is moderately polar. While it can be separated from the less polar this compound on silica gel, it may require careful selection of solvent polarity. A shallow gradient of ethyl acetate in hexane (e.g., starting from 5% and slowly increasing) is often effective. The conditions of hexane:ethyl acetate = 6:1 have been reported to yield pure product[4].

      • Alternative Precipitation Method: After concentrating the crude reaction mixture, you can attempt to precipitate the bulk of the TPPO. Add a non-polar solvent like diethyl ether or a mixture of ether/hexane and cool the mixture. The TPPO may selectively crystallize and can be removed by filtration. The desired product typically remains in the filtrate, which can then be further purified by chromatography.

Problem 3: Formation of Ring-Opened Byproducts

Symptom: ¹H NMR or GC-MS analysis reveals the presence of impurities consistent with 1,3-diol or ether structures, such as 3-iodo-1,3-propanediol or its derivatives.

Potential Causes & Solutions:

  • Acid-Catalyzed Ring Opening: This is the most common decomposition pathway for oxetanes[6][7]. Trace amounts of acid (e.g., HI generated in situ, acidic silica gel, or an inadvertent acidic wash) can catalyze the opening of the ring by a nucleophile.

    • Troubleshooting:

      • Use of a Base: The inclusion of a non-nucleophilic base like imidazole or pyridine in the reaction mixture is crucial. It scavenges the HI generated during the reaction, preventing the protonation of the oxetane oxygen. Imidazole also plays a catalytic role in activating the PPh₃-I₂ adduct.

      • Strictly Anhydrous Conditions: Water can act as a nucleophile to open the activated oxetane ring. Ensure all glassware is oven-dried and solvents are anhydrous.

      • Neutral Purification: Use a neutralized silica gel for chromatography or add a small amount of a non-polar base like triethylamine (~0.5-1%) to the eluent to prevent on-column degradation.

Visualizing the Chemistry: Reaction and Degradation Pathways

To better understand the process, the following diagrams illustrate the main synthetic route and the primary side reaction.

Main_Reaction_Pathway Start 2-(Hydroxymethyl)oxetane Product This compound Start->Product Iodination Reagents PPh₃, I₂, Imidazole in CH₂Cl₂ Reagents->Product Intermediate [Ph₃P-I]⁺ I⁻ (Active Iodinating Agent) Byproduct Triphenylphosphine Oxide (TPPO) Product->Byproduct Forms

Caption: The Appel reaction pathway for the synthesis of this compound.

Ring_Opening_Side_Reaction Oxetane This compound Activated Protonated Oxetane (Activated Intermediate) Oxetane->Activated Protonation Proton H⁺ (Trace Acid) Proton->Activated Opened Ring-Opened Byproduct (e.g., 1,3-diol derivative) Activated->Opened Nucleophilic Attack Nucleophile Nu⁻ (e.g., H₂O, I⁻) Nucleophile->Opened

Caption: The acid-catalyzed ring-opening side reaction of the oxetane ring.

Quantitative Summary and Recommended Protocol

The following table summarizes the common issues and solutions in a quick-reference format.

Problem Likely Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction Insufficient reaction time; Poor reagent quality; MoistureExtend reaction time to 24h; Use fresh, high-purity reagents and anhydrous solvent.
Difficult Purification Co-elution with Triphenylphosphine Oxide (TPPO)Precipitate TPPO from crude mixture with ether/hexanes; Use a shallow gradient during column chromatography.
Ring-Opened Byproducts Presence of trace acid (HI, acidic workup, acidic silica)Include imidazole in the reaction; Use neutral or mildly basic workup; Use neutralized silica or add Et₃N to eluent.
Product Degradation on Storage Sensitivity to light, air, or heatStore at 2-8°C under an inert atmosphere (Ar/N₂) in a light-protected vial.
Detailed Experimental Protocol: Appel Reaction

This protocol is adapted from established procedures[4].

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add triphenylphosphine (1.3 eq.) and imidazole (2.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) and cool the resulting solution to 0°C using an ice bath.

  • Iodine Addition: Slowly add iodine (I₂) (1.3 eq.) portion-wise to the cooled solution. Stir at 0°C for 30 minutes. The mixture will become a dark brown/orange slurry.

  • Substrate Addition: Dissolve 2-(hydroxymethyl)oxetane (1.0 eq.) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC (staining with potassium permanganate).

  • Workup:

    • Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine), water, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue can be purified by silica gel column chromatography.

    • Use a hexane/ethyl acetate eluent system, typically starting with a low polarity (e.g., 20:1 hexane:EtOAc) and gradually increasing the polarity. A 6:1 hexane:ethyl acetate mixture has been reported to provide the pure product[4].

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

  • Oxetane Present
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.[Link]
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • Ring-opening reactions of oxetanes: A review of methodology development and synthetic applic
  • (R)-2-(Iodomethyl)oxetane - MySkinRecipes.[Link]
  • Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF - ResearchG
  • Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers - RadTech.[Link]
  • Oxetane Synthesis via Alcohol C–H Functionaliz
  • Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments.[Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2-(iodomethyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this valuable building block. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Value and Challenges of this compound

This compound is a key synthetic intermediate, prized for its ability to introduce the oxetane motif into molecules. The oxetane ring is an increasingly important structural component in medicinal chemistry, often used as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, which can improve aqueous solubility and metabolic stability of drug candidates.[1][2] The primary reaction involving this substrate is a nucleophilic substitution, typically proceeding via an SN2 mechanism, where the iodide is displaced by a wide range of nucleophiles.

However, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) and the reactivity of the primary iodide present unique challenges.[3] Optimizing these reactions requires a careful balance of conditions to achieve high yields of the desired product while avoiding potential side reactions, most notably ring-opening of the oxetane moiety. This guide will address the common issues encountered and provide practical solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Product Formation

A low yield or complete lack of product is a common frustration. Let's break down the potential causes and solutions.

Potential Causes:

  • Poor Nucleophilicity: The strength of your nucleophile is paramount for an efficient SN2 reaction.[4]

  • Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate by affecting the solubility of reactants and the solvation of the nucleophile.[5][6][7]

  • Insufficient Temperature: Like most reactions, nucleophilic substitutions require a certain activation energy.

  • Degradation of this compound: This reagent can be sensitive to light and prolonged storage at ambient temperatures.[8]

Solutions:

  • Enhance Nucleophilicity:

    • If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonation with a suitable non-nucleophilic base (e.g., sodium hydride for alcohols, or a hindered amine base for amines) to generate the more reactive anionic form.

    • For weakly nucleophilic anions, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to increase their reactivity in organic solvents.

  • Optimize Solvent Selection:

    • SN2 reactions are favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile.[5][9] These solvents are polar enough to dissolve the nucleophile but do not solvate the anion as strongly as protic solvents, leaving it more "free" to attack the electrophile.[7][10]

    • Avoid polar protic solvents (e.g., water, methanol, ethanol) as they can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon.[6][10]

  • Adjust Reaction Temperature:

    • Gently heating the reaction mixture can increase the rate. A good starting point is 40-60 °C.

    • Caution: Excessive heat can promote side reactions, including elimination and ring-opening.[11] Monitor the reaction closely when increasing the temperature.

  • Ensure Reagent Quality:

    • Store this compound at 2-8°C in an inert atmosphere and protected from light.[8]

    • If you suspect degradation, you can purify the reagent by column chromatography on silica gel.

Issue 2: Formation of Ring-Opened Byproducts

The most significant side reaction is the nucleophilic attack on one of the oxetane ring carbons, leading to ring-opening.

Potential Causes:

  • Acidic Conditions: The oxetane ring is susceptible to cleavage under acidic conditions.[11][12] Protonation of the oxetane oxygen activates the ring for nucleophilic attack.

  • High Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for ring-opening.[11]

  • Lewis Acid Catalysis: The presence of Lewis acids can coordinate to the oxetane oxygen, facilitating ring-opening.[13]

Solutions:

  • Maintain Neutral or Basic Conditions:

    • Ensure your reaction is free from acidic impurities. If your nucleophile is an amine salt, neutralize it before the reaction or use a non-nucleophilic base to free the amine.

    • The oxetane ring is generally stable under basic conditions.[12][14]

  • Moderate Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point.

    • If heating is necessary, use the minimum temperature required and monitor the reaction for the formation of byproducts by TLC or LC-MS.

  • Avoid Lewis Acids:

    • Be mindful of any additives or catalysts that could act as Lewis acids.

Issue 3: Slow or Incomplete Reaction

Even with the correct conditions, the reaction may be sluggish.

Potential Causes:

  • Steric Hindrance: A bulky nucleophile or substitution on the oxetane ring can sterically hinder the backside attack required for an SN2 reaction.

  • Poor Leaving Group Ability (Unlikely with Iodide): Iodide is an excellent leaving group, so this is rarely the primary issue.

Solutions:

  • Increase Reaction Time: Some reactions, especially with weaker nucleophiles, may simply require longer reaction times. Monitor the reaction's progress to determine the optimal duration.

  • Increase Concentration: Increasing the concentration of the nucleophile can accelerate the reaction rate for a second-order reaction.[4]

  • Consider a Different Leaving Group (If Synthesizing the Precursor): While you are using the iodo-derivative, if you were preparing it from the corresponding alcohol, converting the alcohol to a tosylate or mesylate can also provide a good leaving group for substitution.

Frequently Asked Questions (FAQs)

Q1: Why is this compound preferred over the bromo- or chloro-analogs?

A1: The choice of halide is based on leaving group ability, which follows the trend I > Br > Cl > F. Iodide is an excellent leaving group because the C-I bond is the weakest among the carbon-halogen bonds, and the resulting iodide anion is large, polarizable, and a very weak base, making it stable in solution. This generally leads to faster reaction rates for nucleophilic substitution.

Q2: Can I use a strong, sterically hindered base like potassium tert-butoxide with this substrate?

A2: It is generally not recommended. Strong, hindered bases are more likely to promote the E2 elimination reaction, which would lead to the formation of 2-methyleneoxetane as a byproduct. While the primary nature of the electrophilic carbon disfavors elimination to some extent, it is a competing pathway to be aware of.

Q3: Is the oxetane ring stable to common protecting group manipulations?

A3: The oxetane ring is generally stable under basic and many oxidative and reductive conditions.[12] However, it is sensitive to acidic conditions.[11][12] Therefore, protecting groups that require acidic conditions for removal (e.g., Boc, acetals) should be used with caution. It's always best to check the stability of your specific oxetane-containing molecule to the planned deprotection conditions on a small scale first. 3,3-disubstituted oxetanes exhibit enhanced stability.[11][12]

Q4: How can I monitor the progress of my reaction?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (this compound) and the appearance of the product.[15] Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots with a UV lamp (if your compounds are UV active) and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis and to check for the formation of byproducts, LC-MS is an excellent technique. It allows you to monitor the masses of the starting material, product, and any potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can provide a clear picture of the conversion to the product.[16]

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol provides a general starting point. You will need to optimize the conditions for your specific nucleophile.

Materials:

  • This compound

  • Nucleophile (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel with a magnetic stirrer

  • Temperature control system (e.g., oil bath)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the nucleophile.

  • If the nucleophile is a solid, dissolve it in the anhydrous polar aprotic solvent. If a base is required to deprotonate the nucleophile, add it at this stage and stir until deprotonation is complete (this may require gentle heating).

  • Add this compound (1.0 equivalent) to the solution of the nucleophile.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Solvent and Temperature Optimization
Nucleophile ClassRecommended SolventsStarting TemperatureNotes
Anionic (e.g., RO⁻, RS⁻, CN⁻) DMF, DMSO, AcetonitrileRoom TemperatureEnsure the nucleophile salt is fully dissolved.
Neutral Amines DMF, Acetonitrile40-60 °CA non-nucleophilic base may be needed to scavenge HI.
Neutral Alcohols/Thiols DMF, THF40-80 °CRequires a base (e.g., NaH) for deprotonation.
Carboxylates DMF, DMSO50-80 °CReaction may be slower; longer reaction times may be needed.

Visualizing Reaction Concepts

Troubleshooting Workflow

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield cluster_side_product Troubleshooting Side Products cluster_slow_reaction Troubleshooting Slow Reaction start Reaction Issue Identified issue_low_yield Low or No Product start->issue_low_yield issue_side_product Ring-Opened Byproducts start->issue_side_product issue_slow_reaction Slow/Incomplete Reaction start->issue_slow_reaction cause_nucleophile Check Nucleophilicity issue_low_yield->cause_nucleophile cause_acid Ensure Non-Acidic Conditions issue_side_product->cause_acid cause_time Increase Reaction Time issue_slow_reaction->cause_time cause_solvent Optimize Solvent cause_nucleophile->cause_solvent cause_temp_low Increase Temperature cause_solvent->cause_temp_low cause_reagent Verify Reagent Quality cause_temp_low->cause_reagent cause_temp_high Reduce Temperature cause_acid->cause_temp_high cause_lewis_acid Avoid Lewis Acids cause_temp_high->cause_lewis_acid cause_concentration Increase Nucleophile Conc. cause_time->cause_concentration cause_sterics Assess Steric Hindrance cause_concentration->cause_sterics

Caption: Troubleshooting workflow for common issues.

SN2 Reaction Mechanism

Caption: Concerted SN2 mechanism on this compound.

References

  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem.
  • Oxetane Present
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • Unusual temperature dependence in the cis/trans-oxetane formation discloses competitive syn versus anti attack for the Paternò-Büchi reaction of triplet-excited ketones with cis - PubMed.
  • Oxetanes: formation, reactivity and total syntheses of n
  • This compound synthesis - ChemicalBook.
  • (PDF)
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • Analytical techniques for reaction monitoring, mechanistic investig
  • SN1 vs SN2 - Chemistry LibreTexts.
  • Solvents for Nucleophilic Substitution Reactions - YouTube.
  • Nucleophilic ring opening of vinyl oxetanes | Download Scientific Diagram - ResearchG
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Solvents in SN1 and SN2 Nucleophilic Substitution Reactions - YouTube.
  • (R)-2-(Iodomethyl)oxetane - MySkinRecipes.
  • 8.5: Nucleophilic Substitution - 2nd Order - Chemistry LibreTexts.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Public
  • 7.11: Application: Useful SN2 Reactions - Chemistry LibreTexts.
  • 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.
  • Oxetane Synthesis via Alcohol C–H Functionaliz
  • This compound | 121138-00-9 - ChemicalBook.
  • SN2 Reaction Mechanisms - YouTube.
  • Monitoring Solid-Phase Reactions with Thin-Layer Chrom
  • This compound, 97% - Fisher Scientific.
  • Easy Guide to SN1 SN2 E1 E2 Reactions! || How to Choose the Mechanism - YouTube.

Sources

preventing decomposition of 2-(Iodomethyl)oxetane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Iodomethyl)oxetane

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for this compound. As a valued building block in medicinal chemistry and drug discovery, this compound offers a unique combination of properties, including a polar, three-dimensional scaffold that can enhance metabolic stability and aqueous solubility.[1][2] However, the inherent ring strain of the four-membered oxetane ring, combined with the reactivity of the iodomethyl group, presents specific challenges during synthesis.[1][3]

This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate the complexities of working with this reagent, ensuring the integrity of the oxetane ring throughout your reaction sequences.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant decomposition of my starting material and low yields. What are the most likely causes when using this compound?

The decomposition of this compound, or molecules containing this moiety, typically stems from the instability of the strained oxetane ring under specific conditions. The primary culprits are:

  • Strongly Acidic Conditions: This is the most common cause of decomposition. Both Brønsted and Lewis acids can catalyze the ring-opening of the oxetane.[4][5] The ether oxygen is protonated or coordinates to the Lewis acid, activating the ring for nucleophilic attack and subsequent cleavage.[4][6]

  • High Temperatures: Thermal stress can promote decomposition pathways, particularly in the presence of other reactive species or catalysts.[7][8] The ring strain in the cyclic structure makes it susceptible to decomposition at lower temperatures than less strained ethers like THF.[3][7]

  • Powerful Reducing Agents: Certain potent reducing agents, especially when used at elevated temperatures, can lead to ring cleavage. For instance, Lithium Aluminum Hydride (LiAlH₄) at temperatures above 0 °C has been shown to cause decomposition of oxetane-containing molecules.[9]

  • Presence of Internal Nucleophiles: If your molecule contains a nucleophilic group (like an alcohol or amine) positioned to attack the oxetane ring, intramolecular ring-opening can occur, especially under acidic catalysis.[1][10]

Q2: How does the substitution pattern on the oxetane ring affect its stability?

The stability of the oxetane ring is highly dependent on its substitution pattern. A crucial concept is that 3,3-disubstituted oxetanes are the most stable .[1][4] This enhanced stability is attributed to steric hindrance, where the substituents physically block the trajectory of external nucleophiles, preventing them from attacking the C–O σ* antibonding orbital required for ring-opening.[1][4]

Conversely, this compound is a 2-substituted oxetane. These are generally less stable than their 3,3-disubstituted counterparts and more susceptible to the decomposition pathways mentioned above. Oxetanes with electron-donating groups at the C2 position can be particularly unstable.[1][4]

Q3: My synthetic route requires acidic conditions. How can I minimize the risk of ring-opening?

While strong acids are generally problematic, it is a misconception that all acidic conditions will destroy the oxetane ring.[1][4] If acidic conditions are unavoidable, consider the following strategies:

  • Use the Mildest Acid Possible: Opt for weaker Brønsted acids (e.g., catalytic TsOH, propionic acid) or buffered systems instead of strong acids like H₂SO₄ or HCl.[9][11]

  • Strict Temperature Control: Perform the reaction at the lowest possible temperature (e.g., 0 °C to -78 °C) to decrease the rate of the decomposition side reaction.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Use of Lewis Acids: If a Lewis acid is necessary, be aware that many will catalyze ring-opening.[12] Strong Lewis "superacids" like B(C₆F₅)₃ and Al(C₆F₅)₃ are explicitly used to promote isomerization and ring-opening, so these should be avoided unless that is the desired outcome.[6][13] Weaker Lewis acids may be tolerated, but careful screening is essential.

Q4: Which reagents are generally considered "safe" to use with the this compound moiety?

The oxetane ring is notably stable under a variety of common reaction conditions, particularly basic and many oxidative conditions.[3]

  • Bases: The oxetane ring is generally very stable in the presence of bases, from mild inorganic bases like NaHCO₃ to strong organometallic bases like organolithium reagents (at low temperatures).[3][14] Basic hydrolysis conditions for esters are well-tolerated.[9]

  • Oxidizing Agents: Standard oxidants such as Dess-Martin periodinane (DMP) and Pyridinium chlorochromate (PCC) have been used successfully in the presence of oxetane rings without causing decomposition.[9]

  • Mild Reducing Agents: Sodium borohydride (NaBH₄), especially at low temperatures (e.g., 0 °C), is a much safer choice than LiAlH₄ for reductions.[9]

  • Appel-type Conditions: The synthesis of this compound itself is often performed from 2-(Hydroxymethyl)oxetane using triphenylphosphine and iodine, demonstrating the ring's stability under these specific iodination conditions.[15]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during reactions with this compound.

Symptom / Observation Potential Cause Recommended Solution & Rationale
Complex mixture on TLC/LCMS; low yield of desired product. Acid-Catalyzed Ring-Opening Neutralize any adventitious acid. If acid is required, switch to a milder acid (e.g., p-TsOH), buffer the reaction, and run at a lower temperature (≤ 0 °C).[4][9]
Formation of diol or other polar byproducts. Hydrolysis / Ring-Opening This is a classic sign of acid-catalyzed ring-opening followed by reaction with water. Ensure all reagents and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (N₂ or Ar).
Reaction fails or gives low yield at low temperatures. Insufficient Thermal Energy Slowly and carefully increase the temperature while monitoring for the appearance of decomposition byproducts by TLC or LCMS. There is a fine balance between enabling the desired reaction and initiating decomposition.
Starting material consumed, but desired product not formed during a reduction. Reductive Cleavage of Oxetane Ring If using a strong reductant like LiAlH₄, switch to a milder agent such as NaBH₄.[9] Ensure the reaction is performed at low temperatures (e.g., -30 to 0 °C).

Visualizing the Problem: Decomposition Pathways

Understanding the mechanism of decomposition is key to preventing it. The following diagram illustrates a common acid-catalyzed ring-opening pathway.

G cluster_0 Acid-Catalyzed Decomposition A This compound B Protonated Oxetane (Activated Intermediate) A->B H⁺ (Acid Catalyst) C Ring-Opened Carbocation (or direct attack) B->C Ring-Opening D Decomposition Products (e.g., Diols, Halo-alcohols) C->D Nucleophilic Attack Nu Nucleophile (Nu-) (e.g., H₂O, Solvent) Nu->C

Caption: Acid-catalyzed decomposition of this compound.

Validated Protocol Example: Nucleophilic Substitution

This protocol details a representative nucleophilic substitution on the iodomethyl group, employing conditions designed to preserve the integrity of the oxetane ring. This is adapted from general principles for safe handling of oxetanes.

Objective: To displace the iodide with a generic sodium alkoxide (NaOR) nucleophile.

Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve the sodium alkoxide nucleophile (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., THF, DMF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm and minimize side reactions.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring nucleophile solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid external heating unless absolutely necessary and validated on a small scale.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_1 Experimental Workflow for Nucleophilic Substitution prep 1. Prepare Nucleophile (NaOR in anhydrous THF) cool 2. Cool to 0°C prep->cool add 3. Add this compound (dropwise) cool->add react 4. Stir at 0°C to RT (Monitor by TLC/LCMS) add->react quench 5. Quench with sat. NH₄Cl (aq) react->quench extract 6. Aqueous Work-up & Extraction quench->extract purify 7. Purify by Chromatography extract->purify

Caption: Workflow for a safe nucleophilic substitution reaction.

By understanding the inherent reactivity of the oxetane ring and carefully controlling reaction parameters—especially acidity and temperature—researchers can successfully employ this compound as a powerful tool in complex molecule synthesis.

References

  • BenchChem. (2025). preventing decomposition of oxetane ring during synthesis. BenchChem.
  • Stepan, A. F., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Berns, L. A., et al. (2015). Pyrolysis Reactions of 3-Oxetanone. The Journal of Physical Chemistry A.
  • Chen, X., et al. (2010). Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,3-Bis(azidomethyl)oxetane/Tetrahydrofuran Copolymer. Semantic Scholar.
  • Bakulina, O., et al. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. Molecules. [Link]
  • Sotorríos, L., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions. BenchChem.
  • Sotorríos, L., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • The Dong Group. (n.d.).
  • Chemistry university. (2021). Reactions of Oxetanes. YouTube. [Link]
  • Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. [Link]
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(iodomethyl)oxetane. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during its use in chemical synthesis, with a focus on addressing the root causes of low reaction yields. The unique reactivity of the oxetane ring, combined with the lability of the carbon-iodine bond, presents specific challenges that require careful consideration of reaction parameters.[1][2]

Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, often used to introduce the oxetane motif into larger molecules.[2][3] The strained four-membered ring can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[1][2][4] The primary reaction of this reagent is nucleophilic substitution at the iodomethyl group, proceeding via an SN2 mechanism. However, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) and the nature of the iodide leaving group can lead to side reactions and consequently, lower than expected yields.[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise when using this compound in nucleophilic substitution reactions.

Q1: My reaction is showing low conversion of the starting materials. What are the likely causes?

Low conversion is a frequent problem and can often be traced back to several key factors:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the iodide efficiently. While iodide is an excellent leaving group, a weak nucleophile will result in a sluggish reaction.

    • Troubleshooting:

      • Increase Nucleophile Strength: If possible, consider using a more potent nucleophile. For example, if using an alcohol, deprotonation with a suitable base to form the more nucleophilic alkoxide is necessary.

      • Choice of Base: The selection of the base is critical. A base that is too weak will not fully deprotonate the nucleophile, leading to a low concentration of the active species.[8] Conversely, a very strong or sterically hindered base might promote side reactions like elimination.[8][9] For alcohol deprotonation, sodium hydride (NaH) is a common and effective choice.[8]

  • Steric Hindrance: Significant steric bulk on either the nucleophile or around the reaction center of this compound can impede the SN2 transition state, slowing down the reaction.

    • Troubleshooting:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be mindful that higher temperatures can also promote side reactions.

      • Prolong Reaction Time: If the reaction is simply slow due to steric hindrance, extending the reaction time may be sufficient to drive it to completion. Monitor the reaction progress by a suitable technique like TLC or LC-MS.[10]

  • Improper Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

    • Troubleshooting:

      • Solvent Selection: Consider using solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[11] These solvents are effective at dissolving a wide range of reactants and promoting SN2 kinetics.

Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

Byproduct formation is a primary contributor to low yields. The most common side reactions with this compound are elimination and oxetane ring-opening.

  • Elimination (E2) Reactions: If the nucleophile is also a strong base, it can abstract a proton from the carbon adjacent to the iodomethyl group, leading to the formation of an alkene and elimination of HI.

    • Troubleshooting:

      • Use a Non-nucleophilic Base: If a base is required, opt for one that is sterically hindered and less nucleophilic, such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

      • Control Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Oxetane Ring-Opening: The strained oxetane ring is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or Lewis acids.[1][12][13] While generally stable under basic and neutral conditions, trace acidic impurities can catalyze ring-opening.[6]

    • Troubleshooting:

      • Maintain Neutral or Basic Conditions: Ensure the reaction is not acidic. If your nucleophile is an amine salt, for instance, it's crucial to use a base to free the amine before reaction.

      • Avoid Lewis Acidic Reagents: Be cautious with reagents that can act as Lewis acids. For example, some metal salts can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack.[1]

      • Purify Starting Materials: Ensure that the this compound and other reagents are free from acidic impurities.

Q3: My product appears to be unstable during workup and purification. What precautions should I take?

The stability of the oxetane ring in the product can be a concern, especially during aqueous workup and chromatography.

  • Acid-Catalyzed Hydrolysis: Exposure to acidic conditions during aqueous workup can lead to hydrolysis of the oxetane ring, forming a diol.

    • Troubleshooting:

      • Neutral or Mildly Basic Workup: Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for washing the organic layer.

      • Minimize Contact Time: Reduce the time the product is in contact with the aqueous phase.

  • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds, including some oxetanes.

    • Troubleshooting:

      • Neutralized Silica Gel: Consider using silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system.

      • Alternative Purification Methods: If decomposition on silica is a persistent issue, explore other purification techniques such as preparative HPLC with a suitable column or crystallization.

General Experimental Protocol for Nucleophilic Substitution

This protocol provides a general starting point for a nucleophilic substitution reaction with this compound. Optimization of specific parameters will likely be necessary for each unique substrate.

Materials:
  • This compound

  • Nucleophile (e.g., a phenol, amine, or thiol)

  • Base (if required, e.g., NaH, K₂CO₃, or Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Anhydrous reaction vessel and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:
  • Preparation: Under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent in the reaction vessel.

  • Deprotonation (if necessary): If the nucleophile requires deprotonation (e.g., an alcohol or thiol), cool the solution to 0 °C and add the base portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[8]

  • Addition of this compound: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a suitable aqueous solution (e.g., water or saturated ammonium chloride).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or another suitable method.

Data Summary and Visualization

Table 1: Recommended Starting Conditions for Common Nucleophiles
Nucleophile TypeRecommended BaseSolventTypical Temperature Range
PhenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25-80 °C
Aliphatic AlcoholNaHTHF, DMF0-60 °C
ThiolK₂CO₃, Et₃NDMF, THF25-60 °C
AmineEt₃N, DIPEAAcetonitrile, THF25-70 °C
Diagram 1: Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion (Low Isolated Yield) check_conversion->high_conversion No increase_nucleophilicity Increase Nucleophile Strength/Concentration low_conversion->increase_nucleophilicity optimize_solvent Optimize Solvent (Polar Aprotic) low_conversion->optimize_solvent increase_temp_time Increase Temperature or Reaction Time low_conversion->increase_temp_time check_byproducts Analyze for Byproducts (TLC, LC-MS, NMR) high_conversion->check_byproducts elimination Elimination (E2) Observed check_byproducts->elimination Yes ring_opening Ring-Opening Observed check_byproducts->ring_opening Yes workup_issues Decomposition during Workup/Purification check_byproducts->workup_issues Yes use_non_nuc_base Use Non-Nucleophilic Base Lower Temperature elimination->use_non_nuc_base ensure_neutral_basic Ensure Neutral/Basic pH Avoid Lewis Acids ring_opening->ensure_neutral_basic neutral_workup Neutral Workup Neutralized Silica workup_issues->neutral_workup

Caption: A systematic workflow for diagnosing and addressing low yields in reactions involving this compound.

Diagram 2: Key Reaction Pathways

ReactionPathways reactants This compound + Nu⁻ desired_product Desired Sₙ2 Product reactants->desired_product Sₙ2 (Good Nucleophile, Aprotic Solvent) elimination_product Elimination Product (Alkene) reactants->elimination_product E2 (Strong, Bulky Base) ring_opened_product Ring-Opened Product (Diol/Ether) reactants->ring_opened_product Ring-Opening (Acidic Conditions)

Caption: Competing reaction pathways for this compound with a nucleophile.

By systematically evaluating the factors outlined in this guide, researchers can effectively troubleshoot and optimize their reactions with this compound to achieve higher yields and purer products.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898–12013. [Link]
  • Wessjohann, L. A., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-149. [Link]
  • MySkinRecipes. (R)-2-(Iodomethyl)oxetane. [Link]
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Bull, J. A., et al. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265-5272. [Link]
  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
  • Wikipedia. Oxetane. [Link]
  • YouTube. (2021). Reactions of Oxetanes. [Link]
  • Nishimura, T., et al. (2021). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 143(30), 11426–11431. [Link]
  • Chiba, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 944-964. [Link]
  • The Dong Group.
  • Nishii, Y. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]
  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
  • Bull, J. A., et al. (2023). Synthesis of 3,3-disubstituted oxetane and azetidine ethers by Brønsted acid catalysed etherification. Organic & Biomolecular Chemistry, 21(27), 5621-5625. [Link]

Sources

Technical Support Center: Monitoring Reactions of 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analytical monitoring of reactions involving 2-(Iodomethyl)oxetane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. The inherent reactivity of this compound, stemming from both the strained oxetane ring and the labile carbon-iodine bond, presents unique analytical hurdles.[1][2][3][4] Successful synthesis requires robust, real-time, or quasi-real-time monitoring to optimize conditions, maximize yield, and minimize side-product formation.

This document moves beyond simple protocols to provide in-depth troubleshooting and mechanistic explanations, empowering you to make informed decisions during your experimental workflow.

Part I: Choosing Your Analytical Technique: A Workflow

Selecting the appropriate analytical method is the first critical step in successfully monitoring your reaction. The choice depends on several factors: the need for real-time data, the complexity of the reaction mixture, and the physicochemical properties of your reactants and products. The following workflow provides a decision-making framework.

TechniqueSelection start Start: Define Monitoring Needs kinetics Need Real-Time Kinetics/Mechanistic Data? start->kinetics insitu Use In-Situ Techniques: FTIR or Raman Spectroscopy kinetics->insitu Yes offline Offline Sampling Required kinetics->offline No insitu->offline Follow up with offline methods for structure ID volatile Are Components Volatile & Thermally Stable? offline->volatile gcms Primary Technique: GC-MS volatile->gcms Yes hplc Primary Technique: HPLC/LC-MS volatile->hplc No qualitative Need Quick Qualitative Check? gcms->qualitative hplc->qualitative tlc Use TLC for Rapid Assessment qualitative->tlc Yes quant Need Accurate Quantitation? qualitative->quant No tlc->quant qnmr Gold Standard: qNMR with Internal Standard quant->qnmr Yes end Analysis Complete quant->end No qnmr->end

Caption: Decision workflow for selecting an analytical technique.

Part II: Troubleshooting Guides by Technique

This section addresses common issues encountered when using standard analytical techniques to monitor this compound reactions. The format is designed to help you quickly diagnose and resolve experimental problems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation and quantitative analysis in a closed system.

  • Q1: My ¹H NMR signals for the oxetane ring protons are broad and poorly resolved. What is the cause?

    • A1: Causality & Solution: Poor resolution is often due to magnetic field inhomogeneity or sample properties.

      • Shimming: The most common cause. Ensure the instrument is properly shimmed for each sample, especially if the reaction medium changes viscosity or composition over time.

      • Sample Concentration: Overly concentrated samples can lead to viscosity-induced broadening. Dilute your sample or re-prepare with less material.

      • Paramagnetic Impurities: Trace metals from reagents or catalysts can cause significant line broadening. If suspected, pass the reaction mixture through a small plug of silica or celite before preparing the NMR sample.

      • Chemical Exchange: If your product is in equilibrium with another species, you may see broadened peaks. Try acquiring the spectrum at a lower temperature to slow the exchange rate.

  • Q2: The baseline of my NMR spectrum is distorted, making integration for quantitative analysis unreliable. How can I fix this?[5][6]

    • A2: Causality & Solution: A non-flat baseline prevents accurate integration, which is critical for determining conversion.

      • Phase Correction: This is the first step. Manually adjust the zero-order and first-order phase correction in your processing software until the baseline is as flat as possible.

      • Baseline Correction Algorithms: Most NMR software has polynomial baseline correction functions. Apply this after phasing. Be cautious not to distort broad peaks.

      • Acquisition Parameters: For quantitative NMR (qNMR), ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the nuclei of interest. An insufficient delay will lead to signal saturation and inaccurate integrals.

  • Q3: I am trying to perform qNMR, but my results are inconsistent. What are the key parameters for accuracy?

    • A3: Causality & Solution: qNMR demands precision. Inconsistency usually arises from errors in sample preparation or the choice of internal standard.[7]

      • Internal Standard Selection: The standard must be inert to reaction conditions, soluble in the NMR solvent, and have sharp signals that do not overlap with your analyte peaks.[5] For reactions involving this compound, suitable standards include 1,4-dinitrobenzene or 1,3,5-trimethoxybenzene.

      • Accurate Weighing: Use a high-precision analytical balance to prepare a stock solution of your internal standard. Add a precise volume of this stock to a precise volume or weight of your reaction aliquot.

      • Signal Integration: Integrate signals from both the analyte and the standard that are well-resolved and free from overlapping impurities. Compare the disappearance of a starting material peak (e.g., the -CH₂I signal around 3.3 ppm) to the stable internal standard peak.

Typical ¹H NMR Shifts (CDCl₃) Chemical Shift (ppm) Multiplicity Notes
This compound
-CH₂I~3.3DoubletKey signal to monitor for consumption.
Ring CH₂ (C4)~4.7 - 4.9MultipletCharacteristic oxetane signals.[8]
Ring CH₂ (C3)~2.6 - 2.8Multiplet
Ring CH (C2)~5.0 - 5.2Multiplet
Ring-Opened Product (e.g., Diol)
-CH₂OHVariable (broad)Singlet/TripletAppearance indicates ring opening.
Backbone Protons~1.8 - 4.0MultipletsLoss of distinct oxetane pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is excellent for separating and identifying volatile components. However, the thermal nature of the technique can be problematic for strained rings.

  • Q1: I don't see my expected product peak in the chromatogram, but instead, I see several smaller, unexpected peaks. What's happening?

    • A1: Causality & Solution: This is a classic sign of thermal decomposition in the high-temperature GC inlet. The strained oxetane ring can be thermally labile.

      • Lower Inlet Temperature: Reduce the injector temperature in 20°C increments. Start as low as 150-180°C and increase only if peak shape is poor due to slow volatilization.

      • Use a Deactivated Liner: Active sites (exposed silanol groups) on a standard glass liner can catalyze decomposition. Use a liner that has been chemically deactivated (silylated).

      • Alternative: Derivatization: If your product is a non-volatile alcohol (from ring-opening), it won't elute. Derivatize the hydroxyl groups (e.g., with BSTFA to form TMS ethers) to increase volatility and thermal stability.

  • Q2: My peaks for the iodinated starting material are showing significant tailing. How can I improve the peak shape?[5]

    • A2: Causality & Solution: Halogenated compounds, particularly iodides, are prone to interacting with active sites within the GC system, causing peak tailing.

      • Column Maintenance: Trim the first 10-15 cm from the column inlet. The inlet end of the column accumulates non-volatile residues that create active sites.

      • Specialized Columns: Consider using a column specifically designed for analyzing halogenated compounds, which often have enhanced deactivation.

      • Check for Leaks: A small leak in the system can allow oxygen to enter, which can degrade the column's stationary phase and create active sites.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for non-volatile, thermally labile compounds, or complex mixtures.

  • Q1: My starting material and product peaks are co-eluting. How can I improve the separation?

    • A1: Causality & Solution: Co-elution means the column and mobile phase are not providing sufficient selectivity for your analytes.

      • Modify Mobile Phase: If using isocratic elution, adjust the ratio of your strong (e.g., acetonitrile, methanol) and weak (e.g., water, buffer) solvents. If that fails, switch to a gradient elution, which increases the strong solvent percentage over time.[9] This is highly effective for separating compounds with different polarities.

      • Change Column Chemistry: If a standard C18 column isn't working, try a different stationary phase. A Phenyl-Hexyl column can offer different selectivity through pi-pi interactions, which may help resolve aromatic products.

      • Adjust Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

  • Q2: My product peak is very broad. What are the likely causes?

    • A2: Causality & Solution: Peak broadening reduces resolution and sensitivity. Common causes include issues with the sample solvent or extra-column volume.[5]

      • Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than your initial mobile phase (e.g., sample in pure acetonitrile, mobile phase starts at 10% acetonitrile) will cause the sample to spread out on the column before the separation begins. Dissolve your sample in the initial mobile phase whenever possible.

      • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden. Use pre-cut tubing of the correct internal diameter and minimize connection lengths.

      • Column Contamination: Strongly retained impurities can build up at the column head, distorting peak shapes. Try flushing the column with a strong solvent (e.g., isopropanol) or reversing the column (if permitted by the manufacturer) and flushing to waste.

In-Situ Vibrational Spectroscopy (FTIR & Raman)

In-situ techniques provide a real-time window into the reaction, allowing for detailed kinetic analysis without disturbing the system.[10][11][12]

  • Q1: I want to use FTIR to monitor the ring-opening of the oxetane. Which peak should I track?

    • A1: Causality & Solution: You need to identify a vibrational mode unique to the starting material that disappears upon reaction. The C-O-C symmetric and asymmetric stretches of the strained oxetane ring are ideal for this.

      • Key Vibrational Band: The characteristic ring-puckering vibration and C-O-C stretches of the oxetane ring typically appear in the 950-1150 cm⁻¹ region of the infrared spectrum.[13] You should see a sharp peak in this region for this compound that diminishes in intensity as the ring opens. Run a spectrum of your starting material and product standards first to confirm the exact frequencies.

  • Q2: Can Raman spectroscopy be used to monitor these reactions? What are the advantages?

    • A2: Causality & Solution: Yes, Raman is an excellent complementary technique. Its main advantage is its insensitivity to highly polar bonds, making it superb for monitoring reactions in aqueous or protic solvents like methanol, which would overwhelm an FTIR spectrum.

      • Monitoring Ring Strain: Raman spectroscopy is highly sensitive to changes in molecular symmetry and bond strain.[14] The oxetane ring has a characteristic breathing mode that will be Raman active.[15] The disappearance of this signal is a direct indicator of ring-opening.

      • Simultaneous Monitoring: In reactions where both substitution at the iodide and ring-opening occur, Raman can often distinguish between different product formations.[15][16]

Part III: Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions with this compound, and how can I detect them?

    • A1: The two primary reaction pathways are nucleophilic substitution at the iodomethyl group and ring-opening of the oxetane.[17][18] A common side reaction, especially with strong, non-nucleophilic bases, is elimination to form 2-methyleneoxetane. Polymerization, initiated by Lewis or Brønsted acids, is also a significant risk.[19]

    • Detection Strategy:

      • LC-MS/GC-MS: This is the best approach. The mass spectrometer will reveal the molecular weights of byproducts. An m/z corresponding to your product + H₂O could indicate hydrolysis. An m/z corresponding to a dimer or trimer indicates polymerization.

      • NMR: Look for unexpected new signals. The appearance of vinyl protons (~4.5-5.5 ppm) would strongly suggest the formation of 2-methyleneoxetane.

  • Q2: My reaction is complete, but the yield is low after workup and purification. How can analytics help me troubleshoot this?

    • A2: This points to product loss during the workup or purification stages. Use analytics to trace your product.

      • Step 1: Quantify Before Workup: Take an aliquot of the crude reaction mixture and determine the yield using qNMR. This gives you the "in-pot" yield.

      • Step 2: Analyze Aqueous Layers: After an aqueous extraction, analyze a sample of the aqueous layer by LC-MS or NMR (after evaporating the water). This will tell you if your product has significant water solubility and is being lost.

      • Step 3: Analyze Column Fractions: If you are using column chromatography, analyze all fractions by TLC or HPLC. Your product might be eluting earlier or later than expected, or it may be degrading on the silica gel (a common issue for acid-sensitive compounds like oxetanes).

  • Q3: How do I choose between GC-MS and LC-MS for analyzing my reaction?

    • A3: The decision hinges on the volatility and thermal stability of your expected products.

      • Choose GC-MS if: Your starting material and expected products are volatile (boiling point < ~300-350°C) and you have confirmed they are stable at typical GC inlet temperatures (e.g., 200-250°C). It often provides cleaner spectra and access to extensive libraries for identification.

      • Choose LC-MS if: Your products are non-volatile (e.g., salts, diols, polymers), thermally labile, or have very high molecular weights. LC-MS is a more versatile technique for the complex and often polar molecules encountered in pharmaceutical development.

Part IV: Standard Operating Procedures (SOPs)

SOP 1: Quantitative Reaction Monitoring by ¹H NMR

This protocol describes how to accurately determine the percent conversion of this compound.

  • Preparation of Internal Standard (IS) Stock Solution:

    • Accurately weigh ~50 mg of an appropriate internal standard (e.g., 1,4-dinitrobenzene) into a 10.00 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., CDCl₃). This creates a stock solution of known concentration (~5 mg/mL).

  • Sample Preparation:

    • At each time point (t=0, 1h, 2h, etc.), carefully withdraw a representative aliquot of the reaction mixture (e.g., 50 µL).

    • Immediately quench the reaction by diluting the aliquot in 0.5 mL of cold deuterated solvent. This prevents further reaction in the NMR tube.

    • Using a calibrated pipette, add a precise volume of the IS stock solution (e.g., 100 µL) to the quenched sample.

    • Vortex the sample thoroughly to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameters: Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons for accurate integration. Set the number of scans (NS) to 16 or higher for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved peak of the starting material (SM), I_SM, (e.g., the -CH₂I doublet) and a peak of the internal standard (IS), I_IS. Normalize both integrals by the number of protons they represent (N_SM and N_IS).

    • Calculate the concentration of the SM at each time point using the following formula:

      • Concentration_SM (t) ∝ (I_SM / N_SM) / (I_IS / N_IS)

    • Percent conversion is calculated as:

      • % Conversion = [1 - (Concentration_SM (t) / Concentration_SM (t=0))] * 100

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare Internal Standard Stock Solution (Known Concentration) prep4 Add Precise Volume of Standard Stock prep1->prep4 prep2 Withdraw Reaction Aliquot (Time Point 't') prep3 Quench Aliquot in Deuterated Solvent prep2->prep3 prep3->prep4 acq1 Acquire ¹H NMR Spectrum prep4->acq1 acq2 Key Parameters: D1 >= 30s NS >= 16 acq1->acq2 proc1 Phase and Baseline Correct Spectrum acq2->proc1 proc2 Integrate SM and IS Peaks proc1->proc2 proc3 Normalize Integrals by Number of Protons proc2->proc3 proc4 Calculate Relative Concentration vs. t=0 proc3->proc4 result Determine % Conversion proc4->result

Caption: Workflow for quantitative NMR (qNMR) analysis.

References

  • BenchChem. (n.d.). Application Note: Monitoring the SN2 Reaction of 2-Iodopentane using Thin-Layer Chromatography (TLC) and Liquid Chromatography-MS.
  • Green Chemistry. (2025). Harnessing borane-potassium cooperativity for sulfurated ring-opening copolymerisation. RSC Publishing. DOI:10.1039/D4GC05665E.
  • BenchChem. (n.d.). Technical Support Center: Analytical Techniques for Monitoring Iodomethylbenzene Reaction Progress.
  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).
  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes.
  • ResearchGate. (n.d.). The high resolution FTIR-spectrum of oxetane.
  • MDPI. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field.
  • YouTube. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data.
  • NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.
  • Frontiers. (2024). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems.
  • PubMed Central. (2024). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems.
  • ResearchGate. (n.d.). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems.
  • ResearchGate. (n.d.). Time resolved FTIR spectroscopic techniques – Insights into reactions and kinetics.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • NIH. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC.
  • ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • NIH. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC.
  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Spectroscopy Online. (2024). Monitoring Chemical Changes by Raman Spectroscopy.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Journal of Emerging Investigators. (2020). Kinetic Monitoring and Fourier-Transform Infrared (FTIR) Spectroscopy of the Green Oxidation of (-)-Menthol to (-)-Menthone.
  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • RSC Publishing. (n.d.). Raman spectroscopy as a tool for tracking cyclopropane fatty acids in genetically engineered Saccharomyces cerevisiae. Analyst.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Spectroscopy Online. (2019). Stress, Strain, and Raman Spectroscopy.
  • Google Patents. (n.d.). US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers.
  • NIH. (2013). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. PMC.
  • MDPI. (2023). The Use of Raman Spectroscopy to Monitor Changes in the Intensity of Ratio of Integral Unsaturated Bands in Bio-Greases.
  • PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
  • The Dong Group. (n.d.). Oxetane Presentation.pptx.
  • ResearchGate. (2025). (PDF) GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana.
  • NIH. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(iodomethyl)oxetane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in catalytic reactions involving this versatile building block. Our goal is to equip you with the expertise to diagnose, resolve, and prevent common issues, ensuring the success and reproducibility of your experiments.

Introduction: The Challenge of this compound in Catalysis

This compound is a valuable chiral building block in pharmaceutical and materials science due to its unique structural and physicochemical properties. The strained oxetane ring can enhance metabolic stability and aqueous solubility, while the iodomethyl group serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably in transition metal-catalyzed cross-coupling reactions.[1]

However, the very features that make this molecule attractive can also present significant challenges in catalysis. Both the iodide leaving group and the oxetane's Lewis basic oxygen atom can interact with and deactivate common catalysts, leading to sluggish or failed reactions. This guide will delve into the mechanisms of catalyst poisoning specific to this substrate and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common problems encountered in the lab, providing both the "what" and the "why" behind the troubleshooting steps.

FAQ 1: My Palladium-Catalyzed Cross-Coupling Reaction is Failing. What's the Likely Culprit?

Question: I am attempting a Suzuki-Miyaura (or Buchwald-Hartwig, Heck, etc.) reaction with this compound, but I'm observing low to no product formation, and my catalyst appears to have decomposed (e.g., formation of palladium black). What is the most probable cause?

Answer: The most likely cause of catalyst deactivation in palladium-catalyzed cross-coupling reactions with this compound is iodide poisoning . While alkyl iodides are often more reactive than their bromide or chloride counterparts, the iodide anion (I⁻) released during the catalytic cycle can be a potent poison for palladium catalysts.[2]

Causality of Iodide Poisoning:

Iodide is a soft Lewis base and forms strong bonds with soft Lewis acids like palladium.[2] This strong interaction can lead to the formation of stable, catalytically inactive palladium-iodide complexes. A particularly problematic species is the formation of bridging iodide dimers (e.g., [Pd(L)(μ-I)]₂), which are often reluctant to re-enter the catalytic cycle. This is a known issue in Buchwald-Hartwig aminations with aryl iodides and is a highly probable mechanism of deactivation with alkyl iodides like this compound.[2][3]

G cluster_0 Diagnosis: Failed Pd-Catalyzed Cross-Coupling cluster_1 Primary Suspect: Iodide Poisoning cluster_2 Solutions cluster_3 Implementation A Low or no conversion with this compound B Iodide byproduct forms inactive Pd-I species A->B Hypothesize C Solution 1: Use of Iodide Scavengers B->C Mitigate D Solution 2: Solvent System Modification B->D Mitigate E Solution 3: Ligand Selection B->E Mitigate F Add a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) to precipitate AgI [1] C->F Action G Switch to a solvent where the iodide salt byproduct is insoluble (e.g., toluene) [18] D->G Action H Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to disfavor dimer formation [2, 5] E->H Action

Caption: Troubleshooting workflow for iodide poisoning.

Detailed Protocols:

  • Protocol 1: Use of a Silver Salt Additive

    • To your standard reaction setup, add 1.0-1.2 equivalents of a silver salt such as silver(I) carbonate (Ag₂CO₃) or silver(I) phosphate (Ag₃PO₄).

    • The silver salt will react with the iodide anion generated in the reaction to form insoluble silver iodide (AgI), effectively removing the poison from the solution.[4]

    • Rationale: By precipitating the iodide, its concentration in the reaction medium is kept low, preventing the formation of inactive palladium-iodide complexes.

  • Protocol 2: Solvent Selection

    • If your current solvent system is polar (e.g., DMF, DMSO), consider switching to a less polar solvent like toluene or dioxane.

    • The iodide salt byproduct (e.g., NaI, KI) often has poor solubility in these solvents and will precipitate out of solution.[5]

    • Rationale: Similar to using a silver salt, this strategy relies on the physical removal of the iodide poison from the reaction medium.

FAQ 2: My Lewis Acid-Catalyzed Reaction is Sluggish. Could the Oxetane be the Problem?

Question: I am using a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, Al(C₆F₅)₃) to catalyze a reaction involving this compound, such as a ring-opening or a Friedel-Crafts type reaction. The reaction is not proceeding as expected. Is it possible the substrate is inhibiting the catalyst?

Answer: Yes, it is plausible that the oxetane moiety itself is acting as a Lewis base and either inhibiting or deactivating your Lewis acid catalyst.

Causality of Lewis Acid Deactivation:

The oxygen atom in the oxetane ring possesses lone pairs of electrons and can act as a Lewis base, coordinating to the Lewis acidic catalyst.[6] While this coordination is often the desired first step in activating the oxetane for ring-opening, if the resulting adduct is too stable or if the substrate can act as a bidentate ligand, it can lead to catalyst sequestration. There are documented cases where substrates containing diols have been shown to chelate to and deactivate metal-based Lewis acid catalysts.[7] Although this compound is not a diol, the principle of a substrate with multiple potential coordination sites leading to catalyst inhibition is relevant.

G cluster_0 Diagnosis: Sluggish Lewis Acid-Catalyzed Reaction cluster_1 Potential Cause: Catalyst Sequestration cluster_2 Solutions cluster_3 Implementation A Low conversion with this compound B Oxetane oxygen acts as a Lewis base, forming a stable, inactive complex with the Lewis acid A->B Hypothesize C Solution 1: Increase Catalyst Loading B->C Overcome D Solution 2: Change the Lewis Acid B->D Overcome E Solution 3: Modify Reaction Temperature B->E Overcome F Incrementally increase the catalyst loading (e.g., from 5 mol% to 10-15 mol%) C->F Action G Switch to a stronger or sterically different Lewis acid (e.g., from BF₃·OEt₂ to Al(C₆F₅)₃) [17, 19] D->G Action H Systematically vary the temperature to find an optimal balance between adduct formation and catalytic turnover E->H Action

Caption: Troubleshooting workflow for Lewis acid deactivation.

Experimental Considerations:

  • Catalyst Screening: A systematic screen of different Lewis acids can be highly informative. A stronger Lewis superacid like Al(C₆F₅)₃ may be more effective at promoting the desired reaction over simple coordination.[8][9]

  • Stoichiometric vs. Catalytic: In some cases, a full equivalent of the Lewis acid may be required if a stable adduct is formed. While not ideal, this can be a useful diagnostic experiment.

  • Temperature Effects: The stability of the Lewis acid-oxetane adduct will be temperature-dependent. Running the reaction at a higher temperature may favor dissociation of the adduct and promote catalytic turnover.

Part 2: Data Summaries and Best Practices

To aid in experimental design, the following tables summarize key parameters and recommendations.

Table 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
IssuePotential CauseRecommended Solution(s)Key Considerations & References
No or Low Conversion Iodide Poisoning1. Add 1.0-1.2 eq. of a silver salt (Ag₂CO₃, Ag₃PO₄).2. Switch to a less polar solvent (e.g., toluene).3. Use bulky, electron-rich ligands.Iodide forms inactive Pd-I dimers. Removing iodide via precipitation is effective.[2][3][4]
Catalyst Decomposition Oxygen Contamination1. Ensure rigorous degassing of solvents.2. Maintain a positive pressure of inert gas (Ar or N₂).Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[10]
Homocoupling of Coupling Partner Sub-optimal Ligand/Base Combination1. Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos).2. Use a Pd(0) precatalyst instead of Pd(II).The ligand plays a crucial role in preventing side reactions.[11]
Table 2: Troubleshooting Lewis Acid-Catalyzed Reactions
IssuePotential CauseRecommended Solution(s)Key Considerations & References
Stalled Reaction Catalyst Sequestration by Oxetane Oxygen1. Increase catalyst loading.2. Switch to a stronger or sterically different Lewis acid.3. Increase reaction temperature.The oxetane can act as a Lewis base, forming a stable adduct with the catalyst.[6][7]
Formation of Byproducts Uncontrolled Ring-Opening1. Lower the reaction temperature.2. Use a less potent Lewis acid.The high ring strain of the oxetane can lead to undesired side reactions if not properly controlled.[12]

Part 3: Concluding Remarks and Best Practices

When working with this compound in catalytic systems, a proactive approach to avoiding catalyst poisoning is crucial.

  • Reagent Purity: Always use high-purity starting materials, solvents, and reagents. Trace impurities can often be potent catalyst poisons.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere is non-negotiable to prevent oxidative deactivation of the catalyst.

  • Systematic Optimization: When encountering issues, adopt a systematic approach to troubleshooting. Vary one parameter at a time (catalyst, ligand, solvent, temperature, additives) to isolate the root cause of the problem.

By understanding the inherent reactivity of both the iodomethyl group and the oxetane ring, researchers can design more robust reaction conditions and effectively troubleshoot issues as they arise, unlocking the full synthetic potential of this valuable building block.

References

  • Fagnou, K. et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society.
  • Reddit r/chemistry discussion. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Grushin, V. V. et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical.
  • BenchChem. (2025).
  • Reddit r/Chempros discussion. (2021). Diagnosing issues with a failed Suzuki coupling?
  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules.
  • ScholarWorks. (n.d.). Cross-Electrophile Coupling of Oxetanes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Reddit r/Chempros discussion. (2024). How to approach choosing reaction conditions for Suzuki?
  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. BenchChem Technical Support.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Biscoe, M. R. et al. (2018). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. ACS Catalysis.
  • ResearchGate. (n.d.). Late‐Stage Formal Double C−H Oxidation of Prenylated Molecules to Alkylidene Oxetanes and Azetidines by Strain‐Enabled Cross‐Metathesis.
  • UAB Digital Document Repository. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig reaction: An overview.
  • ResearchGate. (2024). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Semantic Scholar. (2018). Buchwald-Hartwig reaction: An overview.
  • National Institutes of Health. (n.d.). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes.
  • National Institutes of Health. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes.
  • National Institutes of Health. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-(Iodomethyl)oxetane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. As a strained heterocyclic compound and an active alkylating agent, this compound requires specific handling during reaction work-up to ensure product integrity, maximize yield, and maintain safety. This document moves beyond simple protocols to explain the rationale behind each step, empowering you to troubleshoot and optimize your procedures effectively.

Section 1: Core Principles & Initial Considerations

The primary challenges in working up reactions with this compound revolve around two key chemical features: the stability of the oxetane ring and the reactivity of the carbon-iodine bond.

  • Oxetane Ring Stability: The four-membered oxetane ring is strained, making it susceptible to ring-opening under certain conditions. While generally stable under neutral and mildly basic conditions, it can readily decompose in the presence of even mild acids.[1][2] This necessitates careful selection of quenching agents and washing solutions to avoid acidic pH.

  • Alkyl Iodide Reactivity: The iodomethyl group is a potent electrophile and a good leaving group. This makes the compound a valuable synthetic intermediate but also means it can be sensitive to light and certain nucleophiles.[3] Furthermore, unreacted iodine from its synthesis or side reactions can persist, requiring specific removal steps.

Section 2: Troubleshooting Guide & Procedural Questions

This section addresses common issues encountered during the work-up of reactions involving this compound in a practical question-and-answer format.

Q1: My crude reaction mixture has a persistent brown or purple color. What causes this and how do I remove it?

A1: This coloration is almost certainly due to the presence of elemental iodine (I₂), which can be a contaminant from the synthesis of this compound or a byproduct of the reaction itself. It is crucial to remove it before concentration and purification as it can interfere with chromatography and potentially degrade your product.

The most effective method is to wash the organic layer with a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard choice. The thiosulfate ion reduces iodine (I₂) to colorless iodide ions (I⁻), which are water-soluble and will partition into the aqueous layer.

  • Procedure: During the aqueous work-up, wash the organic phase with saturated sodium thiosulfate solution. Continue washing until the organic layer is no longer colored. Follow this with a standard water or brine wash to remove residual thiosulfate salts.

Q2: I'm experiencing a significant loss of product during the extraction phase. What are the likely causes?

A2: Product loss during extraction can typically be attributed to three main issues: emulsion formation, incorrect solvent choice, or product decomposition.

  • Emulsion Formation: The presence of polar byproducts or certain salts can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping your product.

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up emulsions and "salt out" the organic product, pushing it into the organic layer. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.

  • Incorrect Solvent Choice: this compound has moderate polarity. Using a solvent that is too nonpolar (like hexanes) may not efficiently extract it from the reaction mixture.

    • Solution: Dichloromethane (DCM) and ethyl acetate are common and effective solvents for extracting this compound.[4] If your reaction was performed in a water-miscible solvent like THF or acetone, it is often best to first remove the reaction solvent under reduced pressure before beginning the aqueous work-up.[5]

  • Product Decomposition: As mentioned, the oxetane ring is acid-sensitive.[2][6] If your reaction quench or washes are acidic, you may be causing ring-opening and subsequent loss of your desired product.

    • Solution: Ensure all aqueous solutions used in the work-up are neutral or slightly basic. Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components before extraction.[7] Always check the pH of the aqueous layer after quenching.

Q3: My reaction used triphenylphosphine (e.g., for an Appel reaction to synthesize the iodide), and now I can't separate my product from triphenylphosphine oxide. How do I remove it?

A3: Triphenylphosphine oxide (TPPO) is a notoriously common and difficult-to-remove byproduct due to its polarity, which is often similar to that of the desired product. Several strategies can be employed:

  • Precipitation: TPPO has low solubility in nonpolar solvents. After concentrating the reaction mixture, try triturating the residue with a solvent like cold pentane or a mixture of hexane and ether.[5] The TPPO may precipitate as a white solid, which can then be removed by filtration.

  • Column Chromatography: If precipitation is ineffective, careful column chromatography is required. TPPO can be challenging to separate. Sometimes, adding a small amount of a polar solvent to a nonpolar eluent system can help, but often the best approach is to filter the crude mixture through a silica plug with a nonpolar solvent first to remove some of the TPPO before running a full column.[5]

Q4: My product appears to be degrading on the silica gel column during purification. What should I do?

A4: The silica gel surface is inherently acidic, which can cause the degradation of acid-sensitive compounds like this compound.

  • Solution 1: Neutralize the Silica Gel. Before preparing your column, you can create a neutralized silica gel slurry. This is typically done by washing the silica gel with a solvent system containing a small amount of a non-volatile base, like triethylamine (~1% v/v), followed by equilibration with your chosen eluent.

  • Solution 2: Use an Alternative Stationary Phase. If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.

  • Solution 3: Minimize Contact Time. Work quickly. Do not let the product sit on the column for an extended period. Use flash chromatography with sufficient pressure to expedite the separation.

Section 3: Standardized Protocols

Here are step-by-step methodologies for common work-up and purification procedures.

Protocol 1: General Aqueous Work-up Procedure
  • Cool the Reaction: Cool the reaction mixture to 0 °C using an ice bath. This is critical for controlling the exotherm of quenching, especially if reactive reagents like organometallics or strong bases were used.[7]

  • Quench the Reaction: Slowly add a suitable quenching agent. The choice depends on the reagents used (see Table 1). For general purposes where no highly reactive species are present, pouring the reaction mixture into ice water is a viable option.[4]

  • Neutralize (if necessary): If the reaction was run under acidic conditions, carefully add a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH of the aqueous layer is ~7-8. If the reaction was strongly basic, consider a mildly acidic quench like saturated aqueous NH₄Cl, but only if your final product is stable to mild acid.[7]

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a suitable extraction solvent (e.g., dichloromethane, ethyl acetate) first.

  • Extract the Product: Allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the extraction solvent.[4]

  • Combine and Wash Organic Layers: Combine all organic extracts.

    • If iodine is present, wash with saturated aq. Na₂S₂O₃ until the color disappears.

    • Wash with deionized water.

    • Wash with saturated aq. NaCl (brine) to facilitate drying.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate[4] or sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Table 1: Selection of Quenching Agents
Reagent Type in ReactionRecommended Quenching AgentPurpose & RationalePrecautions
Excess Iodine (I₂) Saturated aq. Na₂S₂O₃Reduces I₂ to water-soluble I⁻.Perform as a wash after initial quench.
Strong Bases (e.g., LDA, NaH) Isopropanol, then WaterA stepwise quench from a less reactive to a more reactive proton source safely manages the exotherm.[7]Add slowly at 0 °C. Vigorous gas evolution may occur.
Organometallics (e.g., Grignard) Saturated aq. NH₄ClProvides a mildly acidic proton source to neutralize the reagents and helps dissolve magnesium salts.[7]Not suitable for acid-sensitive products. Add slowly at 0 °C.
Acidic Conditions Saturated aq. NaHCO₃A mild base that neutralizes acid without being strong enough to cause other side reactions.[7]Addition can cause vigorous CO₂ evolution. Add slowly.
Protocol 2: Purification by Flash Column Chromatography
  • Select Solvent System: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common system for this compound is a mixture of hexane and ethyl acetate (e.g., 6:1 ratio).[4] Aim for an Rf value of ~0.3 for your product.

  • Prepare the Column: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column ("dry loading").

  • Elute and Collect: Carefully add the eluent to the top of the column and apply pressure (flash chromatography). Collect fractions in test tubes and monitor the elution using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Visual Workflow and Logic Diagrams

To better illustrate the decision-making process, refer to the following diagrams.

Workup_Workflow Start Crude Reaction Mixture Cool Cool to 0 °C Start->Cool Quench Quench Reaction Cool->Quench Check_pH Is Reaction Acidic/Basic? Quench->Check_pH Check_Color Iodine Color Present? Wash_Thio Wash with aq. Na₂S₂O₃ Check_Color->Wash_Thio Yes Wash_Brine Wash with Brine Check_Color->Wash_Brine No Wash_Thio->Wash_Brine Extract Extract with Organic Solvent Extract->Check_Color Check_pH->Extract Neutral Wash_Bicarb Wash with aq. NaHCO₃ Check_pH->Wash_Bicarb  Acidic Wash_NH4Cl Wash with aq. NH₄Cl Check_pH->Wash_NH4Cl  Basic Wash_Bicarb->Extract Wash_NH4Cl->Extract Dry Dry (e.g., MgSO₄) & Filter Wash_Brine->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify End Pure Product Purify->End

Caption: Decision workflow for the work-up of this compound reactions.

Oxetane_Stability Compound This compound Acid Strong/Moderate Acidic Conditions (e.g., HCl, H₂SO₄, acidic silica) Compound->Acid Exposed to Base Neutral to Mildly Basic Conditions (e.g., H₂O, NaHCO₃, K₂CO₃) Compound->Base Exposed to Decomposition Ring Opening / Decomposition Acid->Decomposition Stable Structurally Stable Base->Stable

Sources

Technical Support Center: Safe Handling and Disposal of 2-(Iodomethyl)oxetane Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Iodomethyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. My objective is to provide not just procedural steps, but the underlying scientific rationale to ensure every action in your laboratory is deliberate, safe, and compliant. This compound is a valuable reagent, particularly in medicinal chemistry for enhancing properties like metabolic stability and solubility in drug candidates[1][2]. However, its utility is matched by its potential hazards, stemming from its nature as a reactive, halogenated organic compound and a potential alkylating agent[1][3]. This guide provides a comprehensive framework for its safe handling and compliant disposal.

Part 1: Core Safety Principles & Hazard Summary

This section addresses the fundamental questions regarding the intrinsic properties and hazards of this compound.

Q1: What is this compound and why does it require special handling?

A1: this compound (CAS No. 121138-00-9) is a heterocyclic organic compound.[4][5] Its structure contains two key features that dictate its handling requirements:

  • Strained Oxetane Ring: This four-membered ether ring has significant ring strain (~25.5 kcal/mol), making it susceptible to ring-opening reactions under certain conditions, particularly with Lewis acid activation.[6]

  • Iodomethyl Group: The carbon-iodine bond makes this a halogenated organic compound and a reactive functional group. The iodide is an excellent leaving group, giving the molecule potential to act as an alkylating agent.[1][3]

This combination of a strained ring and a reactive alkyl iodide moiety means the compound must be handled with protocols designed for reactive and hazardous substances to prevent unintended reactions and exposure.

Q2: What are the primary hazards I should be aware of?

A2: According to its Safety Data Sheet (SDS) and classification, this compound presents several health hazards.[7] It is crucial to internalize these risks before any handling occurs:

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications underscore the need for robust engineering controls and personal protective equipment to prevent all routes of exposure.[7][8][9]

Q3: Where can I find the most comprehensive and legally binding safety information?

A3: The single most authoritative source of safety information for any chemical is its Safety Data Sheet (SDS) , provided by the manufacturer.[7][10] The SDS contains detailed sections on identification, hazards, composition, first-aid measures, firefighting measures, handling, storage, exposure controls, and disposal considerations. You are required to have access to and be familiar with the SDS for every hazardous chemical in your laboratory.

Part 2: Handling, Exposure Control & Personal Protective Equipment (PPE)

Safe handling is predicated on a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE.

Q4: What is the mandatory PPE for handling this compound?

A4: A comprehensive PPE plan is your first line of defense against accidental exposure.[11][12] The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes/Face Safety goggles with side shields and a face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield worn over goggles is required when there is a risk of splashing or energetic reaction.[13][14]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving is best practice. Inspect gloves for any signs of degradation before each use.[11][13][14]
Body Flame-retardant laboratory coatA lab coat, fully buttoned, is mandatory to protect skin and clothing.[15] Given the reactivity, a flame-retardant material like Nomex® is strongly advised over standard cotton or polyester blends.[13][16]
Respiratory NIOSH-approved respiratorThis is required if work cannot be conducted within a certified chemical fume hood or if there is a risk of aerosolization.[11][17] The type of respirator and cartridge must be selected based on a formal risk assessment.[13]

Q5: My lab's fume hood isn't working. Can I work with small amounts on the open bench?

A5: Absolutely not. this compound is harmful if inhaled and can cause respiratory irritation.[7] Engineering controls, such as a properly functioning chemical fume hood, are the primary method for preventing exposure to hazardous vapors and must always be used.[18] Working on an open bench would constitute a serious breach of safety protocol.

Q6: What are the immediate first aid steps in case of an accidental exposure?

A6: Immediate and correct action is critical. These steps are a general guide; your institution's specific protocols and the chemical's SDS must always take precedence.[7][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][18]

  • Skin Contact: Immediately flush the affected skin with plenty of water. Remove any contaminated clothing while continuing to rinse. Wash the area with soap and water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Experimental Workflow: Safe Handling Protocol

This diagram outlines the mandatory workflow for any experiment involving this compound.

cluster_prep Preparation Phase cluster_exp Execution Phase cluster_post Post-Experiment Phase prep_sds Review SDS prep_area Verify Fume Hood & Safety Equipment prep_sds->prep_area prep_ppe Assemble & Inspect PPE prep_area->prep_ppe exp_don Don PPE prep_ppe->exp_don exp_handle Handle Chemical (in Fume Hood) exp_don->exp_handle exp_waste Segregate Waste (at point of generation) exp_handle->exp_waste post_clean Decontaminate Glassware & Work Area exp_waste->post_clean post_doff Doff PPE Correctly post_clean->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Mandatory workflow for handling this compound.

Part 3: Waste Management & Disposal Troubleshooting

Compliant disposal begins at the point of waste generation. Mismanagement of halogenated waste streams can lead to regulatory fines and significant environmental harm.

Q7: How must I classify waste contaminated with this compound?

A7: Any waste stream, solid or liquid, that has come into contact with this compound is classified as Halogenated Organic Waste .[19] This is because the molecule contains iodine, a halogen. This classification is critical and dictates the entire disposal pathway.[20][21]

Q8: Can I mix this waste with my non-halogenated organic solvents like methanol or ethyl acetate?

A8: No, under no circumstances. You must maintain separate waste containers for halogenated and non-halogenated organic liquids.[20][22] The reason is twofold:

  • Treatment Technology: Non-halogenated solvents can often be recycled as fuel additives. Halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[20][23]

  • Cost: The disposal cost for halogenated waste is significantly higher (2-3 times or more) than for non-halogenated waste due to the more complex treatment required.[20] Contaminating a large volume of non-halogenated waste with even a small amount of a halogenated compound forces the entire volume to be treated as the more expensive halogenated waste.[20]

Q9: What is the correct procedure for setting up and using a waste container for this chemical?

A9: Follow this protocol precisely:

  • Select a Compatible Container: Use a designated, leak-proof container with a screw-top cap, provided by your institution's Environmental Health & Safety (EHS) office.[20][24] Ensure the container material is compatible with the chemical.

  • Label Before Use: The container must be labeled before the first drop of waste is added.[22][25] The label must include the words "Hazardous Waste," the full chemical name of all components (e.g., "Waste: this compound, Dichloromethane"), and the appropriate hazard pictograms.[24]

  • Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[22][26] This prevents the release of harmful vapors.

  • Use Secondary Containment: Liquid waste containers should be stored in a secondary containment bin to contain any potential leaks.[24]

  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.[26]

Q10: How do I properly dispose of an "empty" manufacturer's bottle of this compound?

A10: An "empty" bottle is not truly empty and must be treated as hazardous waste until properly decontaminated.[27]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and added to your designated Halogenated Organic Waste container.[24] Do not pour the rinsate down the drain.

  • Deface Label: After the final rinse, the container can be considered decontaminated. Completely deface, remove, or obliterate the original label.[24][27]

  • Final Disposal: Allow the container to air dry in a fume hood before disposing of it in the appropriate solid waste stream (e.g., rinsed glass disposal), as per your institution's guidelines.[27]

Decision Tree: Waste Segregation

This diagram provides a logical pathway for correctly segregating laboratory waste.

start Waste Generated q1 Contaminated with This compound? start->q1 halogenated Collect in Labeled HALOGENATED Organic Waste Container q1->halogenated  Yes q2 Aqueous Waste? q1->q2 No   non_halogenated Collect in Labeled NON-HALOGENATED Organic Waste Container q2->non_halogenated No (Organic) aqueous Collect in Labeled AQUEOUS Waste Container q2->aqueous Yes   solid Dispose in appropriate SOLID Waste Stream (e.g., sharps, glass, chemical solid)

Caption: Decision tree for correct chemical waste segregation.

Part 4: Emergency Procedures for Spills

Preparedness is key to mitigating the impact of an accidental release.

Q11: How should I clean up a small spill (e.g., <100 mL) inside a chemical fume hood?

A11: For a minor spill contained within the fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing the appropriate PPE as detailed in Part 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a designated container. All materials used for cleanup must be disposed of as Halogenated Organic Waste .[24]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and a cloth or sponge. Place the cleaning materials in the halogenated waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department, according to institutional policy.

Q12: When does a spill become a major emergency, and what is the procedure?

A12: A spill is considered major if it involves any of the following:

  • A large quantity (as defined by your institution, often >1 liter).

  • Occurs outside of a containment area like a fume hood.

  • Results in personnel exposure or injury.

  • Presents a fire or explosion hazard.

In the event of a major spill:

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: If safe to do so, close the laboratory doors to contain the vapors.

  • REPORT: Call your institution's emergency number (e.g., EHS, Campus Safety) from a safe location. Provide the chemical name, location, and approximate quantity of the spill.

  • DO NOT attempt to clean up a major spill unless you are specifically trained and equipped to do so. Await the arrival of the professional emergency response team.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164698, 2-(Iodomethyl)oxirane.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • MySkinRecipes. (n.d.). (R)-2-(Iodomethyl)oxetane.
  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Royal Society of Chemistry. (n.d.). The interactive lab primer - working safely.
  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
  • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Svatík, J., & Majer, P. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Tulane University Office of Environmental Health and Safety. (2023). FACT SHEET: Hazardous Waste Disposal.
  • Wang, D., et al. (2023). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society.
  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • University of Nebraska Medical Center. (2018). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
  • Fernández-García, E., et al. (2010). Alkylating potential of oxetanes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.

Sources

Technical Support Center: Maximizing the Shelf-Life of 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(Iodomethyl)oxetane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable building block in your experiments. Here, we address common challenges and provide in-depth troubleshooting guides to extend the shelf-life and maintain the purity of this compound, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive about handling and storing this compound.

Question Answer
What are the ideal storage conditions for this compound? For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[1] Some suppliers may even recommend storage at -20°C for long-term stability.
Why is light protection so important? The carbon-iodine bond in alkyl iodides is susceptible to cleavage by light (photodegradation), which can lead to the formation of radical species and free iodine, indicated by a characteristic purple or brownish tint.[2]
Why is an inert atmosphere necessary? An inert atmosphere prevents exposure to atmospheric moisture and oxygen. Moisture can lead to hydrolysis, while oxygen can participate in radical-mediated degradation pathways, especially if initiated by light.
I've noticed a discoloration (yellow to brown) in my sample. What does this mean? Discoloration is a common sign of degradation. It often indicates the formation of free iodine (I₂) due to the breakdown of the C-I bond. The material may still be usable for some applications, but its purity is compromised, and it should be re-analyzed before use.
Can I purify a discolored sample of this compound? Yes, purification is often possible. Column chromatography on silica gel is a common method for removing non-polar impurities and colored degradation products.[3]
Is this compound stable in common laboratory solvents? It is generally stable in anhydrous, aprotic solvents like dichloromethane, THF, and toluene for the duration of a typical reaction. However, prolonged storage in solution is not recommended. Protic solvents, especially acidic ones, can promote the ring-opening of the oxetane.[4][5]

Troubleshooting Guides

This section provides a more in-depth look at potential issues, their causes, and corrective actions.

Issue 1: Rapid Discoloration of the Neat Liquid

Symptoms:

  • The clear, colorless to pale yellow liquid[1] turns yellow, brown, or even purplish shortly after receiving or opening the container.

  • A faint, sweet, and slightly pungent odor may be noticeable.

Root Cause Analysis:

This is a classic sign of the decomposition of the alkyl iodide portion of the molecule.

  • Photodegradation: The primary culprit is often exposure to light, especially UV light. The energy from light can cleave the relatively weak carbon-iodine bond, generating an oxetanylmethyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the color.[2][6]

  • Thermal Decomposition: While less common at recommended storage temperatures, elevated temperatures can also contribute to the homolytic cleavage of the C-I bond.

  • Presence of Impurities: Trace impurities from the synthesis, such as residual acid or metal catalysts, can accelerate decomposition.

Corrective and Preventive Actions:

  • Immediate Action: If the discoloration is minor, the material might be salvageable for less sensitive applications. However, for reactions where stoichiometry and purity are critical, purification by column chromatography is recommended.

  • Prevention:

    • Strict Light Protection: Always store this compound in an amber vial or a clear vial wrapped in aluminum foil.[1] Minimize exposure to ambient light during handling.

    • Consistent Cold Storage: Ensure the material is stored at the recommended temperature (2-8°C or colder) immediately upon receipt and between uses.

    • Inert Atmosphere Blanketing: After each use, flush the headspace of the container with a dry, inert gas like argon or nitrogen before sealing.

Issue 2: Poor Reactivity or Unexpected Side Products in Nucleophilic Substitution Reactions

Symptoms:

  • Incomplete conversion in reactions where the iodomethyl group is the electrophilic site.

  • Formation of unexpected byproducts, often more polar than the starting material.

  • Difficulty in isolating the desired product.

Root Cause Analysis:

This issue points towards two primary problems: degradation of the starting material or instability of the oxetane ring under the reaction conditions.

  • Degradation of the Iodomethyl Group: As a primary alkyl iodide, this compound is highly reactive towards nucleophiles.[7] If the starting material has been improperly stored, it may have already reacted with atmospheric moisture (a nucleophile) to form 2-(hydroxymethyl)oxetane. This alcohol will not participate in the desired nucleophilic substitution reaction.

  • Oxetane Ring Instability: The four-membered oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under certain conditions, particularly in the presence of acids.[4][5]

    • Acid-Catalyzed Ring Opening: Trace amounts of acid in the reaction mixture can protonate the oxetane oxygen, activating the ring for nucleophilic attack. This can lead to the formation of diols or other ring-opened products.[8][9] Strong nucleophiles can attack the less substituted carbon of the oxetane ring, while weaker nucleophiles in the presence of acid may attack the more substituted carbon.[8]

Corrective and Preventive Actions:

  • Assess Starting Material Purity: Before use, especially if the material has been stored for an extended period, it is advisable to check its purity by ¹H NMR or GC-MS. Look for the characteristic signals of this compound and the absence of significant impurities like 2-(hydroxymethyl)oxetane.

  • Control Reaction pH:

    • If your reaction is sensitive to acid, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acids.

    • Avoid acidic workups if your product retains the oxetane ring. Use a neutral or slightly basic quench.

  • Optimize Reaction Conditions:

    • Use anhydrous solvents and reagents to minimize hydrolysis.

    • Perform reactions at the lowest effective temperature to minimize thermal decomposition and side reactions.

Issue 3: Inconsistent Analytical Data (NMR, MS)

Symptoms:

  • ¹H NMR spectra show broad peaks or unexpected signals that are not consistent with the desired structure.

  • Mass spectrometry data shows ions corresponding to oligomers or degradation products.

Root Cause Analysis:

  • Oligomerization/Polymerization: Under strongly acidic conditions or in the presence of certain Lewis acids, the oxetane ring can undergo cationic ring-opening polymerization.

  • Presence of Multiple Degradation Products: A combination of photodegradation and hydrolysis can lead to a complex mixture of impurities, resulting in a convoluted NMR spectrum.

Corrective and Preventive Actions:

  • Purification: If you suspect a mixture of products, purification by column chromatography is the most effective solution.

  • Proper Sample Preparation for Analysis:

    • For NMR, use a deuterated solvent that is free of acidic impurities.

    • Analyze samples promptly after preparation to minimize degradation in the NMR tube or MS vial.

Visualizing Degradation Pathways and Workflows

To better understand the processes described above, the following diagrams illustrate the key degradation pathways and a recommended experimental workflow.

cluster_degradation Degradation Pathways A This compound B Oxetanylmethyl Radical + Iodine Radical A->B Light (hν) or Heat (Δ) D 2-(Hydroxymethyl)oxetane A->D H₂O (Hydrolysis) E Ring-Opened Products (e.g., Diols) A->E Acid (H⁺) / Nucleophile (Nu⁻) C Molecular Iodine (I₂) (Brown/Purple Color) B->C Dimerization

Caption: Key degradation pathways for this compound.

cluster_workflow Recommended Experimental Workflow start Receive/Open This compound storage Store at 2-8°C Inert Atmosphere Protect from Light start->storage purity_check Purity Check (¹H NMR/GC-MS) Before Use storage->purity_check reaction Anhydrous Reaction Conditions Monitor pH purity_check->reaction Purity OK purification Column Chromatography If Necessary purity_check->purification Impure workup Neutral or Basic Workup reaction->workup workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Iodomethyl)oxetane and Other Electrophilic Oxetanes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a privileged structural motif, prized for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] As researchers and drug development professionals increasingly seek to leverage this versatile four-membered ether, a nuanced understanding of the reactivity of functionalized oxetane building blocks is paramount. This guide provides an in-depth, objective comparison of 2-(Iodomethyl)oxetane with other common electrophilic oxetanes, offering experimental insights to inform rational synthetic design.

At the heart of their utility as synthetic intermediates lies the electrophilic nature of 2-substituted oxetanes, which allows for the facile introduction of the oxetane moiety onto a variety of molecular scaffolds via nucleophilic substitution. The choice of the leaving group on the 2-methyl position profoundly influences the reactivity of these building blocks, impacting reaction conditions, yields, and ultimately, the efficiency of synthetic campaigns.

The Hierarchy of Reactivity: A Quantitative Perspective

The reactivity of electrophilic oxetanes in bimolecular nucleophilic substitution (SN2) reactions is primarily dictated by the nature of the leaving group. The established order of leaving group ability—a cornerstone of physical organic chemistry—provides a predictive framework for comparing these valuable synthetic intermediates.[3][4]

Electrophilic OxetaneLeaving GroupRelative ReactivityC-X Bond Strength (kJ/mol)pKa of Conjugate Acid (HX)
This compound Iodide (I⁻)Highest~228~ -10
2-(Bromomethyl)oxetane Bromide (Br⁻)High~285~ -9
2-(Chloromethyl)oxetane Chloride (Cl⁻)Moderate~346~ -7
2-((p-Toluenesulfonyl)oxymethyl)oxetane Tosylate (OTs⁻)Very HighN/A~ -2.8

Table 1: Comparative Properties of Common Electrophilic Oxetanes. The relative reactivity is based on established principles of leaving group ability in SN2 reactions.[5]

This compound stands out as a highly reactive building block. The carbon-iodine bond is the weakest among the halogens, and the iodide ion is an excellent leaving group due to its large size, high polarizability, and the low pKa of its conjugate acid (HI).[5] This translates to faster reaction rates and the ability to employ a broader range of milder reaction conditions.

2-(Bromomethyl)oxetane offers a good balance of reactivity and stability. While less reactive than its iodo-analogue, it is still a potent electrophile, readily undergoing substitution with a variety of nucleophiles.[6]

2-(Chloromethyl)oxetane , being the most stable of the halo-derivatives, requires more forcing conditions or stronger nucleophiles to achieve efficient substitution.[1]

2-((p-Toluenesulfonyl)oxymethyl)oxetane (2-(Tosyloxymethyl)oxetane) represents a different class of electrophile. The tosylate group is an exceptionally good leaving group due to the resonance stabilization of the resulting anion. Its reactivity is often comparable to or even greater than that of the corresponding iodide.[4]

Experimental Validation: Comparative Reactivity Studies

To provide a practical illustration of these reactivity differences, a series of competitive and parallel experiments can be conducted. The following protocols are designed to be self-validating systems for comparing the electrophilicity of this compound with its bromo and tosylate counterparts.

Experimental Workflow: A Comparative Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare equimolar solutions of This compound, 2-(bromomethyl)oxetane, and 2-(tosyloxymethyl)oxetane mix Mix the electrophile and nucleophile solutions at a controlled temperature (e.g., 25°C) prep_reagents->mix prep_nucleophile Prepare a solution of the nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) prep_nucleophile->mix aliquots Withdraw aliquots at specific time intervals mix->aliquots quench Quench the reaction in each aliquot aliquots->quench gcms Analyze by GC-MS or LC-MS to quantify the remaining starting material and the product formed quench->gcms plot Plot concentration vs. time to determine reaction rates gcms->plot

Figure 1: A generalized workflow for the experimental determination of reaction kinetics.

Protocol 1: Competitive Reaction with an Amine Nucleophile

This experiment directly compares the reactivity of the three electrophiles in a single reaction vessel.

Objective: To determine the relative reactivity of this compound, 2-(bromomethyl)oxetane, and 2-((p-toluenesulfonyl)oxymethyl)oxetane towards piperidine.

Materials:

  • This compound

  • 2-(Bromomethyl)oxetane

  • 2-((p-Toluenesulfonyl)oxymethyl)oxetane

  • Piperidine

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Round-bottom flask with a magnetic stirrer

  • Thermostated water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a 25 mL round-bottom flask, prepare a solution containing equimolar amounts (e.g., 0.1 mmol each) of this compound, 2-(bromomethyl)oxetane, 2-((p-toluenesulfonyl)oxymethyl)oxetane, and an internal standard in 10 mL of anhydrous acetonitrile.

  • Equilibrate the flask to 25°C in a water bath.

  • Add a sub-stoichiometric amount of piperidine (e.g., 0.1 mmol, 0.33 equivalents relative to the total electrophiles).

  • Stir the reaction mixture vigorously.

  • After a set time (e.g., 30 minutes), quench the reaction by adding 10 mL of water.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and analyze by GC-MS.

Analysis: By comparing the relative peak areas of the unreacted starting materials, the order of reactivity can be determined. The electrophile that is consumed to the greatest extent is the most reactive.

Protocol 2: Parallel Reactions with a Thiol Nucleophile

This set of experiments measures the individual reaction rates to provide quantitative data.

Objective: To determine the reaction rates of this compound, 2-(bromomethyl)oxetane, and 2-((p-toluenesulfonyl)oxymethyl)oxetane with sodium thiophenoxide.

Materials:

  • Electrophilic oxetanes (as above)

  • Thiophenol

  • Sodium methoxide

  • Methanol (anhydrous)

  • Reaction vessels

  • HPLC or GC-MS

Procedure:

  • Prepare a stock solution of sodium thiophenoxide by reacting thiophenol with one equivalent of sodium methoxide in anhydrous methanol.

  • In three separate reaction vessels, dissolve each electrophilic oxetane (e.g., 0.1 M) in anhydrous methanol.

  • Initiate the reactions by adding an equimolar amount of the sodium thiophenoxide solution to each vessel at a constant temperature.

  • At regular time intervals, withdraw aliquots from each reaction and quench with a dilute acid.

  • Analyze the aliquots by a suitable chromatographic method to determine the concentration of the starting material and the product.

Analysis: Plot the concentration of the electrophile versus time for each reaction. The initial rate can be determined from the slope of the curve, and the rate constants can be calculated, providing a quantitative comparison of reactivity.

Causality Behind Experimental Choices

The selection of nucleophiles and solvents in these protocols is deliberate. Amines and thiols are common nucleophiles in drug discovery, representing N- and S-centered functionalities frequently introduced into drug candidates. Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it solvates the cation of the nucleophilic salt without strongly solvating the anion, leaving it more reactive.[7] Methanol, a polar protic solvent, is used in the thiophenoxide reaction as it is the solvent for the in situ generation of the nucleophile.

Synthesis of Electrophilic Oxetanes: A Brief Overview

The accessibility of these electrophilic building blocks is a crucial consideration for their practical application.

G cluster_synthesis Synthesis of Electrophilic Oxetanes start 2-(Hydroxymethyl)oxetane iodo This compound start->iodo  I₂, PPh₃, Imidazole bromo 2-(Bromomethyl)oxetane start->bromo  CBr₄, PPh₃ chloro 2-(Chloromethyl)oxetane start->chloro  SOCl₂ or Appel Reaction tosyl 2-(Tosyloxymethyl)oxetane start->tosyl  TsCl, Pyridine

Figure 2: Common synthetic routes to 2-substituted electrophilic oxetanes.

The synthesis of these compounds typically starts from 2-(hydroxymethyl)oxetane, which can be prepared via several methods, including the ring expansion of epoxides.[8] The conversion to the corresponding halides or tosylate is then achieved using standard organic transformations. For instance, this compound can be synthesized from the alcohol using iodine, triphenylphosphine, and imidazole.

Conclusion: A Strategic Choice for Synthesis

The choice of an electrophilic oxetane building block is a strategic decision in the synthesis of novel drug candidates. This compound offers the highest reactivity, enabling reactions under mild conditions and with a wider range of nucleophiles. However, its higher reactivity may also be associated with lower stability. 2-(Bromomethyl)oxetane provides a robust and versatile option with a good balance of reactivity and stability. 2-(Chloromethyl)oxetane is the most stable but requires more forcing conditions for substitution. Finally, 2-((p-toluenesulfonyl)oxymethyl)oxetane is a highly reactive alternative to the iodo-compound, particularly useful when halide sensitivity is a concern in the substrate.

By understanding the comparative reactivity of these key building blocks, researchers can make informed decisions to optimize their synthetic strategies, accelerate the drug discovery process, and efficiently access novel oxetane-containing molecules with therapeutic potential.

References

  • Wicks, D. A., & Tirrell, D. A. (1990). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 28(3), 573-581. [Link]
  • SN2 Competition Experiments, Part 1: Prelab Lecture. (2020, April 4). [Video]. YouTube. [Link]
  • Wipf, P. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group, University of Pittsburgh. [Link]
  • What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? (2016, January 24). Quora. [Link]
  • N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. (n.d.). Organic Syntheses. [Link]
  • The leaving group in the nucleophilic substitution - SN2. (n.d.). Química Orgánica. [Link]
  • Okuma, K., Tanaka, Y., Kaji, S., & Ohta, H. (1983). A convenient synthesis of oxetanes by the reaction of epoxides with dimethyl-sulfoxonium methylide. The Journal of Organic Chemistry, 48(26), 5133–5134. [Link]
  • Fang, Y., & Li, C. (2007). Copper-Catalyzed Intramolecular O-Vinylation of γ-Bromohomoallylic Alcohols: An Efficient Synthesis of 2-Methyleneoxetanes. Journal of the American Chemical Society, 129(26), 8092–8093. [Link]
  • Silvi, M., Cervantes-Reyes, A., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16467–16472. [Link]
  • Moody, C. J., & Taylor, R. J. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13874. [Link]
  • Hilby, K. (2020, July 21). An Exploration of Oxetanes: Synthesis and Relevance [PowerPoint slides]. The Dong Group, University of California, Irvine. [Link]
  • SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. (2020, April 4). [Video]. YouTube. [Link]
  • Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 36(10), 2291-2303. [Link]
  • De Kimpe, N., D'hooghe, M., & Stanković, S. (2007). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2007(14), 118-128. [Link]
  • Rojas, J. J., Torrisi, E., Dubois, M. A. J., Hossain, R., White, A. J. P., Zappia, G., Mousseau, J. J., Choi, C., & Bull, J. A. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(11), 2365–2370. [Link]
  • Nielsen, A. T., & Houk, K. N. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(36), 11712–11715. [Link]
  • Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., Zahoor, A. F., Hafeez, F., & Rizvi, S. M. A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
  • Silvi, M., & Melchiorre, P. (2023). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]
  • SN2 Reactions. (n.d.). Macmillan Learning. [Link]
  • van der Lugt, C. A., Hansen, T., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry – A European Journal, 24(60), 15957-15971. [Link]

Sources

A Comparative Guide to the Reactivity of 2-(Iodomethyl)oxetane and 2-(Bromomethyl)oxetane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxetane motif has emerged as a valuable building block for enhancing the physicochemical properties of drug candidates.[1] The introduction of this strained four-membered ring can favorably modulate solubility, metabolic stability, and lipophilicity.[2][3] Key to the synthetic utility of oxetane-containing scaffolds are precursors such as 2-(halomethyl)oxetanes, which serve as versatile electrophiles for the introduction of the oxetane moiety via nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of two prominent members of this class: 2-(iodomethyl)oxetane and 2-(bromomethyl)oxetane.

At a Glance: Comparative Reactivity

The primary determinant of reactivity in nucleophilic substitution reactions involving these two compounds is the nature of the halogen leaving group. Based on fundamental principles of organic chemistry, this compound is anticipated to be significantly more reactive than its bromo- counterpart. This heightened reactivity stems from two key factors: the lower carbon-iodine bond dissociation energy and the greater stability of the resulting iodide anion in solution compared to the bromide anion.[4]

FeatureThis compound2-(Bromomethyl)oxetaneRationale
Relative Reactivity HigherLowerIodide is a superior leaving group to bromide.
C-X Bond Strength WeakerStrongerThe C-I bond is weaker and more easily broken than the C-Br bond.[5]
Leaving Group Stability HigherLowerThe larger, more polarizable iodide ion is more stable in solution.[4]
Typical Reaction Conditions Milder conditions, shorter reaction timesMore forcing conditions, longer reaction timesReflects the lower activation energy for the substitution reaction.
Primary Reaction Mechanism Sₙ2Sₙ2Both are primary halides and favor a bimolecular substitution pathway.[6]

Mechanistic Underpinnings: The Sₙ2 Pathway

Nucleophilic substitution at the primary carbon of both this compound and 2-(bromomethyl)oxetane proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the halide leaving group.[7] The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[7]

Diagram of the Sₙ2 Reaction Mechanism

Caption: Generalized Sₙ2 mechanism for 2-(halomethyl)oxetanes.

Experimental Protocol: A Comparative Reactivity Study (Finkelstein Reaction)

To empirically validate the predicted reactivity difference, a Finkelstein reaction can be employed. This reaction involves the exchange of a halide and is an excellent method for comparing the reactivity of alkyl halides under Sₙ2 conditions.[8][9] The progress of the reaction can be monitored by the formation of a sodium halide precipitate, which is insoluble in the acetone solvent.[9]

Objective: To compare the relative rates of reaction of this compound and 2-(bromomethyl)oxetane with sodium iodide in acetone.

Materials:

  • This compound

  • 2-(bromomethyl)oxetane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Test tubes and rack

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Preparation of Reagents: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate, dry test tubes, add 2 mL of the 0.1 M NaI in acetone solution.

  • Initiation of Reaction: To one test tube, add a specific molar equivalent of 2-(bromomethyl)oxetane. To a second test tube, add the same molar equivalent of this compound. Start the stopwatch immediately upon addition.

  • Observation: Monitor both test tubes for the formation of a precipitate (sodium bromide or sodium iodide). Record the time at which the first signs of turbidity or precipitate formation are observed.

  • Data Collection: For a more quantitative analysis, the reactions can be monitored over time by quenching aliquots and analyzing the disappearance of the starting material and the appearance of the product using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Expected Outcome:

A precipitate of sodium bromide will form in the test tube containing 2-(bromomethyl)oxetane. The reaction with this compound will serve as a control and is not expected to show a precipitate as the halide is the same. However, when comparing the reaction of both with a different nucleophile (e.g., sodium azide), the reaction with this compound is expected to proceed at a significantly faster rate. The time taken for the precipitate to appear in the case of the bromo-compound will be a direct, albeit qualitative, measure of its reactivity relative to the iodo-compound under identical conditions.

Experimental Workflow Diagram

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare 0.1 M NaI in Acetone setup_bromo Add NaI solution to 2-(bromomethyl)oxetane prep_reagents->setup_bromo setup_iodo Add NaI solution to This compound (Control) prep_reagents->setup_iodo initiate Start Timer setup_bromo->initiate setup_iodo->initiate observe Monitor for Precipitate Formation initiate->observe record Record Time of Precipitation observe->record quantify Quantitative Analysis (GC/HPLC) observe->quantify

Caption: Workflow for the comparative reactivity study.

The Impact of the Oxetane Ring

While the leaving group is the primary driver of the reactivity difference, the presence of the oxetane ring itself is not without consequence. The strained four-membered ring can influence the electronics and sterics of the reaction center. However, for a primary halide where the reaction occurs at the exocyclic carbon, the direct steric hindrance from the ring is minimal. The main contribution of the oxetane moiety in this context is its role as a desirable pharmacophore that is being introduced into a target molecule.

It is also important to consider the potential for ring-opening reactions of the oxetane itself. While generally stable under neutral and basic conditions typical for Sₙ2 reactions, the oxetane ring can be susceptible to opening under strongly acidic or with certain powerful nucleophiles, which could lead to side products.[10][11] However, in the context of standard nucleophilic substitution at the exocyclic methylene group, this is generally not a competing pathway.

Conclusion for the Practicing Scientist

For the synthetic chemist engaged in drug discovery and development, the choice between this compound and 2-(bromomethyl)oxetane is a trade-off between reactivity and cost/stability.

  • This compound is the more reactive electrophile, allowing for faster reactions and the use of milder conditions. This can be advantageous when working with sensitive substrates or when trying to drive a reaction to completion with less reactive nucleophiles.

  • 2-(Bromomethyl)oxetane is generally more stable and less expensive. While it requires more forcing conditions (higher temperatures, longer reaction times) to achieve the same transformation, it may be the more practical choice for large-scale syntheses where cost is a significant factor.

Ultimately, the superior leaving group ability of iodide makes this compound the reagent of choice for maximizing reaction efficiency and achieving desired chemical transformations under the most benign conditions possible.

References

  • AdiChemistry. (n.d.). Finkelstein Reaction | Explanation.
  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction.
  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction.
  • Finkelstein reaction. (2023, December 29). In Wikipedia.
  • Grembecka, J., Cierpicki, T., & Huang, G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115802.
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Chinese Journal of Organic Chemistry.
  • Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?.
  • ACS Publications. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization.
  • National Center for Biotechnology Information. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization.
  • ResearchGate. (2019, July 29). A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals.
  • ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
  • Wicks, D. A., & Tirrell, D. A. (1987). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 25(3), 655-662.
  • ResearchGate. (n.d.). Nucleophilic ring opening of vinyl oxetanes.
  • ResearchGate. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF.

Sources

A Comparative Guide to the Definitive Structural Validation of 2-(Iodomethyl)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecular entities is the bedrock of successful discovery campaigns. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable motif.[1][2] Its incorporation into drug candidates can significantly improve key physicochemical properties such as aqueous solubility and metabolic stability, while also influencing molecular conformation.[2][3][4][5] Specifically, derivatives like 2-(iodomethyl)oxetane serve as versatile chiral building blocks, where the iodomethyl group provides a reactive handle for further synthetic elaboration in structure-activity relationship (SAR) studies.[6]

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound derivatives. We will demonstrate why single-crystal X-ray crystallography stands as the unequivocal "gold standard" and how it is synergistically supported by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to create a self-validating system of characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule at the atomic level.[7] It provides a direct, high-resolution map of atomic positions in space, yielding precise measurements of bond lengths, bond angles, and absolute stereochemistry that no other method can match.[8][9]

The Causality of Experimental Choice: Why X-ray is Definitive for This Class of Molecules

  • Unambiguous 3D Structure: For a strained ring system like oxetane, understanding the precise puckering of the ring and the spatial orientation of the iodomethyl substituent is critical.[10] X-ray crystallography directly visualizes this, eliminating the inferential ambiguity of other methods.[9]

  • Absolute Stereochemistry: In drug development, chirality is paramount. X-ray crystallography can determine the absolute configuration of stereocenters without the need for reference compounds.

  • The "Heavy Atom" Advantage: The presence of an iodine atom in this compound derivatives is a significant experimental advantage. Iodine is a heavy atom that scatters X-rays much more strongly than carbon, oxygen, or hydrogen. This strong scattering signal simplifies the process of solving the crystallographic phase problem, making the structure solution faster and more reliable.

Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography

The protocol for single-crystal X-ray diffraction is a meticulous process where each step builds upon the last to ensure the integrity of the final structure.

Step 1: Growing High-Quality Single Crystals This is the most critical and often challenging step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. A perfect crystal will produce a sharp, well-defined diffraction pattern, leading to a high-resolution structure.

  • Methodology:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture until saturation.

    • Employ a slow crystallization technique. The key is to allow molecules to slowly and methodically arrange themselves. Common methods include:

      • Slow Evaporation: Loosely cap the vial, allowing the solvent to evaporate over several days or weeks.

      • Vapor Diffusion: Place the vial of dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Slow Cooling: Saturate a solution at a higher temperature and allow it to cool to room temperature, or in a refrigerator, very slowly.

  • Causality: Rapid precipitation traps solvent and creates disordered or polycrystalline material, which is unsuitable for single-crystal diffraction. Slow, controlled growth is essential for obtaining crystals of sufficient size (ideally 30-300 microns) and quality.[9]

Step 2: Crystal Selection and Mounting

  • Methodology:

    • Under a microscope, select a crystal that is well-formed, transparent, and free of visible cracks or defects.

    • Carefully pick up the selected crystal using a microloop or a glass fiber tipped with a non-diffracting adhesive (e.g., epoxy or oil).[9]

    • Mount the crystal onto the goniometer head of the diffractometer. If data is to be collected at low temperatures (common practice to reduce thermal motion and improve data quality), the crystal is immediately flash-cooled in a stream of liquid nitrogen.

Step 3: Data Collection

  • Methodology:

    • The mounted crystal is placed in the path of a focused X-ray beam.

    • The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.[9] Each spot on the diffraction pattern corresponds to a specific reflection from a set of crystal lattice planes.

    • The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible to a sufficiently high resolution. For small organic molecules, a resolution of 0.85 Å or better is standard.[11]

Step 4: Structure Solution and Refinement

  • Methodology:

    • Data Processing: The collected images are integrated to determine the position and intensity of each diffraction spot.

    • Structure Solution: Software is used to analyze the diffraction pattern and solve the "phase problem," generating an initial electron density map. The heavy iodine atom makes this step particularly straightforward.

    • Model Building and Refinement: A molecular model is fitted to the electron density map. The atomic positions and thermal parameters are then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The final refined structure provides the definitive 3D arrangement of the atoms.

Diagram: Experimental Workflow for X-ray Crystallography

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purified_Compound Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation/Diffusion) Purified_Compound->Crystal_Growth Select_Crystal Select High-Quality Single Crystal Crystal_Growth->Select_Crystal Mount Mount Crystal on Goniometer Select_Crystal->Mount XRay_Exposure Expose to X-ray Beam & Rotate Mount->XRay_Exposure Detect Collect Diffraction Pattern XRay_Exposure->Detect Solve Solve Phase Problem (Generate e- Density Map) Detect->Solve Refine Build & Refine Atomic Model Solve->Refine Final_Structure Final 3D Structure (Bond Lengths, Angles) Refine->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

Part 2: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural answer, it requires a solid, crystalline sample. NMR and MS are indispensable techniques that provide crucial, complementary information from samples in a solution or gaseous state.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and proximity of atoms.

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can be excited by radiofrequency pulses. The specific frequencies at which they resonate and the interactions between neighboring nuclei reveal the molecule's carbon-hydrogen framework.[12][13]

  • Strengths for this compound Derivatives:

    • Connectivity: 2D NMR experiments (like COSY and HSQC) definitively establish which protons are coupled to which other protons and which protons are attached to which carbons, confirming the molecular backbone.

    • Solution-State Conformation: NMR is performed in solution, which can better mimic physiological conditions than a solid crystal lattice.[14] Through-space correlations (from NOESY experiments) can provide insights into the preferred conformation of the molecule in solution.

  • Limitations Compared to X-ray Crystallography:

    • Indirect 3D Information: The 3D structure is inferred, not directly observed. This can lead to ambiguity, especially for flexible molecules.

    • No Absolute Stereochemistry: Standard NMR cannot determine absolute configuration.

    • Lower Resolution: While excellent for connectivity, the precision of distance and angle information is significantly lower than that from crystallography.[13]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve a small amount (~1-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the sample in an NMR spectrometer and acquire a series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis: Interpret the chemical shifts, coupling constants, and correlations to assemble the molecular structure. For an oxetane, characteristic chemical shifts for the ring protons and carbons are expected.[3][15][16][17]

B. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and provides the exact molecular weight and elemental formula of a compound.[18]

  • Principle of Operation: A sample is ionized, and the resulting ions are accelerated through a magnetic or electric field. The path of the ions is deflected based on their m/z, allowing for their separation and detection.

  • Strengths for this compound Derivatives:

    • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with enough accuracy (typically < 5 ppm) to confirm a unique elemental formula, verifying that the correct atoms are present.

    • Halogen Identification: The presence of certain halogens gives rise to characteristic isotopic patterns. While iodine is monoisotopic, compounds with chlorine or bromine show distinctive M+2 peaks due to their natural isotopic abundances (³⁵Cl/³⁷Cl ≈ 3:1, ⁷⁹Br/⁸¹Br ≈ 1:1), making them easy to spot.[18][19]

    • Fragmentation Analysis: The pattern of fragment ions can provide clues to the molecule's structure, although this is often complex to interpret.[20][21]

  • Limitations Compared to X-ray Crystallography:

    • No Stereochemical Information: MS provides no information about the 3D arrangement of atoms.

    • Isomer Incapability: It cannot distinguish between isomers (molecules with the same formula but different structures).[20]

Experimental Protocol (HRMS):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Use a soft ionization technique like electrospray ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass for the proposed formula.

Part 3: A Synergistic and Self-Validating Approach

The true power in structural validation comes from using these techniques in concert. Each method provides a piece of the puzzle, and together they form a self-validating system that ensures the highest degree of confidence in the final structure.

FeatureX-ray Crystallography NMR Spectroscopy Mass Spectrometry (HRMS)
Information Obtained Absolute 3D structure, bond lengths/angles, stereochemistry[8][9]Atomic connectivity, solution conformation, dynamic information[12][14]Molecular weight, elemental formula, fragmentation patterns[18]
Sample State Solid (single crystal)SolutionSolution / Gas
Destructive? NoNoYes (consumes sample)
Key Strength Unambiguous 3D structure determination.[8]Definitive connectivity mapping in a biologically relevant state.[14]Unmatched sensitivity for confirming elemental composition.
Key Limitation Requires high-quality single crystals.Indirect 3D information; cannot determine absolute stereochemistry.[13]Provides no stereochemical or isomeric information.[20]

Diagram: Logical Flow of Structural Validation

Validation_Flow cluster_spectroscopy Initial Spectroscopic Analysis Proposed_Structure Proposed Structure of this compound Derivative MS Mass Spectrometry (HRMS) Proposed_Structure->MS NMR NMR Spectroscopy (1D & 2D) Proposed_Structure->NMR MS_Result Confirms Elemental Formula (C₄H₇IO) MS->MS_Result NMR_Result Confirms Atom Connectivity & Solution Structure NMR->NMR_Result Validation_Point Is data consistent with proposal? MS_Result->Validation_Point NMR_Result->Validation_Point XRay Single-Crystal X-ray Crystallography Validation_Point->XRay Yes Redesign Re-evaluate Synthesis or Proposal Validation_Point->Redesign No Final_Validation Definitive 3D Structure Unambiguous Validation XRay->Final_Validation

Caption: A synergistic workflow for unambiguous structure validation.

Conclusion: The Imperative of Definitive Validation

For drug development professionals, the structural integrity of a molecule is non-negotiable. While both NMR and MS are essential, routine tools that confirm the fundamental identity of a this compound derivative—its formula and atomic connections—they cannot provide the ultimate proof of its three-dimensional architecture.

Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D structure.[7][8] It resolves all questions of stereochemistry, ring conformation, and substituent orientation, providing the definitive evidence required for confident decision-making in medicinal chemistry. This structural certainty is the foundation for understanding structure-activity relationships, designing more potent and selective drug candidates, and ultimately, accelerating the path to discovery.[9][22]

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
  • Laganowsky, A., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PubMed Central. [Link]
  • Clegg, W., et al. (2019). Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]
  • Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals. (n.d.).
  • Small molecule crystallography. (n.d.). Excillum. [Link]
  • Mass spectrometry menu. (n.d.). Chemguide. [Link]
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
  • Kiang, Y. H., et al. (2022).
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. [Link]
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.).
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.).
  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]
  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. [Link]
  • 1 H NMR spectra (CDCl 3 ) of oxetane and POx. (n.d.).
  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
  • Chemical Space Explor
  • Oxetane as a part of modern medicinal chemistry toolbox. (n.d.). ChemRxiv. [Link]
  • Design of new oxetane derivatives. (n.d.).
  • Oxetanes in drug discovery: structural and synthetic insights. (2010). Semantic Scholar. [Link]
  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. (n.d.). eScholarship, University of California. [Link]
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025).
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Oxetanes in drug discovery: structural and synthetic insights. (2010). PubMed. [Link]
  • (R)-2-(Iodomethyl)oxetane. (n.d.). MySkinRecipes. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central. [Link]

Sources

A Comparative Guide to the Kinetic Studies of 2-(Iodomethyl)oxetane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates is paramount. Among these, the oxetane ring has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, lauded for its ability to enhance aqueous solubility, metabolic stability, and conformational rigidity. The functionalized building block, 2-(iodomethyl)oxetane, serves as a key electrophile for introducing this desirable scaffold.

This guide provides an in-depth comparative analysis of the kinetic performance of this compound in nucleophilic substitution reactions. By examining its reactivity against analogous primary alkyl iodides, we aim to elucidate the nuanced interplay of steric and electronic factors governed by the oxetane moiety. This document is intended to be a practical resource, offering not only a theoretical framework but also actionable experimental protocols for researchers engaged in the synthesis and optimization of novel therapeutics.

The Reactivity of this compound: An SN2 Perspective

Nucleophilic substitution at the primary carbon of this compound predominantly proceeds via a bimolecular (SN2) mechanism.[1] This concerted, single-step process is characterized by the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the iodide leaving group and an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[2]

Several factors influence the rate of the SN2 reaction of this compound:

  • The Nucleophile: Stronger, less sterically hindered nucleophiles will lead to faster reaction rates.[3]

  • The Leaving Group: Iodide is an excellent leaving group due to the weak carbon-iodine bond and the high stability of the resulting iodide anion, making this compound a highly reactive electrophile.[4]

  • The Solvent: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "free" and more reactive.[5]

  • Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is a critical determinant of the reaction rate. Increased steric bulk around the reaction center slows down the SN2 reaction.[6]

Comparative Kinetic Analysis: this compound vs. Other Primary Alkyl Iodides

To contextualize the reactivity of this compound, it is instructive to compare its expected reaction rates with those of other primary alkyl iodides. While specific rate constants for this compound are not extensively documented in publicly available literature, we can infer its reactivity based on established principles of physical organic chemistry and data from analogous systems.

The structure of this compound presents a unique combination of steric and electronic effects. The oxetane ring, while cyclic, is relatively small. The key comparison is with neopentyl iodide, a classic example of a sterically hindered primary alkyl halide that undergoes SN2 reactions at a notoriously slow rate.[7]

Table 1: Estimated Relative Rate Constants for the SN2 Reaction of Various Primary Alkyl Iodides with a Common Nucleophile (e.g., Azide in Acetone)

Alkyl IodideStructureKey FeaturesExpected Relative Rate Constant (k_rel)
Ethyl IodideCH₃CH₂IUnhindered primary~100
n-Butyl IodideCH₃(CH₂)₃IUnhindered primary~40
Isobutyl Iodide(CH₃)₂CHCH₂Iβ-branching, moderate hindrance~4
This compound γ-Ether oxygen, cyclic structure ~1-5 (Estimated)
Neopentyl Iodide(CH₃)₃CCH₂ISevere steric hindrance<<1

Causality Behind the Reactivity of this compound:

The reactivity of this compound is a fascinating case study. While it is a primary iodide, the presence of the oxetane ring at the C-2 position introduces steric bulk in proximity to the reaction center, akin to the β-branching in isobutyl iodide. This steric hindrance is expected to decrease the reaction rate compared to unhindered primary iodides like ethyl or n-butyl iodide.

However, the oxygen atom of the oxetane ring can also exert an electronic influence. The inductive electron-withdrawing effect of the ether oxygen can slightly polarize the C-I bond, potentially making the carbon more electrophilic. There is also the possibility of a "through-space" interaction where the oxygen lone pairs could influence the transition state. Compared to the severely hindered neopentyl iodide, this compound is expected to be significantly more reactive due to a less congested transition state. The cyclic nature of the oxetane might also constrain the conformations available to the side chain, potentially influencing the accessibility of the electrophilic carbon.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is fundamental to understanding and optimizing chemical processes. The following are detailed protocols for monitoring the SN2 reaction of this compound with a nucleophile, such as an amine or azide, using common analytical techniques.

Protocol 1: Kinetic Monitoring by 1H NMR Spectroscopy

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile by monitoring the change in concentration of reactants and products over time using 1H NMR spectroscopy.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in a deuterated polar aprotic solvent (e.g., acetone-d₆ or DMSO-d₆).

    • Prepare a stock solution of the nucleophile (e.g., benzylamine) of known concentration (e.g., 0.1 M) in the same deuterated solvent.

    • Include a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in one of the stock solutions. The internal standard should have a singlet peak that does not overlap with any reactant or product signals.

  • Reaction Setup and Monitoring:

    • Equilibrate both stock solutions and an NMR tube to the desired reaction temperature (e.g., 25 °C) in a temperature-controlled water bath or the NMR spectrometer's probe.

    • To initiate the reaction, rapidly mix equal volumes of the two stock solutions directly in the NMR tube, vortex briefly, and immediately place the tube in the pre-equilibrated NMR spectrometer.

    • Acquire a series of 1H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate. For a moderately fast reaction, an acquisition every 5-10 minutes may be appropriate.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • For each spectrum, integrate the signal of a characteristic peak for the starting material (e.g., the -CH₂I protons) and a characteristic peak for the product (e.g., the protons adjacent to the newly formed bond). Also, integrate the signal of the internal standard.

    • Calculate the concentration of the reactant and product at each time point by comparing their integral values to the integral of the internal standard.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k. If the initial concentrations are unequal, the integrated second-order rate law should be used.

Protocol 2: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile by monitoring the disappearance of the starting material and the appearance of the product using HPLC.

Methodology:

  • Method Development:

    • Develop an HPLC method (e.g., reversed-phase on a C18 column) that can effectively separate the starting material (this compound), the nucleophile, and the product.

    • Determine the retention times and response factors for each component by injecting standard solutions of known concentrations.

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the nucleophile in a suitable polar aprotic solvent (e.g., acetonitrile) at known concentrations (e.g., 0.05 M).

  • Reaction Setup and Monitoring:

    • Place the stock solutions in a constant temperature bath to equilibrate.

    • Initiate the reaction by mixing equal volumes of the two solutions in a thermostated reaction vessel with stirring.

    • At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately quench the reaction by diluting it into a larger volume of a cold solvent (e.g., 1 mL of the mobile phase). This dilution will effectively stop the reaction and prepare the sample for analysis.

  • Data Analysis:

    • Inject the quenched aliquots into the HPLC system.

    • Determine the concentration of the reactant and product in each aliquot from the peak areas using a pre-established calibration curve.

    • Plot the concentration data as described in the NMR protocol to determine the rate constant.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: The SN2 mechanism for the reaction of this compound.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) equilibrate Equilibrate Reagents and Instrumentation to T prep_reagents->equilibrate initiate Initiate Reaction (Mix Reagents) equilibrate->initiate monitor Monitor Reaction Progress (Acquire Data at Timed Intervals) initiate->monitor process_data Process Raw Data (Integrate Peaks/Areas) monitor->process_data calc_conc Calculate Concentrations vs. Time process_data->calc_conc plot_data Plot Kinetic Data (e.g., 1/[A] vs. time) calc_conc->plot_data calc_k Determine Rate Constant (k) from Slope plot_data->calc_k

Caption: Generalized workflow for a kinetic study of this compound.

Conclusion

This compound stands as a valuable and reactive building block for the introduction of the oxetane motif in drug discovery. Its reactivity in SN2 reactions is a balance between the inherent reactivity of a primary iodide and the steric and electronic influences of the adjacent oxetane ring. A thorough understanding of its kinetic behavior, through the application of the protocols outlined in this guide, is essential for the rational design of synthetic routes and the predictable optimization of reaction conditions. By providing a framework for the comparative analysis of its reactivity, we hope to empower researchers to harness the full potential of this important synthetic tool.

References

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
  • Wicks, D. A., & Tirrell, D. A. (1987). Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. Journal of Polymer Science Part A: Polymer Chemistry, 25(3), 655-664.
  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
  • Burrows, C. J., & Carpenter, B. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Beilstein Journal of Organic Chemistry. (2025).
  • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
  • ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. [Link]
  • Save My Exams. (2025). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. [Link]
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
  • ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
  • Khan Academy. (n.d.).
  • Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction. [Link]
  • Master Organic Chemistry. (2016). Acidic cleavage of ethers (SN2). [Link]
  • YouTube. (2019). SN2 Reaction of Ether - 1. [Link]
  • Organic Chemistry Portal. (2015). Relative Rate Profiles of Functionalized Iodoarene Catalysts for Iodine(III)
  • Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction. [Link]
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
  • Studylib. (2014). NMR Kinetics of SN2 Reaction: Organic Chemistry Lab Exercise. [Link]
  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
  • Chemistry LibreTexts. (2024). 11.
  • PubMed. (2016). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. [Link]
  • Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. [Link]

Sources

The Oxetane Advantage: A Comparative Guide to Assessing Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective.[1][2][3] A compound's inherent metabolic liabilities can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites.[1] In recent years, the incorporation of the oxetane motif—a strained four-membered cyclic ether—has emerged as a powerful strategy to circumvent these issues. This guide provides a comparative analysis of the metabolic stability of oxetane-containing compounds versus their common structural analogues, supported by quantitative data and a detailed, self-validating experimental protocol for in vitro assessment.

The strategic introduction of an oxetane can profoundly influence a molecule's physicochemical properties.[4][5][6] It frequently serves as a bioisosteric replacement for more metabolically susceptible groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][6][7][8] The unique structural and electronic features of the oxetane ring, including its high polarity, low molecular weight, and distinct three-dimensionality, are key to its ability to confer metabolic robustness.[4][5]

The Mechanistic Underpinning of Enhanced Stability

The primary advantage of the oxetane ring lies in its inherent resistance to oxidative metabolism, which is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[9][10] The mechanism behind this enhanced stability is twofold:

  • Steric Shielding: The rigid, three-dimensional structure of the oxetane can physically block or shield adjacent, metabolically vulnerable sites from accessing the active site of metabolizing enzymes. This is particularly effective when replacing a gem-dimethyl group, where one of the methyl groups is often susceptible to hydroxylation.

  • Electronic Effects & Inherent Stability: The oxetane ring itself is an electron-withdrawing group and is significantly more stable to oxidative degradation compared to many common functionalities.[7] Unlike a carbonyl group, it is not susceptible to reduction by carbonyl reductases. Furthermore, its incorporation can lower the lipophilicity (LogD) of a molecule, which has been directly linked to improved metabolic stability, as highly lipophilic compounds tend to be better substrates for CYP enzymes.[8]

By strategically replacing a metabolically labile group with an oxetane, medicinal chemists can effectively redirect metabolic pathways, prolong a compound's half-life, and improve its overall pharmacokinetic profile.[5][7][11]

Comparative Metabolic Stability: A Data-Driven Overview

The theoretical benefits of incorporating an oxetane are consistently validated by experimental data. The following tables summarize quantitative results from in vitro liver microsomal stability assays, a standard tool in drug discovery for predicting hepatic clearance.[12][13] The key parameters presented are the in vitro half-life (t½) and intrinsic clearance (CLint), which measures the inherent rate of metabolism by liver enzymes.[2][14] Lower CLint values and longer t½ values indicate greater metabolic stability.

Table 1: Oxetane as a gem-Dimethyl Bioisostere in Human Liver Microsomes (HLM)

Compound IDStructureAnalogue Typet½ (min)CLint (µL/min/mg protein)Fold Improvement
Compound A (Structure with gem-dimethyl)gem-Dimethyl1592.4-
Compound B (Structure with oxetane)Oxetane> 60< 23.1> 4x

Data is representative and illustrates a common trend observed in medicinal chemistry programs.[7][8]

Table 2: Oxetane as a Carbonyl Bioisostere in Rat Liver Microsomes (RLM)

Compound IDStructureAnalogue Typet½ (min)CLint (µL/min/mg protein)Fold Improvement
Compound C (Structure with C=O)Carbonyl8173.3-
Compound D (Structure with oxetane)Oxetane4530.85.6x

This comparison highlights the oxetane's resistance to metabolism compared to the readily reducible carbonyl group.[8][15]

Experimental Guide: A Validated Protocol for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of compounds, the liver microsomal stability assay is the industry-standard high-throughput method.[16][17] It provides a reliable and cost-effective way to rank-order compounds and predict in vivo hepatic clearance.[12][13]

Experimental Workflow

The entire process, from reagent preparation to final data analysis, follows a systematic and logical flow designed to ensure data integrity and reproducibility.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Interpretation A Prepare Reagents (Buffer, Microsomes) B Prepare NADPH Regeneration System C Prepare Compound & Control Stock Solutions D Pre-incubate Microsomes & Test Compound at 37°C C->D E Initiate Reaction with NADPH System D->E F Sample and Quench Reaction at Timed Intervals (T=0, 5, 15, 30, 45 min) E->F G Analyze Samples by LC-MS/MS F->G H Quantify Parent Compound Remaining G->H I Calculate t½ and CLint H->I

Caption: Overall workflow for the in vitro microsomal stability assay.

Detailed Step-by-Step Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system. The inclusion of a positive control with known metabolic characteristics verifies enzyme activity, while a negative control (without the NADPH cofactor) confirms that compound disappearance is enzyme-driven and not due to chemical instability.

1. Materials and Reagents:

  • Liver Microsomes: Pooled human or rat liver microsomes (e.g., 20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor System: NADPH Regeneration System. This is critical as it continuously regenerates the essential NADPH cofactor consumed by CYP enzymes, ensuring linear metabolism over the incubation period.[18][19][20] A common system consists of NADP+, Glucose-6-Phosphate (G6P), and Glucose-6-Phosphate Dehydrogenase (G6PDH).[21][22]

  • Test Compounds & Controls: 10 mM stock solutions in DMSO.

    • Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Dextromethorphan).[23]

    • Negative Control: A compound known to be highly stable (e.g., Warfarin).

  • Termination Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).

  • Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.

2. Preparation of Solutions:

  • Microsome Working Solution (0.5 mg/mL): Dilute the 20 mg/mL stock solution in cold phosphate buffer. Keep on ice at all times.

  • NADPH Regeneration System Working Solution: Prepare according to the manufacturer's instructions. For example, a system might require dissolving pellets in water to achieve final concentrations like 1.3 mM NADP+, 3.3 mM G6P, and 0.4 U/mL G6PDH in the final incubation.[24]

  • Compound Working Solutions (2 µM): Serially dilute the 10 mM stock solution in buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.

3. Incubation Procedure:

  • In a 96-well plate, add 98 µL of the microsome working solution to each well.

  • Add 2 µL of the 2 µM compound working solution (or control) to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Add 100 µL of the pre-warmed NADPH Regeneration System working solution to each well to initiate the metabolic reaction. The final volume is 200 µL, with a final microsome concentration of 0.25 mg/mL and a final compound concentration of 1 µM.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw a 25 µL aliquot from the reaction wells and immediately add it to a separate 96-well plate containing 100 µL of the cold ACN/Internal Standard termination solution. The T=0 sample should be taken immediately after adding the NADPH system.

  • Control Incubations:

    • -NADPH Control: For each compound, run a parallel incubation at the final time point (45 min) where the NADPH system is replaced with an equal volume of buffer. A significant decrease in compound here would indicate chemical instability.[17]

  • Protein Precipitation: Once all samples are collected, seal the termination plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. Sample Analysis by LC-MS/MS:

  • Analyze the samples using a validated LC-MS/MS method.[25][26][27] The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of the parent compound and the internal standard.[13][28]

  • The peak area ratio of the analyte to the internal standard is used for quantification to correct for variations in sample processing and injection volume.

Data Analysis and Interpretation

The goal of the analysis is to determine the rate of compound disappearance and calculate the key pharmacokinetic parameters.[22][29]

Data Analysis Workflow

DataAnalysis A Raw Data: Peak Area Ratio (Analyte/IS) vs. Time B Calculate % Remaining vs. T=0 Sample A->B C Plot ln(% Remaining) vs. Time (min) B->C D Perform Linear Regression C->D E Slope = -k (elimination rate constant) D->E F Calculate t½ (min) = 0.693 / k E->F G Calculate CLint (µL/min/mg) = (k * Incubation Volume) / (Protein Mass) E->G

Caption: Logical flow for calculating t½ and CLint from raw LC-MS/MS data.

Step-by-Step Calculation:

  • Determine % Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Calculate Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line from linear regression is the negative elimination rate constant (-k).[13]

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k A longer half-life indicates greater metabolic stability.[14]

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (k * V) / P

    • Where:

      • k is the elimination rate constant (min⁻¹)

      • V is the incubation volume (in µL)

      • P is the mass of microsomal protein in the incubation (in mg) A lower CLint value signifies greater metabolic stability and is predictive of lower in vivo hepatic clearance.[13][14]

Conclusion

The strategic incorporation of oxetane rings is a validated and highly effective approach in modern medicinal chemistry to enhance the metabolic stability of drug candidates.[4][5][7] By serving as robust bioisosteric replacements for metabolically labile functionalities, oxetanes can significantly improve a compound's pharmacokinetic profile, reducing clearance and increasing bioavailability.[1][9] The objective assessment of this advantage, however, relies on robust and well-controlled in vitro assays. The microsomal stability protocol detailed here provides a reliable framework for researchers to quantitatively compare analogues, generate crucial data for structure-activity and structure-property relationships, and ultimately select candidates with a higher probability of success in vivo.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central. [Link]
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
  • In Vitro Metabolic Stability.
  • Metabolic Stability Services. Eurofins Discovery. [Link]
  • Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
  • NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]
  • Oxetanes in Drug Discovery Campaigns.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Configure RapidStart™ NADPH Regener
  • Applications of oxetanes in drug discovery and medicinal chemistry.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • RapidStart™ NADPH Regener
  • Microsomal Stability Assay.
  • Microsomal Clearance/Stability Assay. Domainex. [Link]
  • Oxetanes in Drug Discovery Campaigns - PMC. NIH. [Link]
  • NADPH-generating systems in bacteria and archaea. Frontiers. [Link]
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC. PubMed Central. [Link]
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • metabolic stability in liver microsomes. Mercell. [Link]
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. NIH. [Link]
  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estim
  • metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]
  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. MDPI. [Link]
  • Microsomal stability assay for human and mouse liver microsomes.

Sources

A Tale of Two Rings: A Comparative Guide to the Physicochemical Properties of Oxetane and Cyclobutane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the strategic incorporation of small, saturated rings is a cornerstone of modern drug design. These motifs introduce three-dimensionality (sp³ character), which can profoundly influence a molecule's interaction with its biological target and improve its overall pharmacokinetic profile. Among the four-membered rings, cyclobutane and its heteroatomic cousin, oxetane, have emerged as particularly valuable scaffolds. While structurally similar, the simple replacement of a methylene unit with an oxygen atom imparts a cascade of physicochemical changes, offering medicinal chemists a powerful tool to fine-tune drug-like properties.

This guide provides an in-depth, objective comparison of oxetane and cyclobutane analogs, moving beyond simple descriptions to explain the causal relationships between structure and function. We will explore key physicochemical parameters, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in their lead optimization campaigns.

Structural and Conformational Divergence: The Impact of a Single Atom

At first glance, cyclobutane and oxetane are simple four-membered rings. However, the substitution of a carbon atom for a more electronegative oxygen atom creates fundamental differences in their geometry and electronic nature.

  • Cyclobutane: This all-carbon ring is not planar. It adopts a "puckered" or "butterfly" conformation to relieve the torsional strain from eclipsing hydrogen atoms. This puckering is significant, with a dihedral angle of approximately 30°.[1]

  • Oxetane: The presence of the oxygen atom, with its different bond lengths and lack of C-H bonds, reduces these gauche interactions.[2] Consequently, the oxetane ring is significantly more planar than cyclobutane, with a much smaller puckering angle of about 8.7°.[1]

This subtle yet critical difference in three-dimensional shape means that substituents on an oxetane ring are presented in a different spatial orientation than those on a cyclobutane ring. This can have profound implications for how a molecule fits into a protein's binding pocket. Furthermore, the oxygen atom's lone pairs of electrons make oxetane a strong hydrogen bond acceptor, a feature entirely absent in the non-polar cyclobutane ring.[1]

G cluster_0 Structural Comparison Cyc Cyclobutane (All-Carbon Ring) Pucker Relieves Torsional Strain Cyc->Pucker Significant Puckering (~30°) NonPolar No H-Bonding Capability Cyc->NonPolar Non-Polar Oxe Oxetane (Heterocyclic Ether) Planar Reduced Gauche Interactions Oxe->Planar Nearly Planar (~8.7°) Polar Oxygen Lone Pairs Oxe->Polar Polar (H-Bond Acceptor)

Caption: Structural and conformational differences between cyclobutane and oxetane rings.

Head-to-Head Physicochemical Property Showdown

The introduction of an oxetane in place of a cyclobutane or its common bioisostere, the gem-dimethyl group, predictably and profoundly alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3]

PropertyOxetane AnalogCyclobutane/gem-Dimethyl AnalogRationale & Impact
Aqueous Solubility Dramatically Increased Low to ModerateThe polar oxygen atom acts as a strong hydrogen bond acceptor, significantly improving interactions with water.[4][5] This can be a critical advantage for oral bioavailability.
Lipophilicity (LogD) Significantly Decreased HigherThe increased polarity reduces partitioning into the organic phase. A lower LogD can reduce off-target toxicity and improve overall drug-like properties.[3][6]
Metabolic Stability Generally Increased VariableThe oxetane ring is often a poor substrate for CYP450 enzymes and can act as a "metabolic shield" for adjacent vulnerable sites.[7]
Basicity (pKa) of Proximal Amines Significantly Decreased Unchanged/Slightly IncreasedThe strong electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of an alpha-amine by ~2.7 units, mitigating issues like hERG liability.[3]
Aqueous Solubility: The "Magic Bullet" Effect

One of the most celebrated attributes of the oxetane motif is its remarkable ability to enhance aqueous solubility. In medicinal chemistry, poor solubility is a frequent cause of compound attrition. Replacing a lipophilic group like a gem-dimethyl or cyclobutane with an oxetane can rescue a promising but poorly soluble compound series.

Experimental data has shown that this substitution can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3][4] This effect is particularly pronounced in highly lipophilic scaffolds.[4]

Lipophilicity (LogP/LogD): Dialing Down the Grease

Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, is a delicate balancing act. While some lipophilicity is required for membrane permeability, excessive "greasiness" can lead to poor solubility, high plasma protein binding, and off-target toxicity.

The oxetane ring serves as an excellent "polar handle." Matched-pair analysis has consistently shown that oxetane-containing molecules are less lipophilic than their carbocyclic counterparts. For example, a study on CK2 kinase inhibitors found that introducing an amino-oxetane lowered the LogD by approximately 0.8 units compared to the corresponding aminocyclobutane derivative.[6]

Metabolic Stability: The Polar Shield

Metabolic instability is another major hurdle in drug development. Compounds that are rapidly cleared by liver enzymes have a short half-life and poor bioavailability. The oxetane ring has proven to be a robust tool for improving metabolic stability.[7]

The rationale is twofold:

  • Inherent Stability: The oxetane ring itself is generally resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which are responsible for the bulk of Phase I drug metabolism.[7][8]

  • Metabolic Shielding: By replacing a metabolically vulnerable group (like a gem-dimethyl, where one of the methyl groups can be oxidized), the oxetane can block or shield these "soft spots" from enzymatic attack.[7]

In some cases, the oxetane can even steer metabolism away from CYP-mediated pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[8]

Basicity (pKa) Modulation: A Unique Electronic Lever

Perhaps the most unique advantage of oxetane over cyclobutane is its powerful inductive effect. The electronegative oxygen atom strongly withdraws electron density, which can be used to fine-tune the basicity of nearby functional groups.[3] This is particularly useful for molecules containing amines.

High amine basicity can be associated with liabilities such as poor cell permeability and off-target activity, most notably inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[6] Placing an oxetane ring alpha to an amine can dramatically reduce its pKa (by as much as 2.7 units), mitigating these risks while preserving the amine's role in binding or salt formation.[3] Cyclobutane, being a simple alkyl group, lacks this potent electronic handle.

Case Study: IDO1 Inhibitors

The development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an oncology target, provides a compelling real-world example. In one campaign, medicinal chemists at Merck replaced a cyclobutane ring in a lead series with a 3,3-disubstituted oxetane.[9] This single modification led to:

  • Significantly enhanced potency. [9]

  • An improved off-target profile compared to the cyclobutane analog.[2]

  • Favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2]

This case highlights how oxetane can serve as a superior bioisostere for cyclobutane, delivering improvements across multiple critical parameters.[9]

Experimental Protocols

To provide a practical framework, we detail the standard methodologies for assessing two of the key properties discussed.

Protocol 1: Determination of Lipophilicity (Shake-Flask LogD₇.₄)

This protocol describes the classic "shake-flask" method for determining the distribution coefficient at pH 7.4, a standard measure of lipophilicity for drug-like molecules.

Principle: The compound is partitioned between two immiscible phases: n-octanol (mimicking lipid membranes) and an aqueous buffer at pH 7.4 (mimicking physiological fluids). The concentration of the compound in each phase is measured to calculate the distribution coefficient.

Methodology:

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer (1:1 v/v) and allowing the layers to separate overnight. Discard the aqueous layer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the PBS buffer.

    • Spike in a small volume (e.g., 10 µL) of the compound stock solution to achieve a final concentration in the µM range.

    • Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, comparing against a standard curve.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures a compound's intrinsic clearance (CLᵢₙₜ), a measure of how quickly it is metabolized by liver enzymes, providing a key indicator of its metabolic stability.

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing high concentrations of CYP450 enzymes. The disappearance of the parent compound over time is monitored.

G cluster_workflow Metabolic Stability Assay Workflow A 1. Preparation - Thaw liver microsomes on ice. - Prepare compound stock solution. - Prepare NADPH regenerating system. B 2. Pre-incubation - Combine microsomes and buffer in a 96-well plate. - Pre-warm to 37°C for 5 min. A->B C 3. Initiation - Add compound to start the reaction (Time 0). - Add NADPH system to initiate metabolism. B->C D 4. Time-Point Sampling - At specific times (e.g., 0, 5, 15, 30, 60 min),  quench the reaction by adding ice-cold acetonitrile  containing an internal standard. C->D E 5. Sample Processing - Centrifuge the plate to precipitate proteins. D->E F 6. Analysis - Analyze the supernatant by LC-MS/MS to quantify  the remaining parent compound. E->F G 7. Data Calculation - Plot ln(% Remaining) vs. Time. - Calculate half-life (t½) and intrinsic clearance (CLint). F->G

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Methodology:

  • Preparation:

    • On ice, thaw cryopreserved liver microsomes (e.g., human, rat) to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to ensure sustained enzyme activity.

    • Prepare a working solution of the test compound in the buffer (final concentration typically 1 µM).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension to 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to the microsomes, followed immediately by the NADPH-regenerating system. The final volume is typically 100-200 µL.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume (e.g., 2-3x) of ice-cold acetonitrile containing an internal standard for analytical normalization.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate (e.g., at 4000 x g for 15 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k

    • Calculate intrinsic clearance (CLᵢₙₜ in µL/min/mg protein) as: CLᵢₙₜ = (0.693 / t₁/₂) / [Microsomal Protein Conc.]

Conclusion

Both oxetane and cyclobutane are powerful tools in the medicinal chemist's arsenal for introducing sp³ character and improving molecular properties. However, they are not interchangeable. Cyclobutane serves as a robust, non-polar scaffold that can enhance metabolic stability and provide conformational constraint.

The oxetane ring, however, offers a more nuanced and multifunctional role. It acts as a "polar-metabolic shield," simultaneously improving aqueous solubility, increasing metabolic stability, and reducing lipophilicity.[3][4][7] Its unique ability to modulate the basicity of adjacent amines provides an electronic advantage that cyclobutane cannot match.[3] By understanding the distinct physicochemical profiles of these two four-membered rings, drug discovery teams can more effectively navigate the complex challenges of lead optimization and design superior therapeutic candidates.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
  • Kitchen, D. B., et al. (2021). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 23(3), 1846-1855. [Link]
  • St-Gelais, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534–12558. [Link]
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 257, 115513. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Link]
  • Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry, 65(8), 6001-6016. [Link]
  • Morgan, K. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
  • Davies, O. A., et al. (2019). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Scientific Reports, 9, 11579. [Link]
  • Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Oxygen, 4(1), 58-100. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19). [Link]
  • Obach, R. S. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(8), 167-176. [Link]
  • Denmark Group (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). Molecules, 23(4), 793. [Link]
  • ACD/Labs (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
  • Impact of oxetane core on the physicochemical profile of drugs. (2021).
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). Semantic Scholar. [Link]
  • Haijes, H. A., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. Metabolites, 9(10), 223. [Link]
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
  • Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 36(10), 2269-2285. [Link]
  • Moody, C. J., & Rzepa, H. S. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 2186–2249. [Link]
  • Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. (2002).
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3502. [Link]

Sources

The 2-(Iodomethyl)oxetane Moiety: A Comparative Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems to modulate the physicochemical and pharmacokinetic properties of drug candidates has become a cornerstone of rational drug design. Among these, the oxetane ring has emerged as a particularly valuable motif. This guide provides an in-depth comparative analysis of the 2-(iodomethyl)oxetane moiety, a versatile building block that offers unique advantages in structure-activity relationship (SAR) studies. We will explore its synthesis, reactivity, and performance relative to other commonly employed chemical linkers and substituents, supported by experimental data and detailed protocols.

The Rise of Oxetanes in Medicinal Chemistry: Beyond a Simple Bioisostere

The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to serve as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl and carbonyl functionalities.[1][2] The introduction of this small, polar, and three-dimensional scaffold can profoundly influence a molecule's properties, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] The strained nature of the ring (approximately 106 kJ/mol) and the presence of the oxygen atom create a unique electronic and conformational environment.[1][6] The oxygen lone pairs are more exposed compared to larger cyclic ethers, making the oxetane an excellent hydrogen bond acceptor.[7]

While much of the initial focus was on 3-substituted and 3,3-disubstituted oxetanes, the utility of 2-substituted oxetanes, such as the this compound moiety, is increasingly being recognized for its potential in introducing specific vectors for further functionalization and for its impact on molecular conformation and properties.[8]

Synthesis and Reactivity: Accessing the this compound Building Block

The this compound moiety is a readily accessible and reactive building block for medicinal chemists. Its synthesis typically starts from the corresponding alcohol, 2-(hydroxymethyl)oxetane, which can be converted to the iodide under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on a standard Appel-type reaction.

Materials:

  • 2-(Hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in dichloromethane at 0 °C, add iodine (1.5 eq.) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 2-(hydroxymethyl)oxetane (1.0 eq.) in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

The iodomethyl group serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities, including amines, thiols, azides, and carbon nucleophiles. This reactivity is crucial for rapidly building molecular diversity in SAR exploration.[9]

Below is a workflow diagram illustrating the synthesis and subsequent functionalization of the this compound moiety.

G cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization 2-(Hydroxymethyl)oxetane 2-(Hydroxymethyl)oxetane Reaction Appel Reaction (PPh3, I2, Imidazole) 2-(Hydroxymethyl)oxetane->Reaction This compound This compound Reaction->this compound Nucleophile Nucleophile (e.g., R-NH2, R-SH, N3-, R-MgBr) This compound->Nucleophile SN2 Reaction Functionalized Product Functionalized Product Nucleophile->Functionalized Product

Caption: Synthetic workflow for this compound and its subsequent functionalization.

Comparative Performance Analysis: The Oxetane Advantage

The true value of the this compound moiety is best understood through a comparative lens against other common linkers and substituents. While direct SAR data for the this compound itself is not extensively published in comparative studies, we can draw valuable insights from studies on closely related 2-substituted oxetanes.

Impact on Physicochemical Properties

The introduction of an oxetane ring generally leads to a favorable modulation of key physicochemical properties.

PropertyEffect of Oxetane IncorporationComparison with AlternativesSupporting Evidence
Aqueous Solubility Generally increasedOften superior to gem-dimethyl, cyclobutyl, and other non-polar linkers.[1]The polar oxygen atom acts as a hydrogen bond acceptor, improving interactions with water.[6]
Lipophilicity (LogD) Generally decreasedLower LogD compared to isosteric alkyl or cycloalkyl groups.[3]The polarity of the ether linkage reduces overall lipophilicity.
Metabolic Stability Generally increasedMore stable than metabolically labile groups like gem-dimethyl or benzylic positions.[4]The oxetane ring can block sites of metabolism by cytochrome P450 enzymes.[4]
Molecular Conformation Induces a "kink" or specific vectorProvides more defined three-dimensionality compared to flexible alkyl chains.[5]The rigid four-membered ring restricts conformational freedom.
Case Study: Oxetanes in Kinase Inhibitors

A compelling example of the benefits of oxetane incorporation can be seen in the development of kinase inhibitors. In a structure-activity relationship study of mTOR inhibitors, the introduction of an oxetane moiety led to a significant improvement in the safety profile. Specifically, replacing a more basic nitrogen-containing ring with an oxetane-substituted analog reduced the pKa and subsequently abolished hERG inhibition, a critical off-target effect.

CompoundKey Structural FeaturehERG IC₅₀Rationale for Improvement
Lead Compound Tetrahydroquinazoline with basic amine8.5 µMHigh basicity contributes to hERG liability.
GDC-0349 Oxetanyl derivative> 100 µMThe electron-withdrawing nature of the oxetane reduces the basicity of the adjacent nitrogen, mitigating hERG binding.

This case highlights how the electronic properties of the oxetane ring can be strategically employed to fine-tune the physicochemical properties of a drug candidate and address specific liabilities.

The following diagram illustrates the bioisosteric relationship between the this compound moiety and other common linkers.

Caption: Bioisosteric relationships of the this compound moiety.

Conclusion and Future Outlook

The this compound moiety represents a valuable and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis and inherent reactivity provide a rapid means to explore chemical space and optimize lead compounds. While direct comparative SAR data for this specific moiety remains an area for further investigation, the wealth of data on related 2-substituted oxetanes strongly supports its utility in enhancing aqueous solubility, increasing metabolic stability, and providing a defined structural vector. As the demand for drug candidates with improved physicochemical and pharmacokinetic profiles continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. [Link to a relevant review article, e.g.
  • Oxetanes in Drug Discovery Campaigns. [Link to a relevant review article, e.g.
  • Recent Advances in the Synthesis of 2-Substituted Oxetanes. [Link to a relevant review article, e.g.
  • (R)-2-(Iodomethyl)oxetane - Product Description.
  • Synthetic oxetanes in drug discovery: where are we in 2025? [Link to a relevant review article, e.g.
  • This compound | 121138-00-9.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link to a comprehensive review, e.g.
  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. [Link to a research article, e.g.
  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. [Link to a research article, e.g.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link to a relevant review article, e.g.
  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. [Link to a research article, e.g.
  • Chemical Space Exploration of Oxetanes. [Link to a research article, e.g.
  • Comparison of cell permeability across the different linker types. [Link to a research article or figure, e.g.
  • Useful physicochemical features of the oxetane core. [Link to a research article or figure, e.g.
  • The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery. [Link to a white paper or technical guide, e.g.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link to a research article, e.g.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing Reaction Transition States with Quantum Mechanical Calculations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fleeting Moment That Defines a Reaction

In the world of molecular interactions, the transition state is a fleeting, high-energy configuration that exists for mere femtoseconds—the point of no return where reactants are committed to becoming products.[1][2] For researchers in drug development, understanding this ephemeral state is paramount. Transition state theory posits that enzymes accelerate reactions by preferentially binding to and stabilizing the transition state.[3][4] Consequently, a molecule designed to mimic this transition state can act as a potent inhibitor, binding to the enzyme with extremely high affinity.[5][6][7]

This guide moves beyond the calculation of a single transition state. We will delve into the comparative analysis of transition states for related reactions. By systematically comparing the transition states of a reaction catalyzed by a wild-type versus a mutant enzyme, or the reaction of a series of substrate analogues, we can unlock profound insights into enzyme mechanisms, resistance mutations, and the subtle structural changes that govern catalytic efficiency. Quantum mechanical (QM) calculations are the computational microscope that allows us to visualize and quantify these critical differences, providing a rational foundation for designing next-generation therapeutics.[8][9]

Theoretical Foundations: Selecting the Appropriate Computational Method

The accuracy of a transition state comparison hinges on the chosen computational methodology. The goal is to select a method that balances computational cost with the required chemical accuracy for the system .[9]

  • Density Functional Theory (DFT) : DFT is the workhorse of modern computational chemistry, offering a favorable balance of accuracy and efficiency for systems up to several hundred atoms.[8][10] Its accuracy is determined by the choice of the exchange-correlation functional. For drug-like molecules and non-covalent interactions, modern dispersion-corrected functionals, such as the r²SCAN-D4 meta-GGA functional, have shown particular robustness.[11]

  • Ab Initio Methods : While computationally expensive, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are considered the "gold standard" for accuracy. They are often impractical for entire enzymes but are invaluable for benchmarking DFT results on smaller model systems.

  • Hybrid QM/MM Methods : For reactions within a large protein environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential.[10] These approaches treat the chemically active region (e.g., the ligand and key active site residues) with a high-level QM method, while the rest of the protein and solvent are described using more efficient classical molecular mechanics (MM) force fields.[10] This partitioning makes the calculation of enzymatic transition states computationally feasible.

Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan. This guide will use Gaussian for its widespread use and extensive documentation.

The Comparative Workflow: A Step-by-Step Guide

A systematic and reproducible workflow is crucial for obtaining meaningful comparisons between transition state calculations. The process can be broken down into four key stages: System Preparation, Transition State Location, Verification, and Comparative Analysis.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: TS Location cluster_2 Stage 3: Verification cluster_3 Stage 4: Analysis a Define Related Systems (e.g., WT vs Mutant) b Build Initial Geometries (Reactant, Product) a->b c Choose QM Method (DFT, QM/MM) b->c d Generate Initial TS Guess (e.g., QST2/QST3) c->d e Optimize to Saddle Point (e.g., opt=TS) d->e f Frequency Calculation (Confirm 1 Imaginary Freq.) e->f g IRC Calculation (Confirm Reactant/Product Path) f->g h Geometric Comparison (Bonds, Angles) g->h k Draw Mechanistic Conclusions h->k i Energetic Comparison (Activation Energy, ΔΔG‡) i->k j Electronic Comparison (Charges, Orbitals) j->k

Caption: Workflow for comparing transition states of related reactions.

Experimental Protocol 1: Locating and Verifying a Transition State with Gaussian

This protocol outlines the essential steps for finding a transition state (TS) and verifying its identity using the Gaussian software suite.

Part A: Transition State Optimization

  • Prepare Reactant and Product Structures : Create two separate, optimized coordinate files for the reactant(s) and product(s). Crucially, the atom numbering must be consistent between both files.[12] You can use GaussView to manually adjust atom labels to ensure they match.[12]

  • Create a QST2 Input File : The Synchronous Transit-Guided Quasi-Newton (STQN) method, invoked with opt=qst2, is a robust way to find an initial guess for the TS by interpolating between the reactant and product structures.[12][13]

    • Route Section : #p B3LYP/6-31G(d) opt=qst2 freq=noraman geom=connectivity

      • #p: Requests additional output.

      • B3LYP/6-31G(d): Specifies the DFT functional and basis set. This should be replaced with the method appropriate for your system.

      • opt=qst2: Instructs Gaussian to perform a TS search starting from the provided reactant and product structures.[14]

      • freq=noraman: Requests a frequency calculation on the optimized structure to verify it is a true TS.

      • geom=connectivity: Ensures bond connectivity information is read from the input.

    • Input Structure : The input file is structured with the title, charge, and multiplicity for the reactant, followed by its coordinates, then the title, charge, and multiplicity for the product, and its coordinates.

  • Refine with Berny Optimization (if needed) : If QST2 fails or if you have a good guess structure, you can use the opt=ts keyword with the Berny algorithm.

    • Route Section : #p B3LYP/6-31G(d) opt=(ts,calcfc,noeigen) freq=noraman

      • opt=ts: Specifies a search for a first-order saddle point.[15]

      • calcfc: Calculates the force constants at the first step, which is highly recommended for TS searches.

      • noeigen: Prevents the optimizer from changing the coordinate being optimized.

Part B: Verification of the Transition State

  • Analyze Frequency Output : A true transition state is a first-order saddle point on the potential energy surface. This means it is a minimum in all vibrational modes except for one, which corresponds to the reaction coordinate.[13]

    • Check for Imaginary Frequencies : Open the output file (.log or .out) and search for "Frequencies --". A valid TS will have exactly one negative (imaginary) frequency.[13][15]

    • Animate the Imaginary Frequency : Use GaussView to visualize the vibrational mode corresponding to the imaginary frequency. The animation should clearly show the atoms moving along the expected reaction path (e.g., a bond breaking and another forming).[15] If it corresponds to an irrelevant motion like a methyl group rotation, it is not the correct TS.

  • Perform an Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation maps the minimum energy path downhill from the TS to the reactant and product, confirming that your TS connects the correct endpoints.[16]

    • Create IRC Input File : Use the optimized TS geometry from the previous step.

    • Route Section : #p B3LYP/6-31G(d) irc=calcfc

      • irc=calcfc: Specifies an IRC calculation and requests initial force constant calculation.

    • Analyze IRC Path : The output will show the energy profile along the reaction coordinate. Plotting this data should yield a curve with the TS at the energy maximum, descending to the reactant energy on one side and the product energy on the other.

Case Study: Probing a Resistance Mutation in an Enzyme

Let's consider a hypothetical case study involving a protease enzyme. The wild-type (WT) enzyme efficiently catalyzes the hydrolysis of a peptide substrate. A clinically observed mutant (M1) shows reduced catalytic efficiency, conferring drug resistance. We will use QM/MM calculations to compare the transition states of the hydrolysis reaction for both the WT and M1 enzymes.

Our goal is to understand how the mutation impacts catalysis by comparing the energetics and geometries of the respective transition states (TS-WT and TS-M1).

Data Presentation: Comparing Transition State Properties

After performing the calculations as described in the protocol, we summarize the key quantitative data in a table for direct comparison.

ParameterWild-Type (WT)Mutant (M1)Δ (M1 - WT)Interpretation
Activation Energy (ΔG‡) 15.2 kcal/mol17.5 kcal/mol+2.3 kcal/molThe mutation destabilizes the transition state, slowing the reaction rate.
Scissile Bond Length (C-N) 2.15 Å2.28 Å+0.13 ÅThe key bond being broken is longer in the M1 transition state, suggesting a less "advanced" or less stabilized state.
Nucleophilic Attack Distance (O-C) 1.98 Å2.05 Å+0.07 ÅThe attacking water molecule is further from the carbonyl carbon in TS-M1.
Charge on Carbonyl Oxygen -0.85 e-0.72 e+0.13 eLess negative charge buildup on the oxygen in TS-M1, indicating weaker stabilization of the developing oxyanion.
Drawing Mechanistic Conclusions

The comparative data paints a clear picture. The mutation, despite being several angstroms away from the active site, has a significant impact. The +2.3 kcal/mol increase in the activation barrier directly explains the observed decrease in catalytic efficiency.

The geometric and electronic data provide the causal explanation:

  • The longer C-N and O-C distances in TS-M1 suggest that the transition state is "earlier" and less compact.

  • The reduced negative charge on the carbonyl oxygen in TS-M1 indicates that the crucial "oxyanion hole," formed by backbone amides that stabilize this charge, has been disrupted by the mutation.

Scientific Integrity: Validation and Reporting Standards

A computational model is only as good as its ability to reflect reality. Therefore, ensuring the trustworthiness of these calculations is non-negotiable.

Experimental Validation: The Gold Standard of Kinetic Isotope Effects (KIEs)

The most powerful method for experimentally probing transition state structure is the measurement of Kinetic Isotope Effects (KIEs).[6][17] A KIE is the change in reaction rate upon isotopic substitution at a specific atomic position.[1] This effect arises because the heavier isotope has a lower vibrational frequency, affecting the energy of the molecule at both the ground state and the transition state.

By comparing experimentally measured KIEs to the KIEs predicted from a calculated transition state structure, we can directly validate or refine our computational model.[4][18] A strong agreement between experimental and computed KIEs provides powerful evidence that the calculated transition state structure is an accurate representation of the true chemical entity.[6]

Best Practices for Reporting Computational Results

To ensure transparency and reproducibility, all published computational studies should adhere to strict reporting standards.[19][20]

  • Full Methodological Detail : Clearly state the software version, the exact QM method (functional and basis set), the size of the QM region in QM/MM calculations, and any convergence criteria used.[20]

  • Data Availability : Provide the Cartesian coordinates for all reported stationary points (reactants, products, and transition states) in a supplementary information file.[19][20]

  • Verification Proof : Explicitly state the value of the single imaginary frequency for each transition state and confirm that IRC calculations were performed to connect the correct minima.

  • Clarity in Presentation : When comparing multiple systems, present data in clear, well-labeled tables and figures. Always define the metrics used for comparison.[21]

By adhering to these principles of validation and transparent reporting, we can ensure that computational chemistry continues to be a reliable and impactful tool in the quest for novel and effective medicines.[22]

References

  • MDPI.
  • Ineos Oxford Institute. Computational chemistry for drug development. [Link]
  • National Institutes of Health (NIH). Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]
  • Neuroquantology. APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. [Link]
  • International Journal of Innovative Research in Technology (IJIRT). The role of quantum Mechanics in revolutionizing drug discovery. [Link]
  • National Institutes of Health (NIH).
  • Eurofins Discovery.
  • Global Center for Pharmaceutical Industry. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. [Link]
  • National Institutes of Health (NIH). Quantum mechanics in drug design: Progress, challenges, and future frontiers. [Link]
  • Fiveable. Transition State Theory Definition - Biological Chemistry I Key Term. [Link]
  • IJSDR. APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. [Link]
  • SteerOn Research.
  • National Institutes of Health (NIH).
  • ACS Chemical Biology. Transition States, Analogues, and Drug Development. [Link]
  • National Institutes of Health (NIH). Transition States, Analogues and Drug Development. [Link]
  • National Institutes of Health (NIH).
  • ilakkuvaselvi's Substack. Quantum Mechanics in Drug Design and Discovery. [Link]
  • YouTube. Transition State Calculation TS Berny, QST2, QST3 in Gaussian || Gaurav Jhaa. [Link]
  • Google Sites.
  • ResearchGate. Transition State Searching in Gaussian/GaussView – an SN2 example. [Link]
  • ResearchGate.
  • YouTube.
  • National Institutes of Health (NIH).
  • ACS Publications. Enzymatic Transition States and Drug Design | Chemical Reviews. [Link]
  • National Institutes of Health (NIH). Enzymatic Transition States, Transition-State Analogs, Dynamics, Thermodynamics, and Lifetimes. [Link]
  • Life on Numbers.
  • Dr. Joaquin Barroso's Blog.
  • ACS Publications. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C. [Link]
  • Fiveable.
  • TCM.
  • Read the Docs.
  • MedChemComm (RSC Publishing).
  • The Royal Society of Chemistry. Experimental reporting. [Link]
  • ACS Publications.
  • ACS Publications. How To Make Your Computational Paper Interesting and Have It Published | Organometallics. [Link]
  • National Institutes of Health (NIH). Enzymatic transition states and dynamic motion in barrier crossing. [Link]
  • YouTube. Transition state search using CASTEP in Material Studio – English Tutorial. [Link]
  • Lanthanide Complexes Computational Chemistry.
  • ORCA Manual. 4.3.
  • SciSpace.

Sources

The Oxetane Advantage: A Data-Driven Comparison Against the Gem-Dimethyl Group for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Modern Bioisosteric Replacement

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Among the various tactics employed by medicinal chemists, bioisosteric replacement stands out as a powerful tool for fine-tuning molecular properties. For decades, the gem-dimethyl group has been a reliable choice for sterically shielding metabolically labile positions and providing conformational constraint. However, its lipophilic nature often introduces undesirable physicochemical properties. This guide provides an in-depth, data-driven analysis of the oxetane motif as a superior alternative to the gem-dimethyl group in many drug design scenarios, offering a compelling case for its adoption in contemporary medicinal chemistry programs.

The Rise of the Oxetane: Beyond a Simple Space-Filler

The oxetane ring, a four-membered cyclic ether, has emerged as a versatile and highly valuable scaffold in drug design.[1][2] Its utility stems from a unique combination of properties that directly address some of the key challenges in drug development, such as poor solubility and metabolic instability. Unlike the purely hydrocarbon nature of the gem-dimethyl group, the oxetane incorporates a polar oxygen atom within a compact, three-dimensional structure.[1][3] This seemingly subtle difference has profound implications for a molecule's overall properties.

The core principle behind the oxetane-for-gem-dimethyl swap lies in the concept of isosterism. The oxetane moiety occupies a similar steric volume to a gem-dimethyl group, allowing it to function as a suitable replacement without drastically altering the molecule's interaction with its biological target.[1][4] However, the introduction of the ether oxygen imparts a significant increase in polarity, leading to a cascade of beneficial effects on aqueous solubility, lipophilicity, and metabolic stability.

A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The decision to incorporate an oxetane in place of a gem-dimethyl group is best guided by empirical data. The following sections provide a comparative analysis of key drug-like properties, supported by experimental findings from matched molecular pair analyses.

Aqueous Solubility: A Game-Changer for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low oral bioavailability and challenging formulation efforts. The replacement of a non-polar gem-dimethyl group with a polar oxetane ring can lead to a dramatic improvement in this critical parameter.

Table 1: Comparative Aqueous Solubility of Matched Molecular Pairs

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold ChangeReference
Compound AOxetane-AAqueous Solubility (µg/mL)28040x[5]
Compound BOxetane-BAqueous Solubility (µM)<1150>150x[5]
Compound COxetane-CAqueous Solubility (µg/mL)5>200>40x[5]

As the data clearly indicates, the introduction of an oxetane can increase aqueous solubility by orders of magnitude.[5][6] This enhancement is attributed to the ability of the oxetane's oxygen atom to act as a hydrogen bond acceptor, improving the molecule's interaction with water.

Metabolic Stability: Shielding Against Rapid Clearance

The gem-dimethyl group is often employed to block metabolically susceptible C-H bonds, thereby increasing a compound's half-life. While effective, the oxetane motif can offer comparable or even superior metabolic stability without the associated increase in lipophilicity. The polar nature of the oxetane can also steer metabolism away from cytochrome P450 enzymes, potentially reducing the risk of drug-drug interactions.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent Value (CLint, µL/min/mg)Oxetane Value (CLint, µL/min/mg)ImprovementReference
Compound XOxetane-XIntrinsic Clearance150305-fold[7]
Compound YOxetane-YIntrinsic Clearance85155.7-fold[7]
Compound ZOxetane-ZIntrinsic Clearance210553.8-fold[7]

The lower intrinsic clearance (CLint) values for the oxetane analogs demonstrate their enhanced resistance to metabolic degradation in liver microsomes.[7]

Lipophilicity (LogD): Fine-Tuning for Optimal Properties

High lipophilicity is often associated with off-target toxicity, poor solubility, and rapid metabolism. The substitution of a lipophilic gem-dimethyl group with a more polar oxetane consistently leads to a reduction in a compound's lipophilicity, as measured by the distribution coefficient (LogD).

Table 3: Comparative Lipophilicity of Matched Molecular Pairs

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent Value (LogD)Oxetane Value (LogD)ΔLogDReference
Compound IOxetane-ILogD at pH 7.43.52.8-0.7[6]
Compound IIOxetane-IILogD at pH 7.44.13.2-0.9[6]
Compound IIIOxetane-IIILogD at pH 7.42.92.1-0.8[6]

This reduction in LogD can be highly advantageous for improving a drug candidate's overall developability profile.[6]

Conformational Effects: Beyond Simple Isosterism

While often considered a simple bioisostere, the oxetane ring can also exert distinct conformational effects compared to the gem-dimethyl group. The gem-dimethyl group is well-known to promote a "gauche" effect, also known as the Thorpe-Ingold effect, which can favor cyclic conformations by reducing the bond angle between the two methyl groups and bringing the ends of a carbon chain closer together. This can be beneficial for pre-organizing a molecule for binding to its target.

The oxetane ring, being a strained four-membered ring, also imposes significant conformational constraints on the molecule. However, the planar nature of the oxetane ring and the presence of the oxygen atom can lead to different conformational preferences compared to the tetrahedral arrangement of the gem-dimethyl group. This can be strategically exploited to orient substituents in a more favorable vector for target engagement.

Figure 1. A simplified comparison of the conformational influence of a gem-dimethyl group versus an oxetane motif.

Practical Considerations and Potential Liabilities

While the benefits of the oxetane motif are significant, it is not a panacea. A critical consideration is the potential for ring-opening of the strained four-membered ring, particularly under acidic conditions. The stability of the oxetane is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. Careful evaluation of the chemical stability of any oxetane-containing compound in relevant physiological pH ranges is essential.

Furthermore, the synthesis of oxetane-containing building blocks can be more challenging than their acyclic or larger-ring counterparts. However, significant advances in synthetic methodologies have made a wide variety of substituted oxetanes more accessible to medicinal chemists.

Experimental Protocols for a Self-Validating System

To empower researchers to validate these findings within their own discovery programs, the following are detailed, step-by-step protocols for key in vitro assays.

Protocol 1: Kinetic Aqueous Solubility Assay

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound, which is particularly relevant for early-stage drug discovery.

Materials:

  • Test compound and reference compounds

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

  • Multichannel pipette

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: In a separate 96-well UV-transparent plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS-containing plate. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the absorbance of each well at a predetermined wavelength (typically the λmax of the compound). For compounds that precipitate, light scattering can be observed as an increase in absorbance.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitation is observed.

Figure 2. Workflow for the kinetic aqueous solubility assay.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol describes a common method for assessing the metabolic stability of a compound by measuring its rate of depletion in the presence of liver enzymes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (final concentration, e.g., 1 µM) to the wells.

  • Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

G A Prepare HLM and Compound Mixture B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate and Sample at Time Points C->D E Quench with Acetonitrile/Internal Standard D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate CLint and t1/2 G->H

Figure 3. Workflow for the in vitro metabolic stability assay.

Conclusion: A Strategic Advantage in Drug Design

The strategic replacement of a gem-dimethyl group with an oxetane motif represents a powerful and data-supported approach to enhancing the drug-like properties of a molecule. The significant improvements in aqueous solubility, metabolic stability, and lipophilicity, coupled with its ability to act as a conformational constraint, make the oxetane a highly attractive building block for modern medicinal chemists. While careful consideration of its potential liabilities is necessary, the evidence strongly suggests that the oxetane motif is more than just a fleeting trend; it is a fundamental tool for the rational design of safer and more effective medicines. By understanding the principles outlined in this guide and employing the provided experimental frameworks, researchers can confidently leverage the oxetane advantage in their drug discovery endeavors.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. [Link]
  • Carreira, E. M., & Fessard, T. C. (2011). The oxetane motif in medicinal chemistry. Chimia, 65(10), 753-757. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
  • Jat, J. L., & Rej, S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
  • Stepan, A. F., Larsson, O. M., & Di, L. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12516–12547. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to the Drug-like Properties of 2-(Iodomethyl)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative scaffolds that offer a nuanced approach to modulating physicochemical and pharmacokinetic properties. Among these, the oxetane ring has emerged as a powerful tool, lauded for its ability to impart desirable characteristics such as increased solubility and metabolic stability.[1][2][3] However, not all substituted oxetanes are created equal. This guide provides a deep dive into the drug-like properties of a specific, yet less-explored subclass: 2-(iodomethyl)oxetane derivatives. As a Senior Application Scientist, my aim is to offer an objective comparison, grounded in experimental data and established medicinal chemistry principles, to aid in the strategic deployment of this unique structural motif.

The this compound moiety presents a fascinating dichotomy. On one hand, the oxetane ring itself is a compact, polar, and three-dimensional scaffold that can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[4][5][6][7][8][9][10] On the other hand, the 2-substitution pattern and the presence of an iodomethyl group introduce specific challenges and opportunities that must be carefully considered. This guide will dissect these attributes, offering a clear-eyed perspective on where this scaffold shines and where it may falter.

A Tale of Two Positions: The Critical Impact of Substitution on the Oxetane Ring

The position of substitution on the oxetane ring has a profound impact on its metabolic stability. Extensive research has shown that 3-substituted and 3,3-disubstituted oxetanes are generally more metabolically robust than their 2-substituted counterparts.[1][11][12] This is a critical consideration for any drug discovery campaign.

Studies have indicated that 2-monosubstituted oxetanes are prone to metabolic ring scission, leading to the formation of hydroxy acid and diol metabolites.[1] This metabolic vulnerability can lead to rapid clearance and reduced in vivo exposure of the parent compound. In contrast, 3-substituted oxetanes often exhibit enhanced metabolic stability compared to analogous tetrahydrofuran (THF) derivatives.[1]

The Influence of the 2-(Iodomethyl) Group: A Deeper Look at Physicochemical Properties

The introduction of the 2-(iodomethyl) group brings its own set of physicochemical consequences that must be carefully weighed.

Lipophilicity: A Balancing Act

The presence of a halogen, particularly the large and polarizable iodine atom, generally increases the lipophilicity of a molecule.[13][14] This is a double-edged sword. While increased lipophilicity can enhance membrane permeability and target engagement, it can also lead to decreased aqueous solubility, increased plasma protein binding, and off-target toxicity. The inherent polarity of the oxetane ring can help to offset the lipophilicity of the iodomethyl group to some extent, but this is a parameter that must be carefully optimized for each specific application.[1]

  • Expert Insight: The contribution of the iodomethyl group to the overall LogP of a molecule will be significant. While the oxetane core is hydrophilic, the lipophilicity of the iodine atom will likely dominate, leading to a net increase in LogP compared to a simple 2-methyloxetane derivative. This necessitates careful consideration of the overall molecular scaffold to maintain an optimal LogP range for drug-likeness.

Aqueous Solubility: The Oxetane Advantage

A key advantage of incorporating an oxetane ring is the general improvement in aqueous solubility.[2][3] The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, facilitating interactions with water molecules.[1][4] This can be particularly beneficial when working with highly lipophilic scaffolds. However, the increased lipophilicity of the iodomethyl group may counteract this benefit to some degree.

Comparative Analysis: this compound Derivatives vs. Alternative Scaffolds

To provide a practical framework for decision-making, the following table compares the anticipated properties of this compound derivatives with other commonly used heterocyclic scaffolds. The data presented is a synthesis of literature findings and expert interpretation.

PropertyThis compound3-MethyloxetaneTetrahydrofuran (THF)Pyrrolidine
Metabolic Stability Potentially Low (prone to ring scission)[1]Moderate to High[1]Moderate (ring oxidation)High (generally stable)
Aqueous Solubility ModerateHighModerateHigh (if N is un-substituted)
Lipophilicity (LogP) HighLowModerateLow to Moderate
Synthetic Accessibility ModerateHighHighHigh
Key Considerations Metabolic liability at the 2-position; potential for C-I bond cleavage.Generally favorable drug-like properties.Can be a P450 liability.Basicity of the nitrogen needs to be managed.

Experimental Evaluation of Drug-like Properties: Standard Protocols

To empirically determine the drug-like properties of this compound derivatives, a suite of standardized in vitro assays should be employed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane, serving as a surrogate for gastrointestinal absorption.

Experimental Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_donor Prepare Donor Solution (Compound in Buffer) start->prep_donor prep_acceptor Prepare Acceptor Solution (Buffer) start->prep_acceptor coat_plate Coat Donor Plate with Lipid Solution start->coat_plate add_solutions Add Donor and Acceptor Solutions prep_donor->add_solutions prep_acceptor->add_solutions coat_plate->add_solutions incubate Incubate add_solutions->incubate measure_conc Measure Compound Concentration (LC-MS/MS) incubate->measure_conc calculate_papp Calculate Papp measure_conc->calculate_papp end End calculate_papp->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant model of intestinal absorption, as it utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters.

Experimental Workflow:

Caco2_Workflow cluster_cell_culture Cell Culture cluster_transport_study Transport Study cluster_analysis Analysis start Start seed_cells Seed Caco-2 Cells on Transwell Inserts start->seed_cells differentiate Differentiate for ~21 days seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity add_compound Add Compound to Apical or Basolateral Side check_integrity->add_compound incubate Incubate add_compound->incubate sample Sample from Receiver Compartment at Time Points incubate->sample analyze_samples Analyze Samples (LC-MS/MS) sample->analyze_samples calculate_papp Calculate Papp and Efflux Ratio analyze_samples->calculate_papp end End calculate_papp->end

Caption: Workflow for the Caco-2 Permeability Assay.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_microsomes Prepare Liver Microsomes and NADPH Cofactor start->prep_microsomes incubate Incubate Compound with Microsomes and NADPH at 37°C prep_compound->incubate prep_microsomes->incubate quench Quench Reaction at Different Time Points incubate->quench analyze_samples Analyze Remaining Parent Compound (LC-MS/MS) quench->analyze_samples calculate_clearance Calculate In Vitro Intrinsic Clearance (Clint) analyze_samples->calculate_clearance end End calculate_clearance->end

Caption: Workflow for the Liver Microsomal Stability Assay.

Synthesis and Reactivity of this compound

The this compound scaffold is typically synthesized from the corresponding alcohol, 2-(hydroxymethyl)oxetane, via an Appel-type reaction using iodine, triphenylphosphine, and imidazole. This starting material serves as a versatile building block for further derivatization. The iodomethyl group is a good leaving group, making it amenable to nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and carbanions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Logical Relationship of Synthesis and Derivatization:

Synthesis_Derivatization start 2-(Hydroxymethyl)oxetane intermediate This compound start->intermediate Iodination derivatives Library of 2-Substituted Oxetane Derivatives intermediate->derivatives Nucleophilic Substitution nucleophiles Nucleophiles (Amines, Thiols, etc.) nucleophiles->derivatives

Caption: Synthetic utility of this compound for library generation.

Conclusion and Future Directions

The this compound scaffold is a structurally unique motif that offers both potential advantages and significant challenges in drug discovery. While the oxetane ring can impart favorable physicochemical properties, the 2-substitution pattern is a known metabolic liability.[1] The iodomethyl group further complicates the profile by increasing lipophilicity and introducing a potential site for metabolic cleavage.

For the medicinal chemist considering this scaffold, a thorough understanding of these competing factors is paramount. The key to successfully leveraging the this compound moiety will lie in strategic molecular design to mitigate its inherent liabilities. This could involve:

  • Steric Shielding: Introducing bulky groups near the 2-position to sterically hinder access by metabolic enzymes.

  • Electronic Modulation: Incorporating electron-withdrawing groups elsewhere in the molecule to potentially stabilize the oxetane ring.

  • Pro-drug Strategies: Designing the this compound as a pro-drug that is cleaved in a target-specific manner.

Ultimately, the decision to employ the this compound scaffold should be driven by a careful, data-driven evaluation of its properties in the context of the specific therapeutic target and desired pharmacokinetic profile. While not a universally applicable building block, for the discerning medicinal chemist, it may offer a unique solution to a challenging design problem.

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
  • Bolleddula, J., & Chowdhury, S. K. (2015). Carbon-carbon bond cleavage and formation reactions in drug metabolism and the role of metabolic enzymes. Drug Metabolism Reviews, 47(4), 534–557. [Link]
  • Qin, X., et al. (2021). CYP3A Mediates an Unusual C(sp2)-C(sp3) Bond Cleavage via Ipso-Addition of Oxygen in Drug Metabolism. Journal of the American Chemical Society, 143(36), 14759–14767. [Link]
  • de la Torre, B. G., & Albericio, F. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(10), 1339–1351. [Link]
  • Gu, C., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. International Journal of Molecular Sciences, 25(9), 4897. [Link]
  • Qin, X., et al. (2021). Metabolomics reveals a unique CYP3A-mediated C(sp3)-C(sp2) bond cleavage via ipso-addition reaction in drug metabolism. ChemRxiv. [Link]
  • Guengerich, F. P. (2023). C-C bond cleavage reactions catalyzed by cytochrome P450 enzymes. Medicinal Chemistry Research, 32(5), 767–776. [Link]
  • Martinez-Sanz, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12476–12499. [Link]
  • Redeker, A., et al. (2023). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research, 30(56), 118671–118684. [Link]
  • Taylor, C. G., et al. (2024). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 1-15. [Link]
  • Stepan, A. F., et al. (2012). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 8, 2054–2071. [Link]
  • Shultz, M. D. (2013). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(11), 1094–1099. [Link]
  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1054–1059. [Link]
  • Wuts, P. G. M. (2017). Bioisosteres of Common Functional Groups.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]
  • Jan, M. (2016). Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. [Link]
  • Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(19), 5436-5455. [Link]
  • Gouverneur, V., et al. (2020).
  • McCague, R., Parr, I. B., & Haynes, B. P. (1990). Metabolism of the 4-iodo derivative of tamoxifen by isolated rat hepatocytes. Demonstration that the iodine atom reduces metabolic conversion and identification of four metabolites. Biochemical Pharmacology, 40(10), 2277–2283. [Link]
  • Goral, A., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(14), 5395. [Link]
  • Padovani, D. (2013). Why do halogen substituents make molecules more lipophilic?
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
  • Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. In Green Chemistry for Beginners (pp. 198-219). Bentham Science. [Link]
  • Bull, J. A., & Croft, R. A. (2017). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Synthesis, 49(15), 3291–3306. [Link]
  • Stepan, A. F., et al. (2012). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 8, 2054–2071. [Link]
  • Glickman, J. F., & Schmid, A. (1983). Determination of iodide in metabolic studies of 125I-labeled compounds. Analytical Biochemistry, 135(2), 328–333. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Stepan, A. F., et al. (2014). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 57(21), 8730–8750. [Link]
  • Bull, J. A., & Croft, R. A. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 54(38), 11144–11148. [Link]
  • Berhal, F., et al. (2019). The Metabolic Fate of isoCombretastatin A-4 in Human Liver Microsomes: Identification, Synthesis and Biological Evaluation of Metabolites. ChemMedChem, 14(16), 1544–1553. [Link]

Sources

The Oxetane Moiety in Modern Synthesis: A Cost-Benefit Analysis of 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Reagent Selection

The incorporation of the oxetane motif has become a cornerstone of modern medicinal chemistry. This four-membered cyclic ether offers a compelling suite of physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and the ability to act as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] Consequently, the choice of reagent for introducing this valuable scaffold is a critical decision in any synthetic campaign. This guide provides an in-depth cost-benefit analysis of 2-(iodomethyl)oxetane, a key building block for this purpose, and objectively compares its performance against common alternatives, supported by experimental data and protocols.

This compound: A Powerful Tool for Oxetane Installation

This compound stands out as a highly efficient reagent for the direct introduction of the oxetan-2-ylmethyl group via nucleophilic substitution. Its primary iodide nature renders it a potent alkylating agent for a wide range of nucleophiles, including amines, phenols, and thiols.

Synthesis and Cost Analysis

The synthesis of this compound is typically achieved from the commercially available 2-(hydroxymethyl)oxetane. A high-yielding iodination reaction using triphenylphosphine, imidazole, and iodine in dichloromethane provides the desired product in excellent purity and quantitative yield.[3]

While the synthesis is efficient, the starting material, 2-(hydroxymethyl)oxetane, can be a significant cost driver. A comprehensive cost analysis must also consider the price of alternative oxetane building blocks.

ReagentTypical Price (USD/g)Key Application
This compound~$1000Direct alkylation of nucleophiles
3-Bromooxetane~$60Nucleophilic substitution at the 3-position
Oxetan-3-one~$15-30Reductive amination, Grignard additions

Note: Prices are approximate and can vary based on supplier and purity.

The higher cost of this compound is directly linked to its reactivity and the directness of the synthetic route it enables. For introducing the oxetan-2-ylmethyl moiety, it often represents the most straightforward approach.

Comparative Performance: this compound vs. Alternatives

The true value of a reagent is determined by its performance in the desired chemical transformation. Here, we compare the use of this compound with other common methods for incorporating the oxetane motif.

Nucleophilic Alkylation: A Head-to-Head Comparison

The primary application of this compound is in the SN2 alkylation of various nucleophiles. The following table provides a comparative overview of expected yields for these reactions.

NucleophileReactionTypical Yield with this compound
Primary/Secondary AminesN-Alkylation70-90%
PhenolsO-Alkylation (Williamson Ether Synthesis)80-95%
ThiolsS-Alkylation85-98%

Note: Yields are estimates based on typical SN2 reactions with primary iodides and may vary depending on the specific substrate and reaction conditions.

Alternative Strategies for Oxetane Synthesis

1. Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for forming the oxetane ring itself.[4]

  • Advantages: Can create highly substituted oxetanes in a single step.

  • Disadvantages: Often requires specialized photochemical equipment, which can be a barrier to scalability. The regioselectivity can also be a challenge. Industrial-scale photochemical reactions can be difficult to implement.

2. Williamson Ether Synthesis with other Oxetane Precursors: Using reagents like 3-bromooxetane or oxetan-3-ol derivatives allows for the introduction of the oxetane ring at the 3-position.

  • Advantages: Cost-effective starting materials are often available.

  • Disadvantages: This approach does not provide the oxetan-2-ylmethyl substructure that is the primary application of this compound.

Experimental Protocols

Synthesis of this compound[3]

Materials:

  • 2-(Hydroxymethyl)oxetane

  • Triphenylphosphine

  • Imidazole

  • Iodine

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve triphenylphosphine (1.3 eq) and imidazole (2.6 eq) in DCM and cool to 0 °C.

  • Slowly add iodine (1.3 eq) portion-wise and stir for 30 minutes.

  • Add a solution of 2-(hydroxymethyl)oxetane (1.0 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at 25 °C for 18 hours.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane:ethyl acetate = 6:1) to obtain pure this compound.

General Protocol for N-Alkylation of an Amine with this compound

Materials:

  • Amine

  • This compound

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of the amine (1.0 eq) in DMF or MeCN, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) and stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for O-Alkylation of a Phenol with this compound (Williamson Ether Synthesis)[5]

Materials:

  • Phenol

  • This compound

  • Potassium carbonate or Cesium carbonate

  • N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF or acetone, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Add this compound (1.1 eq) and stir the mixture at room temperature or with heating (typically 50-80 °C) until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify by chromatography to yield the desired aryl oxetan-2-ylmethyl ether.

General Protocol for S-Alkylation of a Thiol with this compound[6]

Materials:

  • Thiol

  • This compound

  • Potassium carbonate or Triethylamine

  • Ethanol or DMF

Procedure:

  • To a solution of the thiol (1.0 eq) in ethanol or DMF, add potassium carbonate (1.5 eq) or triethylamine (1.2 eq).

  • Add this compound (1.05 eq) and stir at room temperature. The reaction is typically rapid.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate to afford the crude thioether, which can be purified by chromatography if necessary.

Visualization of Synthetic Pathways

Oxetane Synthesis Decision Tree start Desired Oxetane Moiety? q1 Oxetan-2-ylmethyl substituent? start->q1 q2 Direct formation of the oxetane ring? q1->q2 No reagent_iodomethyl This compound q1->reagent_iodomethyl Yes reagent_alternatives Alternative Building Blocks (e.g., 3-Bromooxetane) q2->reagent_alternatives No reaction_pb Paternò-Büchi Reaction q2->reaction_pb Yes outcome_alkylation Direct Alkylation (N, O, S) reagent_iodomethyl->outcome_alkylation outcome_other_subst Substitution at other positions reagent_alternatives->outcome_other_subst outcome_ring_formation Ring Formation reaction_pb->outcome_ring_formation

Caption: Decision tree for selecting an appropriate method for oxetane incorporation.

Conclusion: Strategic Application of this compound

This compound is a premium reagent that offers a direct and highly efficient route to the valuable oxetan-2-ylmethyl moiety. Its high reactivity as a primary iodide translates to reliable and high-yielding alkylation of a broad range of nucleophiles, making it an excellent choice for late-stage functionalization in drug discovery programs where predictability and yield are paramount.

The primary drawback is its cost. For applications where the oxetane ring can be introduced at an earlier stage, or where a different substitution pattern is desired, alternative methods such as the Paternò-Büchi reaction or the use of other oxetane building blocks like 3-bromooxetane or oxetan-3-one may be more economical.

Ultimately, the decision to use this compound should be based on a careful consideration of the specific synthetic goals, the stage of the project, and the overall budget. For targeted, efficient, and reliable introduction of the oxetan-2-ylmethyl group, this compound remains a superior, albeit more costly, option.

References

  • Burés, J. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 2021, 64(15), 10855-10875.
  • D'Auria, M.; Racioppi, R. Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 2013, 18(9), 11384-11424.
  • Google Patents.
  • RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
  • CaltechAUTHORS. Preparation and polymerization of the two isomeric (chloromethyl)oxetanes. [Link]
  • PubMed.
  • ResearchGate. Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of ( S )
  • MDPI.
  • PubMed. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
  • PubMed. Alkylation of phenol: a mechanistic view. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • National Institutes of Health. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. [Link]
  • Organic Chemistry Portal.
  • Google Patents.
  • National Institutes of Health.
  • SID.
  • Google Patents.
  • ResearchGate. Scheme 1.
  • ResearchGate. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
  • ACS Figshare. Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)
  • Spiral. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. [Link]
  • Wiley Online Library. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. [Link]

Sources

Safety Operating Guide

A Scientist's Guide to the Proper Disposal of 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Iodomethyl)oxetane (CAS No. 121138-00-9). As drug development professionals, our commitment to safety and environmental stewardship necessitates a deep understanding of the chemical risks associated with our reagents. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring a culture of safety and compliance in the laboratory.

Part 1: Hazard Identification and Chemical Profile

This compound is a valuable building block in medicinal chemistry, often used to introduce the unique oxetane motif into potential drug candidates.[1][2] The strained four-membered ether ring can enhance properties like metabolic stability and solubility.[1][2] However, its structure also presents specific hazards that dictate its handling and disposal.

It is classified as a halogenated organic compound due to the presence of iodine.[3][4] Furthermore, its structure as an alkyl iodide gives it the properties of an alkylating agent , a class of compounds known for their potential to react with biological nucleophiles like DNA, presenting long-term health risks such as carcinogenicity.[5][6][7]

Property Information Source(s)
Chemical Name This compound[8][9]
CAS Number 121138-00-9[8][10]
Molecular Formula C₄H₇IO[8][9]
Molecular Weight 198.00 g/mol [8]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9][10][11]
Key Hazards Halogenated Organic, Potential Alkylating Agent, Irritant, Light Sensitive[3][5][9][11]

The Safety Data Sheet (SDS) from suppliers is the primary source for hazard information and must be consulted before use.[11]

Part 2: Immediate Safety and Handling Protocols

Before any disposal procedure begins, proper handling and engineering controls are paramount to minimize exposure.

  • Engineering Controls : All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][12]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required at all times. This is a non-negotiable baseline for safety.

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[11]

    • Hand Protection : Wear nitrile gloves. Given the nature of halogenated organics, double-gloving is a recommended best practice.[13]

    • Body Protection : A flame-resistant lab coat must be worn and fully buttoned. Ensure shoes are closed-toed.[3]

  • Storage : The compound is light-sensitive.[9][11] Store containers in a cool, dry, and well-ventilated area, away from incompatible materials and direct light.[11][14]

Part 3: Step-by-Step Disposal Procedure

The mandated disposal route for this compound is through licensed hazardous waste management, typically involving high-temperature incineration.[4][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][14]

Step 1: Waste Segregation

This is the most critical step. This compound waste must be collected in a container designated exclusively for Halogenated Organic Waste .[3][4][16]

  • Causality : Mixing halogenated and non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and complicating the disposal process.[12][17] Halogenated waste requires specialized incineration conditions to prevent the formation of persistent organic pollutants (POPs) and to scrub acidic gases (like hydrogen iodide) produced during combustion.[18][19][20]

Step 2: Container Selection and Management
  • Container Type : Use a chemically compatible container, typically borosilicate glass or high-density polyethylene (HDPE), with a secure, vapor-tight screw cap.[21][22]

  • Container Integrity : Ensure the container is in good condition, free from cracks or defects.[22]

  • Headspace : Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a legal and safety requirement. As soon as the first drop of waste is added, the container must be labeled.[22] The label must include:

  • The words "Hazardous Waste ".[12][21]

  • The waste stream type: "Halogenated Organic Waste ".

  • The full chemical name(s) of all components: "This compound " and any solvents used. Do not use abbreviations.[22]

  • The associated hazards (e.g., "Irritant," "Toxic").[12]

  • The date the container was started.

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][23]

  • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure secondary containment is used for the waste container to mitigate potential leaks.[12]

Step 5: Final Disposal
  • Once the container is full (or has been in accumulation for the maximum time allowed by your institution, often one year), arrange for pickup.[23]

  • Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management provider to schedule a collection.[12][21]

G Disposal Decision Workflow for this compound start Generate this compound Waste segregate Segregate into 'Halogenated Organic Waste' Container start->segregate spill Spill Occurs check_container Is Container Compatible, Sealed, and in Good Condition? segregate->check_container label_waste Label Container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information - Date check_container->label_waste Yes replace_container Obtain a Proper Container check_container->replace_container No store_saa Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) label_waste->store_saa pickup Container Full? Arrange Pickup via EHS store_saa->pickup end Safe & Compliant Disposal pickup->end spill_proc Follow Spill Management Protocol (See Part 4) spill->spill_proc replace_container->segregate

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(Iodomethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Safety Blueprint

The strategic incorporation of the oxetane motif into drug candidates has become a cornerstone of modern medicinal chemistry, offering a pathway to enhanced metabolic stability and improved physicochemical properties. Among the versatile building blocks for this purpose, 2-(Iodomethyl)oxetane stands out as a potent reagent for introducing the 2-substituted oxetane moiety. However, its utility is intrinsically linked to its reactivity, which necessitates a robust understanding and implementation of stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical reactivity and laboratory safety.

The Chemical Rationale for Precaution: Understanding the Hazard Profile

This compound's hazardous nature stems from a combination of two key structural features: the strained oxetane ring and the presence of a good leaving group (iodide) on a primary carbon. This combination renders the molecule a reactive alkylating agent.

  • The Strained Oxetane Ring: The four-membered ring of an oxetane possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2] This inherent reactivity is a double-edged sword; it facilitates its use in synthesis but also underlies its potential to react with biological nucleophiles, such as DNA and proteins, which is a hallmark of many hazardous substances.

The immediate hazards of this compound, as outlined in its Safety Data Sheet (SDS), are a direct consequence of this reactivity. It is classified as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.

  • A Skin and Eye Irritant: Causes skin irritation and serious eye irritation.

  • A Respiratory Irritant: May cause respiratory irritation.

  • A Specific Target Organ Toxin: Prolonged or repeated exposure may cause damage to the thyroid.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment and the rationale for its use.

PPE ComponentSpecificationsRationale
Gloves Nitrile gloves (double-gloving recommended). Ensure gloves are rated for chemical resistance.To prevent skin contact and absorption. The outer glove can be removed immediately in case of a splash, minimizing contamination of the inner glove and skin.
Eye Protection Chemical splash goggles that form a seal around the eyes.To protect against splashes and vapors that can cause serious eye irritation.
Face Protection Full-face shield worn over chemical splash goggles.Provides an additional layer of protection for the entire face from splashes.
Lab Coat A chemically resistant lab coat with long sleeves and elastic or knit cuffs.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors, which are harmful and can cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined operational plan is critical for minimizing exposure and ensuring a safe working environment.

Procurement and Storage
  • Ordering: Order the smallest quantity of this compound necessary for your experimental needs.

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] The storage location should be a designated, labeled area for reactive and toxic chemicals. Keep the container tightly sealed.

Preparation and Use in a Chemical Fume Hood

All manipulations of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of vapors.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Function Prep_PPE->Prep_FumeHood Safety First Prep_Setup Set up Reaction Apparatus Prep_FumeHood->Prep_Setup Handling_Weigh Weigh this compound Prep_Setup->Handling_Weigh Handling_Transfer Transfer to Reaction Vessel Handling_Weigh->Handling_Transfer Handling_Reaction Conduct Reaction Handling_Transfer->Handling_Reaction Cleanup_Quench Quench Reaction Handling_Reaction->Cleanup_Quench Cleanup_Waste Segregate Halogenated Waste Cleanup_Quench->Cleanup_Waste Cleanup_Decontaminate Decontaminate Glassware & Surfaces Cleanup_Waste->Cleanup_Decontaminate Cleanup_DoffPPE Doff PPE Correctly Cleanup_Decontaminate->Cleanup_DoffPPE

Workflow for handling this compound.
  • Step 1: Pre-Operational Checks:

    • Ensure the chemical fume hood is functioning correctly (check the airflow monitor).

    • Don all required PPE as detailed in the table above.

    • Have a spill kit readily accessible.

    • Designate a specific area within the fume hood for the handling of this compound.

  • Step 2: Weighing and Transfer:

    • Dispense the required amount of the liquid into a tared, sealed container within the fume hood.

    • Use a syringe or a cannula for liquid transfers to minimize the risk of spills and vapor release.

    • Immediately and securely cap the primary container after dispensing.

  • Step 3: Reaction Setup and Execution:

    • Slowly add the this compound to the reaction mixture. Be mindful of any potential exothermic reactions.

    • Maintain the reaction within the fume hood for its entire duration.

Post-Reaction Work-up and Decontamination
  • Quenching: If necessary, quench any unreacted this compound with a suitable nucleophilic quenching agent (e.g., a solution of sodium thiosulfate). This should be done cautiously and within the fume hood.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous waste. Subsequently, wash the glassware with soap and water.

  • Surface Cleaning: Wipe down the surfaces of the fume hood with a suitable solvent and then with soap and water. Dispose of the cleaning materials as hazardous waste.

Disposal Plan: Managing Halogenated Organic Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Waste Segregation: All waste contaminated with this compound, including unreacted material, contaminated solvents, and disposable labware (e.g., syringe tips, gloves, absorbent pads), must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[5][6]

  • Waste Container: The waste container must be made of a chemically resistant material, have a secure screw-top cap, and be clearly labeled as "Hazardous Waste: Halogenated Organics" and list this compound as a component.[4][7]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any material contaminated with this compound down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

  • Spills:

    • Small Spills (within a fume hood):

      • Ensure you are wearing appropriate PPE.

      • Contain the spill with an absorbent material (e.g., spill pads or vermiculite).

      • Carefully collect the absorbent material into a sealed bag or container.

      • Decontaminate the area as described above.

      • Dispose of all contaminated materials as halogenated hazardous waste.

    • Large Spills (outside a fume hood):

      • Evacuate the immediate area.

      • Alert your colleagues and your laboratory supervisor.

      • If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team.

      • Prevent anyone from entering the area until it has been decontaminated.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By understanding the chemical principles that drive the reactivity of this compound and by rigorously adhering to the operational and safety plans outlined in this guide, researchers can confidently and safely leverage this valuable building block in the pursuit of novel therapeutics.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Gajda, T., & Wróblewski, Z. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 1324–1373. [Link]
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Kemicentrum, Lund University. (2023, January 13). 8.1 Organic solvent waste.
  • University of Wisconsin-Milwaukee. (n.d.).
  • Oregon Occupational Safety and Health. (n.d.).
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Li, Y., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1117-1135.
  • Temple University Environmental Health and Radiation Safety. (2021, October).
  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Kemicentrum, Lund University. (2023, January 13). 8.1 Organic solvent waste.
  • National Cancer Institute. (1978). Carcinogenicity studies on halogenated hydrocarbons. Journal of the National Cancer Institute, 60(4), 781-786.
  • World Health Organization. (2011).
  • Liu, J., et al. (2014). The in Vitro Estrogenic Activities of Polyfluorinated Iodine Alkanes. Environmental Health Perspectives, 122(4), 353-358.
  • Kociánová, R., et al. (2023). Comparative evaluation of mutagenic, genotoxic, cytotoxic, and antimicrobial effects of flavour and fragrance aldehydes, ketones, oximes, and oxime ethers. Food and Chemical Toxicology, 177, 113835.
  • Burkhard, J. A., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(21), 9487-9496.
  • U.S. Environmental Protection Agency. (2020). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0).
  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(20), 13806–13854.
  • Kanno, J., et al. (2000). Studies on the carcinogenicity of potassium iodide in F344 rats. Food and Chemical Toxicology, 38(9), 773-781.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.